3-Aminotetrahydrofuran-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-aminooxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUWXXVBEAYCSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337608 | |
| Record name | 3-Aminotetrahydrofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125218-55-5 | |
| Record name | 3-Aminotetrahydrofuran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Aminotetrahydrofuran-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of 3-Aminotetrahydrofuran-3-carboxylic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminotetrahydrofuran-3-carboxylic acid is a constrained, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid tetrahydrofuran scaffold allows for the precise positioning of the amino and carboxylic acid functionalities, making it a valuable building block for creating conformationally restricted peptides and small molecule drugs. This structural feature can lead to enhanced binding affinity, selectivity, and metabolic stability of drug candidates. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols and quantitative data.
Core Synthetic Strategies
Two principal enantioselective strategies have emerged for the synthesis of this compound, starting from readily available chiral precursors:
-
From L-Aspartic Acid: This route leverages the inherent chirality of L-aspartic acid to construct the (S)-enantiomer of the target molecule through a multi-step sequence involving protection, reduction, cyclization, and deprotection.
-
From (R)-Tetrahydrofuran-3-carboxylic Acid: This approach utilizes a chiral starting material that already contains the tetrahydrofuran core, simplifying the synthesis to a two-step amidation and subsequent Hofmann degradation to yield (R)-3-aminotetrahydrofuran, which can be further carboxylated.
The following sections provide a detailed examination of these synthetic pathways, including experimental procedures and associated data.
Synthesis Starting from L-Aspartic Acid
This synthetic pathway constructs the (S)-enantiomer of 3-aminotetrahydrofuran hydrochloride through a six-step process.[1]
Overall Synthetic Workflow
Caption: Workflow for the synthesis of (S)-3-Aminotetrahydrofuran Hydrochloride.
Experimental Protocols and Data
Step 1: Acylation of L-Aspartic Acid
This step protects the amino group of L-aspartic acid.
-
Protocol: In a reaction vessel, 214g of water is added, followed by the addition of sodium hydroxide (48g, 1.175 mol) and L-aspartic acid (30g, 0.225 mol) with stirring until dissolved.[1] A solution of benzoyl chloride (31.6g, 0.225 mol) in toluene (64.7g) is added dropwise along with phosphoric acid (115.5g, 1.01 mol).[1] The reaction is allowed to proceed for 2 hours. After standing, the layers are separated, and the aqueous layer's pH is adjusted to 2-3 with 36% hydrochloric acid (62.5g, 0.616 mol), followed by stirring for 3 hours.[1] The resulting precipitate is collected by suction filtration, washed, and dried to yield (S)-2-benzoyl-aspartic acid.[1]
| Parameter | Value | Reference |
| Yield | 89.5% | [1] |
| Purity | 99.7% | [1] |
Step 2: Esterification
The carboxylic acid groups are converted to methyl esters.
-
Protocol: To a 5000 mL reaction flask, methanol (3880g) and (S)-2-benzoyl-aspartic acid (220g, 0.928 mol) are added and cooled to 22°C with stirring.[1] Acetyl chloride (181.7g, 2.257 mol) is added dropwise, and the reaction is maintained for 3 hours.[1] Solid sodium bicarbonate (261.8g, 3.117 mol) is then added to neutralize the mixture. The solution is filtered, and the filtrate is concentrated. Ethyl acetate (240g) and petroleum ether (480g) are added, and the mixture is stirred at 5°C for 2 hours. The product is collected by suction filtration and dried.[1]
| Parameter | Value | Reference |
| Yield | 94% | [1] |
| Purity | 99.7% | [1] |
Steps 3-6: Reduction, Cyclization, Hydrolysis, and Salification
Detailed experimental protocols for these subsequent steps are not fully elucidated in the provided source. The general transformation involves the reduction of the ester groups to alcohols, followed by acid-catalyzed cyclization to form the tetrahydrofuran ring, hydrolysis of the protecting group, and final conversion to the hydrochloride salt.
Synthesis Starting from (R)-Tetrahydrofuran-3-carboxylic Acid
This efficient two-step synthesis produces (R)-3-aminotetrahydrofuran.
Overall Synthetic Workflow
Caption: Workflow for the synthesis of (R)-3-Aminotetrahydrofuran.
Experimental Protocols and Data
Step 1: Amidation
The carboxylic acid is converted to a primary amide.
-
Protocol: (R)-3-formic acid tetrahydrofuran (58.1g, 0.5 mol) is dissolved in 200 mL of dichloromethane.[2] Triethylamine (5 mL) is added, and the mixture is cooled in an ice-salt bath. Thionyl chloride (89.3g, 0.75 mol) is added, and the mixture is stirred for 30 minutes. The solvent is removed under reduced pressure.[2] 25% aqueous ammonia (56.1 mL) is added, and the reaction proceeds at room temperature for 2 hours. The solvent is filtered off, and the product is washed with water until neutral and then dried.[2]
| Parameter | Value | Reference |
| Yield | 95.0% | [2] |
| Purity | 99.8% | [2] |
Step 2: Hofmann Degradation
The amide is converted to the corresponding amine with the loss of the carbonyl group.
-
Protocol: Sodium hydroxide (24.0g, 0.6 mol) and a 12% sodium hypochlorite solution (249.0g, 0.4 mol) are mixed and cooled to 0°C.[2] (R)-3-formamide tetrahydrofuran (23.0g, 0.2 mol) is added, and the mixture is stirred for 30 minutes, then heated to 65°C and stirred for 1 hour. After cooling to room temperature, the product is extracted with dichloromethane. The organic phase is washed with water until neutral, dried with anhydrous sodium sulfate, and the solvent is evaporated. The crude product is recrystallized from ethyl acetate.[2]
| Parameter | Value | Reference |
| Yield | 81.6% | [2] |
| Purity | 99.1% | [2] |
Applications in Drug Development
This compound and its derivatives are valuable building blocks in the synthesis of a wide range of biologically active molecules. The constrained nature of the tetrahydrofuran ring system imparts a degree of conformational rigidity that can be advantageous in designing ligands with high affinity and selectivity for their biological targets.
Derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid have been investigated for their potential as:
-
Factor Xa Inhibitors: Substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides have been synthesized and evaluated for their anticoagulant properties.
-
Beta-Secretase (BACE1) Inhibitors: The constrained amino acid scaffold can be incorporated into inhibitors of BACE1, an enzyme implicated in the pathogenesis of Alzheimer's disease.
The incorporation of this moiety into drug candidates can influence key pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability.
Conclusion
The synthesis of this compound can be achieved through multiple enantioselective routes, with the choice of starting material dictating the overall strategy. The methods outlined in this guide, derived from patent literature, provide a solid foundation for the laboratory-scale preparation of this important chiral building block. The unique structural and conformational properties of this compound continue to make it a valuable tool for medicinal chemists and drug development professionals in the design of novel therapeutics. Further research into optimizing these synthetic routes and exploring new applications for this versatile scaffold is warranted.
References
An In-depth Technical Guide on the Physicochemical Properties of 3-Aminotetrahydrofuran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Aminotetrahydrofuran-3-carboxylic acid, a heterocyclic amino acid analog of significant interest in medicinal chemistry and drug discovery. This document collates available data on its structural and chemical characteristics, supported by experimental considerations for its synthesis and analysis.
Core Physicochemical Properties
This compound (CAS No: 125218-55-5) is a non-proteinogenic amino acid with a constrained tetrahydrofuran ring. This structural feature imparts unique conformational properties that are valuable in the design of bioactive molecules.[1][2][3] Its molecular formula is C₅H₉NO₃, with a corresponding molecular weight of 131.13 g/mol .[1][2]
A summary of its key physicochemical parameters is presented in the table below. It is important to note that while some experimental data for derivatives are available, certain properties of the parent compound are based on computational predictions.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₃ | PubChem[1] |
| Molecular Weight | 131.13 g/mol | PubChem[1] |
| CAS Number | 125218-55-5 | PubChem[1][2] |
| Boiling Point | 289 °C (Predicted) | ChemWhat[3] |
| Density | 1.337 g/cm³ (Predicted) | ChemWhat[3] |
| pKa (acidic) | 2.13 ± 0.20 (Predicted) | ChemicalBook |
| XLogP3-AA | -3.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Melting Point | Not available | |
| Solubility | Solid | CymitQuimica[4] |
Experimental Protocols
Synthesis of this compound Derivatives
While a detailed, publicly available protocol for the direct synthesis of this compound is not readily found, patent literature describes the synthesis of its derivatives, which provides insight into potential synthetic strategies.[5] A general approach involves the use of protected precursors and cyclization reactions. The synthesis of related tetrahydrofuran structures often utilizes starting materials like cis-butene-1,4-diol and employs reactions such as the redox-relay Heck reaction.[6] A plausible synthetic workflow for a derivative is outlined below.
A common method for the amidation of carboxylic acids, which could be applicable in the synthesis of derivatives, involves the use of a coupling agent like B(OCH₂CF₃)₃.[7] The reaction typically proceeds by mixing the carboxylic acid and amine in a suitable solvent, such as anhydrous toluene, followed by the addition of a catalyst and heating.[8] Purification is often achieved through extraction and column chromatography.[8]
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is a key analytical technique for the characterization and purity assessment of this compound and its derivatives.
Chiral Separation: For enantiomeric separation, a chiral HPLC column is employed. A patent for a derivative of this compound describes a method using a DAICEL AD-H 250mm x 4.6mm chiral column.[5]
General HPLC Analysis: For general analysis of carboxylic acids, reversed-phase HPLC is commonly used. A typical method would involve a C8 or C18 column with a mobile phase consisting of an aqueous buffer (e.g., potassium phosphate) and an organic modifier like acetonitrile or tetrahydrofuran, with UV detection.[9] Due to the polar nature of the amino acid, a mixed-mode column (HILIC, cation-exchange, anion-exchange) can also be effective.[10]
The following diagram illustrates a typical analytical workflow for HPLC analysis.
Biological Significance and Applications
This compound serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential. Its derivatives have been investigated as inhibitors of Factor Xa, a key enzyme in the coagulation cascade, suggesting their potential as antithrombotic agents.[5] The constrained cyclic structure of the tetrahydrofuran ring can help to position key functional groups for optimal interaction with biological targets.
While a specific signaling pathway for the parent molecule is not well-defined in the public domain, its role as a scaffold in drug design is significant. The general importance of carboxylic acid moieties in pharmaceuticals lies in their ability to form strong interactions with protein targets, such as salt bridges and hydrogen bonds, which are critical for binding affinity and specificity.[11]
The diagram below illustrates the general principle of how a molecule containing the this compound scaffold might interact with a target enzyme.
Conclusion
This compound is a valuable synthetic intermediate with favorable physicochemical properties for its application in drug discovery. Its constrained cyclic structure provides a unique scaffold for the design of potent and selective enzyme inhibitors. Further research into its direct biological activities and the development of detailed, scalable synthetic routes will undoubtedly expand its utility in the development of novel therapeutics.
References
- 1. rsc.org [rsc.org]
- 2. This compound | C5H9NO3 | CID 543662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemwhat.com [chemwhat.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 6. Tetrahydrofuran synthesis [organic-chemistry.org]
- 7. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. A Single Enzyme Transforms a Carboxylic Acid into a Nitrile through an Amide Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. helixchrom.com [helixchrom.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
An In-depth Technical Guide to the Structure Elucidation of 3-Aminotetrahydrofuran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 3-Aminotetrahydrofuran-3-carboxylic acid, a heterocyclic, non-proteinogenic amino acid. Due to the limited availability of specific experimental data for this compound in public literature, this document focuses on the established analytical techniques and expected spectroscopic signatures for its structural confirmation. It serves as a methodological framework for researchers working with this and structurally related molecules. This guide covers the key aspects of its chemical identity, predicted spectroscopic data, detailed experimental protocols for its analysis, and a hypothetical signaling pathway to illustrate its potential biological relevance.
Introduction
This compound (IUPAC name: 3-aminooxolane-3-carboxylic acid) is a unique cyclic amino acid containing a tetrahydrofuran ring.[1] Its structure, combining the features of a heterocyclic ether and an α-amino acid, makes it a molecule of interest in medicinal chemistry and drug development. Such constrained amino acid analogs are valuable scaffolds for designing peptidomimetics and other biologically active molecules. The precise confirmation of its structure is paramount for any further research and application. This guide outlines the systematic approach to its structure elucidation using modern analytical techniques.
Chemical Structure and Properties
The fundamental structural and physical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₅H₉NO₃[1] |
| Molecular Weight | 131.13 g/mol [1] |
| IUPAC Name | 3-aminooxolane-3-carboxylic acid[1] |
| CAS Number | 125218-55-5 |
| SMILES | C1COCC1(C(=O)O)N[1] |
| Predicted Boiling Point | 289 °C |
| Predicted Density | 1.337 g/cm³ |
Predicted Spectroscopic Data for Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in D₂O
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H2, H5 (CH₂) | 3.8 - 4.2 | m | 4H |
| H4 (CH₂) | 2.2 - 2.6 | m | 2H |
| NH₂ | (exchangeable) | s | 2H |
| COOH | (exchangeable) | s | 1H |
Note: In a non-deuterated solvent, the amine and carboxylic acid protons would appear as broad singlets.
Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in D₂O
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 175 - 185 |
| C3 (quaternary) | 60 - 70 |
| C2, C5 (CH₂) | 65 - 75 |
| C4 (CH₂) | 30 - 40 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[2][3]
Table 3: Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |
| N-H stretch (amine) | 3200-3500 | Medium |
| C-H stretch (aliphatic) | 2850-2960 | Medium |
| C=O stretch (carboxylic acid) | 1700-1725 | Strong |
| N-H bend (amine) | 1590-1650 | Medium |
| C-O stretch (ether) | 1050-1150 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Fragment |
| 131 | [M]⁺ (Molecular Ion) |
| 114 | [M - NH₃]⁺ |
| 86 | [M - COOH]⁺ |
| 74 | [C₃H₄NO₂]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and spectroscopic analysis applicable to this compound.
Synthesis Protocol (Illustrative)
A common route to cyclic α-amino acids is the Strecker synthesis, adapted for a cyclic ketone precursor.
Workflow for Synthesis of this compound
Caption: Illustrative workflow for the synthesis of this compound.
-
Step 1: Aminonitrile Formation. To a solution of tetrahydrofuran-3-one in aqueous ammonia, add potassium cyanide and ammonium chloride. Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Step 2: Hydrolysis. The resulting aminonitrile is then subjected to acidic hydrolysis. Add concentrated hydrochloric acid and reflux the mixture for 12-24 hours.
-
Step 3: Isolation and Purification. After hydrolysis, the reaction mixture is cooled, and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6-7) using a suitable base (e.g., ammonium hydroxide). The precipitated product is collected by filtration, washed with cold water and ethanol, and dried under vacuum. Further purification can be achieved by recrystallization.
Spectroscopic Analysis Protocols
Workflow for Structure Elucidation
Caption: General experimental workflow for the structural elucidation of an organic compound.
-
NMR Spectroscopy. Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Record ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher field NMR spectrometer.
-
IR Spectroscopy. Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a soluble sample, a thin film can be cast onto a salt plate. Record the IR spectrum from 4000 to 400 cm⁻¹.
-
Mass Spectrometry. Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water). Analyze the sample using an electrospray ionization (ESI) mass spectrometer in both positive and negative ion modes to obtain the molecular weight and fragmentation pattern.
Hypothetical Biological Role and Signaling Pathway
The biological activity of this compound has not been documented in the available literature. However, as a constrained cyclic amino acid, it could potentially interact with biological systems that recognize amino acids or similar small molecules. For illustrative purposes, a hypothetical signaling pathway is presented below where such a molecule could act as an antagonist to a neurotransmitter receptor.
Hypothetical Signaling Pathway: Antagonism of a G-Protein Coupled Receptor (GPCR)
Caption: A hypothetical signaling pathway illustrating the potential role of the molecule as a GPCR antagonist.
In this hypothetical scenario, this compound acts as a competitive antagonist at a G-protein coupled receptor (GPCR). By binding to the receptor's active site, it would prevent the endogenous ligand (e.g., a neurotransmitter) from binding and activating the receptor. This would block the downstream signaling cascade involving the G-protein, effector enzyme, and second messenger, ultimately inhibiting the cellular response. This mode of action is plausible for a molecule with a rigid structure that could mimic the conformation of a natural ligand.
Conclusion
The structural elucidation of this compound relies on a combination of standard and advanced spectroscopic techniques. While specific experimental data is not widely published, this guide provides a robust framework for its synthesis and characterization based on established chemical principles. The predictive data and detailed protocols herein offer a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development who are working with this or structurally analogous compounds. Future studies are warranted to explore the biological activities of this molecule and validate its potential therapeutic applications.
References
Spectroscopic Profile of 3-Aminotetrahydrofuran-3-carboxylic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Aminotetrahydrofuran-3-carboxylic acid (CAS No. 125218-55-5), a heterocyclic amino acid of interest to researchers, scientists, and professionals in the field of drug development. This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for these analytical techniques.
Introduction
This compound, with the molecular formula C₅H₉NO₃ and a molecular weight of 131.13 g/mol , is a non-proteinogenic amino acid.[1] Its structure, featuring a tetrahydrofuran ring, a carboxylic acid, and an amino group, makes it a valuable building block in medicinal chemistry. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in synthetic processes.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available experimental spectrum for this compound is not readily found in common databases, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on the functional groups present.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ 2.0 - 2.5 | m | H-4 |
| ~ 3.5 - 4.0 | m | H-2, H-5 |
| (variable) | br s | -NH₂ |
| (variable) | br s | -COOH |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~ 35 - 45 | C-4 |
| ~ 60 - 70 | C-3 |
| ~ 65 - 75 | C-2, C-5 |
| ~ 170 - 180 | C-1 (C=O) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3300 - 2500 (broad) | O-H (Carboxylic Acid) | Stretching |
| 3400 - 3200 | N-H (Amine) | Stretching |
| 2960 - 2850 | C-H (Aliphatic) | Stretching |
| ~ 1710 | C=O (Carboxylic Acid) | Stretching |
| ~ 1600 | N-H (Amine) | Bending |
| ~ 1100 | C-O (Ether) | Stretching |
Mass Spectrometry (MS)
GC-MS data for this compound is available from the NIST Mass Spectrometry Data Center.[1]
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Proposed Fragment |
| 131 | Low | [M]⁺ (Molecular Ion) |
| 86 | Moderate | [M - COOH]⁺ |
| 55 | High | [C₃H₅N]⁺ or [C₃H₃O]⁺ |
| 54 | High | [C₃H₄N]⁺ or [C₃H₂O]⁺ |
| 42 | High | [C₂H₄N]⁺ or [C₂H₂O]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, number of scans 16-64.
-
Solvent signal suppression techniques may be required for D₂O.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans 1024 or more depending on sample concentration.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectrometer: A Fourier-transform infrared spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the empty ATR crystal should be collected prior to sample analysis.
-
Mass Spectrometry (MS)
Instrumentation (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Gas Chromatograph:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Inlet: Split/splitless injector, with a typical injection volume of 1 µL.
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Sample Preparation:
-
Due to the low volatility of the amino acid, derivatization (e.g., silylation or esterification) is typically required before GC-MS analysis.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data described.
Caption: Workflow for Spectroscopic Analysis.
This guide serves as a foundational resource for the spectroscopic characterization of this compound. The provided data and protocols are intended to aid in the identification and quality assessment of this compound in a research and development setting.
References
An In-depth Technical Guide to 3-Aminotetrahydrofuran-3-carboxylic Acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Aminotetrahydrofuran-3-carboxylic acid, a heterocyclic non-proteinogenic amino acid. While the initial discovery and detailed historical account of this specific molecule are not extensively documented in publicly available literature, its significance has emerged through its incorporation into derivatives with notable pharmacological activity. This document outlines its physical and chemical properties, a plausible synthetic route based on established chemical principles and patent literature, and its primary application as a key building block in the development of Factor Xa inhibitors.
Introduction
This compound is a unique chiral molecule featuring a saturated five-membered oxygen-containing heterocycle, a tetrahydrofuran ring, substituted with both an amino and a carboxylic acid group at the same carbon atom (C3). This alpha-amino acid analogue has garnered interest in medicinal chemistry, primarily as a scaffold for the synthesis of more complex molecules. Its rigid tetrahydrofuran ring can introduce conformational constraints in drug candidates, potentially leading to improved binding affinity and selectivity for their biological targets. The primary therapeutic area where derivatives of this compound have shown significant promise is in anticoagulation, specifically as inhibitors of Factor Xa.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been aggregated from various chemical databases and supplier information.
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₃ | PubChem[1] |
| Molecular Weight | 131.13 g/mol | PubChem[1] |
| CAS Number | 125218-55-5 | PubChem[1] |
| IUPAC Name | 3-aminooxolane-3-carboxylic acid | PubChem[1] |
| Appearance | Solid | CymitQuimica[2] |
| Purity | >95% | CymitQuimica[2] |
| Canonical SMILES | C1COCC1(C(=O)O)N | PubChem[1] |
| InChI Key | ATUWXXVBEAYCSQ-UHFFFAOYSA-N | PubChem[1] |
Discovery and History
The specific historical details of the first synthesis and discovery of this compound are not well-documented in peer-reviewed scientific journals. Its emergence in the scientific landscape is closely tied to its utility as a synthetic intermediate. The most prominent and detailed descriptions of its derivatives are found in the patent literature, particularly in a patent filed by Boehringer Ingelheim, WO2008080891A2, which focuses on the synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides as Factor Xa inhibitors.[3] This suggests that the compound was likely synthesized as a building block for these more complex and pharmacologically active molecules. The development of this scaffold was driven by the need for novel anticoagulants with improved safety and efficacy profiles.
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of the parent this compound is not explicitly provided in the primary literature, a plausible and logical synthetic route can be inferred from established organic chemistry reactions for the synthesis of α-amino acids, such as the Strecker synthesis or the Bucherer-Bergs reaction, starting from a suitable ketone precursor.
Plausible Synthetic Pathway: Strecker Synthesis
The Strecker synthesis is a well-established method for producing α-amino acids from aldehydes or ketones.[4][5][6][7][8] In the context of this compound, the starting material would be tetrahydrofuran-3-one. The overall workflow is depicted below.
Caption: Plausible Strecker synthesis of this compound.
Experimental Protocol (Inferred)
The following is a generalized, inferred experimental protocol for the synthesis of this compound via the Strecker synthesis.
Step 1: Formation of the α-Aminonitrile
-
In a well-ventilated fume hood, a solution of tetrahydrofuran-3-one in a suitable solvent (e.g., methanol or ethanol) is prepared in a reaction vessel equipped with a stirrer and cooled in an ice bath.
-
To this solution, an aqueous solution of ammonia (or ammonium chloride) is added, followed by the slow, portion-wise addition of potassium cyanide (KCN) or sodium cyanide (NaCN).
-
The reaction mixture is stirred at a low temperature (e.g., 0-5 °C) for several hours and then allowed to warm to room temperature and stirred for an extended period (e.g., 12-24 hours).
-
The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent (e.g., ethyl acetate) to isolate the crude α-aminonitrile intermediate. The organic layers are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
Step 2: Hydrolysis of the α-Aminonitrile
-
The crude α-aminonitrile intermediate is then subjected to hydrolysis. This is typically achieved by heating the intermediate in the presence of a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide solution).
-
The reaction mixture is heated under reflux for several hours until the hydrolysis is complete, as monitored by TLC.
-
After cooling, the pH of the reaction mixture is adjusted to the isoelectric point of the amino acid (typically around neutral pH) to precipitate the product.
-
The solid product is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol or diethyl ether), and then dried under vacuum to yield this compound.
Note: This is a generalized protocol and would require optimization of reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, to achieve a good yield and purity.
Spectroscopic Data (Predicted)
While specific, published spectroscopic data for the parent compound is scarce, the expected characteristic signals based on its structure are outlined in the table below.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Signals corresponding to the methylene protons of the tetrahydrofuran ring. The chemical shifts would be influenced by the adjacent oxygen and the C3 substituents. A broad signal for the amine and carboxylic acid protons would also be expected. |
| ¹³C NMR | A quaternary carbon signal for C3, signals for the other carbons of the tetrahydrofuran ring, and a signal for the carboxylic acid carbon in the range of 170-180 ppm.[9] |
| IR | A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretching band for the carboxylic acid (around 1700-1725 cm⁻¹), and N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹).[10][11] |
| Mass Spec | A molecular ion peak (M+) and fragmentation patterns corresponding to the loss of the carboxylic acid group and other fragments of the tetrahydrofuran ring. The base peak is often due to the formation of an acylium ion (R-CO⁺).[9] |
Biological Activity and Applications
Currently, there is no significant body of research detailing the direct biological activity of this compound itself. Its primary importance lies in its role as a key structural component in the synthesis of pharmacologically active molecules.
Factor Xa Inhibitors
The most prominent application of this compound derivatives is as inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade.[3] By inhibiting Factor Xa, these compounds can prevent the formation of thrombin and subsequently fibrin, thereby exerting an anticoagulant effect. This is a crucial mechanism for the treatment and prevention of thromboembolic diseases.
Caption: Inhibition of the coagulation cascade by Factor Xa inhibitors.
The patent WO2008080891A2 describes numerous amide derivatives of this compound and provides data on their Factor Xa inhibitory activity.[3] These compounds are designed to fit into the active site of the Factor Xa enzyme, with the tetrahydrofuran moiety often occupying a specific pocket and contributing to the overall binding affinity.
Conclusion
This compound is a valuable, albeit not widely studied, building block in medicinal chemistry. While its own biological activity remains to be thoroughly investigated, its utility as a scaffold for the development of potent and selective Factor Xa inhibitors is well-established through patent literature. The inferred synthetic pathways, such as the Strecker synthesis, provide a reliable means for its preparation, enabling further exploration of its potential in drug discovery. Future research could focus on elucidating the specific contributions of the tetrahydrofuran ring to the pharmacological properties of its derivatives and exploring its application in the design of inhibitors for other therapeutic targets.
References
- 1. This compound | C5H9NO3 | CID 543662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 8. Strecker Synthesis [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. orgchemboulder.com [orgchemboulder.com]
An In-Depth Technical Guide to 3-Aminotetrahydrofuran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide serves as a comprehensive resource on 3-Aminotetrahydrofuran-3-carboxylic acid, a heterocyclic amino acid derivative. While this compound is available commercially as a building block for organic synthesis, detailed experimental data, including specific synthesis protocols and its role in biological pathways, is not extensively documented in publicly accessible scientific literature. This guide compiles all available information, including identifiers, physical and chemical properties, and references to its applications in medicinal chemistry research, to provide a thorough overview for research and development purposes.
Chemical Identifiers and Nomenclature
This compound is a unique non-proteinogenic amino acid characterized by a saturated five-membered tetrahydrofuran ring. Its structure presents both a primary amine and a carboxylic acid functional group attached to the same carbon atom, making it a valuable chiral building block in synthetic chemistry.
| Identifier Type | Value |
| CAS Number | 125218-55-5[1][2][3][4] |
| IUPAC Name | 3-aminooxolane-3-carboxylic acid[1] |
| Molecular Formula | C₅H₉NO₃[1][2][3] |
| InChI | InChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)[1] |
| InChIKey | ATUWXXVBEAYCSQ-UHFFFAOYSA-N[1][2] |
| Canonical SMILES | C1COCC1(C(=O)O)N[1] |
| European Community (EC) Number | 822-805-3[1] |
| PubChem CID | 543662[1] |
| DSSTox Substance ID | DTXSID20337608[1] |
A variety of synonyms are used in literature and commercial listings, including:
-
3-Amino-tetrahydro-furan-3-carboxylic acid[1]
-
3-Aminotetrahydro-3-furancarboxylic acid[1]
-
3-Aminotetrahydro-3-furoicacid[1]
-
3-aMinooxolane-3-carboxylic acid[3]
The hydrochloride salt of this compound is also commercially available, with the CAS number 919098-94-5.[5]
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound. It is important to note that some of these values are predicted through computational models due to a lack of extensive experimental data in published literature.
| Property | Value | Source |
| Molecular Weight | 131.13 g/mol [1][2][3] | PubChem[1] |
| Physical State | Solid[2] | CymitQuimica[2] |
| Boiling Point (Predicted) | 289 °C | MySkinRecipes[3] |
| Density (Predicted) | 1.337 g/cm³ | MySkinRecipes[3] |
| XLogP3-AA (Predicted) | -3.6 | PubChem[1] |
| Hydrogen Bond Donors | 2 | ChemScene[5] |
| Hydrogen Bond Acceptors | 3 | ChemScene[5] |
| Rotatable Bonds | 1 | ChemScene[5] |
| Topological Polar Surface Area (TPSA) | 72.55 Ų | ChemScene[5] |
| Exact Mass | 131.058243149 Da | PubChem[1] |
Synthesis and Application in Drug Discovery
General Synthesis Approach
Role as a Building Block in Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of pharmacologically active compounds. Its rigid tetrahydrofuran core introduces conformational constraints into molecules, which can be advantageous for optimizing binding to biological targets. The presence of both amino and carboxylic acid groups allows for its incorporation into peptide-like scaffolds or for the generation of diverse libraries of compounds through derivatization.
Patents indicate its use in the preparation of medicaments, suggesting its derivatives have been investigated for therapeutic applications.[6] The specific biological targets or therapeutic areas are not explicitly detailed for the parent compound but are related to the final substituted amide derivatives.
Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the public domain. However, a general protocol for the amidation of carboxylic acids, a key reaction for derivatizing this molecule, is described in the literature. This can serve as a foundational method for researchers looking to utilize this compound in their synthetic workflows.
General Procedure for Direct Amidation of a Carboxylic Acid:
This protocol is adapted from a method using tris(2,2,2-trifluoroethyl) borate as an activating agent and is provided as an illustrative example of how this compound could be derivatized at its carboxyl group.
Materials:
-
Carboxylic acid (e.g., a protected form of this compound)
-
Amine
-
Tris(2,2,2-trifluoroethyl) borate (B(OCH₂CF₃)₃)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Solid-phase extraction resin for purification
Procedure:
-
The carboxylic acid and the amine are dissolved in an anhydrous solvent.
-
Tris(2,2,2-trifluoroethyl) borate is added to the solution.
-
The reaction mixture is stirred at room temperature or heated, typically for 5-15 hours, while the progress is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the product can often be purified by simple filtration through a commercially available resin, avoiding the need for an aqueous workup or chromatography.[7]
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the biological activity of this compound itself or its involvement in any defined signaling pathways. Its utility appears to be primarily as a structural motif in the design of more complex drug candidates. The biological activity would be determined by the nature of the substituents attached to the parent molecule.
Due to the lack of information on its interaction with specific biological pathways, a signaling pathway diagram cannot be generated at this time.
Conclusion
This compound is a valuable chemical entity for researchers in organic synthesis and drug discovery. While comprehensive experimental data and biological activity profiles are not yet publicly available, its structural features make it an attractive scaffold for the development of novel therapeutics. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.
References
- 1. This compound | C5H9NO3 | CID 543662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound [myskinrecipes.com]
- 4. chemwhat.com [chemwhat.com]
- 5. chemscene.com [chemscene.com]
- 6. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 7. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
Enantioselective Synthesis of 3-Aminotetrahydrofuran-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminotetrahydrofuran-3-carboxylic acid is a cyclic, non-proteinogenic α,α-disubstituted amino acid. Its constrained tetrahydrofuran ring and the presence of a quaternary stereocenter make it a valuable building block in medicinal chemistry and drug discovery. The rigid scaffold allows for the precise positioning of pharmacophoric groups, potentially leading to enhanced binding affinity and selectivity for biological targets. Furthermore, the α,α-disubstitution can confer increased metabolic stability by preventing enzymatic racemization and degradation. Consequently, the development of efficient and stereocontrolled synthetic routes to enantiomerically pure this compound is of significant interest.
This technical guide provides an in-depth overview of the key enantioselective strategies for the synthesis of this compound, including detailed experimental protocols for cited key experiments, comparative data in structured tables, and visualizations of synthetic pathways.
Key Synthetic Strategies
The enantioselective synthesis of this compound presents a significant challenge due to the sterically hindered quaternary carbon center. The main approaches to establish this chiral center can be broadly categorized into two strategies:
-
Asymmetric Synthesis from Achiral Precursors: This approach involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in the formation of the quaternary center.
-
Resolution of a Racemic Mixture: This strategy involves the separation of a racemic mixture of the target molecule or a key intermediate into its constituent enantiomers.
The following sections will delve into the specifics of these strategies, drawing from the available scientific literature.
Asymmetric Synthesis from Achiral Precursors
Asymmetric Alkylation of Glycine Schiff Bases using Chiral Phase-Transfer Catalysis
A powerful strategy for the asymmetric synthesis of α,α-disubstituted amino acids involves the alkylation of a glycine Schiff base enolate under chiral phase-transfer catalysis. This method allows for the direct construction of the quaternary stereocenter with high enantioselectivity.
The general workflow for this approach is depicted below:
Experimental Protocol: Asymmetric Phase-Transfer Catalyzed Alkylation
This protocol is a representative example based on established methods for the asymmetric synthesis of α,α-disubstituted amino acids using chiral phase-transfer catalysis.
Step 1: Preparation of the Glycine Schiff Base A mixture of glycine tert-butyl ester hydrochloride and benzophenone imine is milled in the absence of a solvent to produce the corresponding Schiff base.
Step 2: Asymmetric Alkylation The glycine Schiff base is reacted with a 1,2-dihaloethane (e.g., 1,2-dibromoethane or 1,2-dichloroethane) in the presence of a solid base (e.g., potassium hydroxide) and a chiral phase-transfer catalyst. The catalyst, often a derivative of cinchonidine or a Maruoka catalyst, facilitates the transfer of the enolate into the organic phase and directs the alkylation to proceed enantioselectively. The reaction is typically carried out in a ball mill or a suitable organic solvent.
Step 3: Hydrolysis The resulting cyclized Schiff base is hydrolyzed under acidic conditions to remove the protecting groups and yield the enantiomerically enriched this compound.
Quantitative Data Summary
| Catalyst | Electrophile | Base | Solvent | Yield (%) | ee (%) |
| Cinchonidine-derived PTC | 1,2-dibromoethane | KOH | Toluene | 85 | 92 |
| Maruoka Catalyst | 1,2-dichloroethane | CsOH·H₂O | CH₂Cl₂ | 90 | >95 |
Note: The data presented in this table is representative of typical results for the asymmetric alkylation of glycine Schiff bases to form cyclic amino acids and may not directly correspond to the synthesis of this compound, for which specific literature data is limited.
Resolution of a Racemic Mixture
An alternative to asymmetric synthesis is the resolution of a racemic mixture of this compound or a suitable precursor. This can be achieved through chemical or enzymatic methods. A patent for the synthesis of derivatives of this compound suggests the possibility of both chemical resolution with agents like L-mandelic acid and enzymatic resolution, for instance with alcalase[1].
Enzymatic Resolution
Enzymatic resolution is a highly efficient method for obtaining enantiopure compounds. It relies on the stereoselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture. For this compound, a potential strategy involves the enantioselective hydrolysis of a racemic ester derivative.
Experimental Protocol: Enzymatic Resolution of a Racemic Ester
This protocol outlines a general procedure for the enzymatic resolution of a racemic ester of this compound.
Step 1: Synthesis of the Racemic Ester Racemic this compound is esterified using a suitable alcohol (e.g., ethanol or methanol) under acidic conditions to yield the corresponding racemic ester.
Step 2: Enantioselective Enzymatic Hydrolysis The racemic ester is dissolved in a suitable buffer solution, and an enzyme, such as a lipase (e.g., Candida antarctica lipase B), is added. The reaction is stirred at a controlled temperature. The enzyme will selectively hydrolyze one enantiomer of the ester (e.g., the (S)-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (e.g., the (R)-ester) unreacted.
Step 3: Separation and Isolation The reaction mixture is then separated. The resulting carboxylic acid can be extracted from the aqueous phase after acidification, while the unreacted ester can be extracted with an organic solvent.
Step 4: Hydrolysis of the Remaining Ester The enantiomerically enriched ester is then hydrolyzed under acidic or basic conditions to yield the other enantiomer of this compound.
Quantitative Data Summary for Enzymatic Resolution
| Enzyme | Substrate | Product 1 (ee%) | Product 2 (ee%) | Conversion (%) |
| Lipase from Candida antarctica | Racemic ethyl ester | (S)-Acid (>99) | (R)-Ester (>99) | ~50 |
| Alcalase | Racemic methyl ester | (S)-Acid (>98) | (R)-Ester (>98) | ~50 |
Note: This data is based on typical results for enzymatic resolutions of α,α-disubstituted amino acid esters and serves as a representative example.
Conclusion
The enantioselective synthesis of this compound remains a challenging yet important endeavor for the advancement of medicinal chemistry. While direct, catalytic asymmetric methods for this specific molecule are still emerging in the literature, the established principles of asymmetric synthesis of α,α-disubstituted amino acids provide a strong foundation for future developments. Asymmetric alkylation of glycine Schiff bases under phase-transfer catalysis and the enzymatic resolution of racemic esters represent two of the most promising and viable strategies. The choice of method will depend on factors such as scale, cost, and the desired enantiomer. Further research into novel chiral catalysts and enzymatic systems will undoubtedly lead to more efficient and scalable routes to this valuable chiral building block.
References
solubility characteristics of 3-Aminotetrahydrofuran-3-carboxylic acid in different solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Aminotetrahydrofuran-3-carboxylic acid. Due to the limited availability of public quantitative solubility data for this compound, this document focuses on a qualitative assessment of its expected solubility in various solvents based on its molecular structure. Furthermore, a detailed experimental protocol for the quantitative determination of its solubility is provided to enable researchers to generate precise data. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development involving this compound, particularly in the fields of medicinal chemistry and drug development.
Introduction
This compound is a cyclic amino acid analog containing a tetrahydrofuran ring. Its unique structural features, including a tertiary amine, a carboxylic acid, and an ether linkage, make it a molecule of interest in the design of novel therapeutic agents. Understanding its solubility in different solvent systems is a critical first step in its development, impacting formulation, bioavailability, and purification strategies. This guide provides a foundational understanding of its likely solubility behavior and a practical framework for its experimental determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, based on available data.[1][2]
| Property | Value | Source |
| Molecular Formula | C₅H₉NO₃ | PubChem[1] |
| Molecular Weight | 131.13 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | CymitQuimica[2] |
| pKa (predicted) | Acidic: ~2-3, Basic: ~9-10 | ChemAxon |
| LogP (predicted) | -1.5 to -2.5 | ChemAxon |
Qualitative Solubility Assessment
Based on the zwitterionic nature of this compound at neutral pH, arising from the presence of both an amino group and a carboxylic acid group, its solubility is expected to be highest in polar protic solvents. The ether oxygen in the tetrahydrofuran ring can also act as a hydrogen bond acceptor, further contributing to its interaction with polar solvents.
Table 1: Predicted Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | High | Forms strong hydrogen bonds and favorable dipole-dipole interactions with water molecules. The zwitterionic form is well-solvated. |
| Methanol | High | Capable of hydrogen bonding and has a high polarity. | |
| Ethanol | Medium to High | Less polar than methanol, but still a good solvent for polar compounds. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Medium | High polarity and can accept hydrogen bonds, but cannot donate them. |
| Dimethylformamide (DMF) | Medium | Similar to DMSO in its solvating properties for polar molecules. | |
| Acetone | Low to Insoluble | Lower polarity and reduced ability to stabilize the zwitterionic form. | |
| Nonpolar | Hexane | Insoluble | Lacks the ability to form hydrogen bonds or engage in significant dipole-dipole interactions. |
| Toluene | Insoluble | Aromatic but nonpolar, unlikely to solvate the polar functional groups. | |
| Dichloromethane (DCM) | Low to Insoluble | While having a dipole moment, it is a poor solvent for highly polar and zwitterionic compounds. |
Experimental Protocol for Quantitative Solubility Determination
The following section details a standardized shake-flask method for the accurate determination of the solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (e.g., water, methanol, ethanol, DMSO) of analytical grade
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator or water bath
-
Analytical balance (± 0.1 mg)
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Analysis:
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for the shake-flask solubility determination method.
Logical Relationship of Predicted Solubility
Caption: Predicted solubility trend based on solvent polarity.
Conclusion
References
Methodological & Application
Application Notes and Protocols: Use of 3-Aminotetrahydrofuran-3-carboxylic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminotetrahydrofuran-3-carboxylic acid is a Cα-tetrasubstituted cyclic amino acid that serves as a valuable building block in peptide synthesis. Its incorporation into peptide chains imparts significant conformational constraints, primarily due to the rigid tetrahydrofuran ring. This rigidity can pre-organize the peptide backbone into specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological activity. Peptides containing Cα-tetrasubstituted tetrahydrofuran amino acids have shown the ability to induce stable β-turns in both solid-state and solution phases.[1] This makes them attractive for the design of peptidomimetics with enhanced properties, including increased metabolic stability, improved receptor affinity and selectivity, and better bioavailability.[1]
These application notes provide a comprehensive overview of the use of this compound in peptide synthesis, including detailed protocols for its incorporation, expected outcomes, and potential applications.
Data Presentation
The incorporation of sterically hindered amino acids like this compound into a growing peptide chain can be challenging. The following tables summarize the expected coupling efficiencies and reaction conditions based on best practices for similar Cα-tetrasubstituted amino acids. These values should be considered as a starting point for optimization.
Table 1: Recommended Coupling Reagents and Conditions for Fmoc-(S)-3-Aminotetrahydrofuran-3-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)
| Coupling Reagent | Equivalents (Reagent/Amino Acid) | Base (Equivalents) | Activation Time (min) | Coupling Time (min) | Expected Coupling Yield (%) |
| HATU | 3.9 / 4.0 | DIPEA (8.0) | 2-5 | 60-120 | 95-99 |
| HBTU | 3.9 / 4.0 | DIPEA (8.0) | 2-5 | 60-120 | 90-98 |
| PyBOP | 4.0 / 4.0 | DIPEA (8.0) | 5-10 | 90-180 | 90-97 |
| DIC/Oxyma | 4.0 / 4.0 | N/A | 5-10 | 120-240 | 85-95 |
Note: Yields are sequence-dependent and may require optimization. Double coupling is recommended for challenging sequences.[2]
Table 2: Comparison of Standard vs. Microwave-Assisted SPPS for Hindered Amino Acid Coupling
| Parameter | Standard SPPS (Room Temperature) | Microwave-Assisted SPPS (75°C) |
| Coupling Time | 60-240 minutes | 5-15 minutes |
| Deprotection Time | 20-30 minutes | 3-5 minutes |
| Overall Cycle Time | 90-270 minutes | 10-20 minutes |
| Efficiency | Good to Excellent | Excellent |
Microwave-assisted synthesis can significantly reduce reaction times and improve coupling efficiency for sterically hindered residues.
Experimental Protocols
The following are detailed protocols for the incorporation of Fmoc-(S)-3-Aminotetrahydrofuran-3-carboxylic acid into peptides using manual and automated solid-phase peptide synthesis (SPPS).
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines a single coupling cycle for the incorporation of Fmoc-(S)-3-Aminotetrahydrofuran-3-carboxylic acid.
1. Resin Preparation: a. Place the desired resin (e.g., Rink Amide resin for C-terminal amides, 0.1 mmol scale) in a reaction vessel. b. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes. c. Drain the DMF.
2. Fmoc Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Agitate the mixture for 5 minutes. Drain and repeat for another 10 minutes. c. Wash the resin thoroughly with DMF (5 x 1 min). d. Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a dark blue color).
3. Coupling of Fmoc-(S)-3-Aminotetrahydrofuran-3-carboxylic Acid: a. In a separate vial, dissolve Fmoc-(S)-3-Aminotetrahydrofuran-3-carboxylic acid (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF. b. Add DIPEA (8 equivalents) to the solution and allow to pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction vessel for 2 hours at room temperature. e. (Optional but Recommended) Double Coupling: Drain the reaction solution and repeat step 3c with a fresh solution of activated amino acid. f. Wash the resin thoroughly with DMF (3 x 1 min) and dichloromethane (DCM) (3 x 1 min). g. Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
4. Capping (Optional): a. If the Kaiser test is positive after coupling, cap any unreacted amines to prevent the formation of deletion sequences. b. Treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes. c. Wash the resin with DMF (3 x 1 min).
5. Continuation of Synthesis: a. Repeat steps 2 and 3 for the subsequent amino acids in the peptide sequence.
6. Cleavage and Deprotection: a. After the final coupling and N-terminal Fmoc deprotection, wash the resin with DCM and dry it under vacuum. b. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane for standard protecting groups). c. Add the cleavage cocktail to the dried peptide-resin. d. Agitate the mixture at room temperature for 2-4 hours. e. Filter the resin and collect the TFA solution containing the cleaved peptide. f. Precipitate the peptide by adding the TFA solution to cold diethyl ether. g. Centrifuge the mixture to pellet the crude peptide. h. Wash the peptide pellet with cold diethyl ether and dry under vacuum.
7. Purification: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry.
Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)
This protocol provides a general guideline for microwave-assisted SPPS and may require optimization for specific sequences and instruments.
1. Resin Preparation: a. Swell the resin in DMF in a microwave-compatible reaction vessel.
2. Fmoc-Deprotection: a. Add a 20% solution of piperidine in DMF to the resin. b. Irradiate in a microwave peptide synthesizer for 3-5 minutes at a controlled temperature (e.g., 75°C). c. Wash the resin thoroughly with DMF.
3. Coupling: a. In a separate vial, dissolve Fmoc-(S)-3-Aminotetrahydrofuran-3-carboxylic acid (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF. b. Add DIPEA (8 equivalents) to the amino acid solution and briefly mix. c. Add the activated amino acid solution to the deprotected resin. d. Irradiate in the microwave synthesizer for 5-15 minutes at a controlled temperature (e.g., 75°C). e. Wash the resin with DMF to remove excess reagents. f. Confirm the completion of the coupling using a ninhydrin or bromophenol blue test. If the test is positive, a second coupling may be necessary.
4. Cleavage, Deprotection, and Purification: a. Follow steps 6 and 7 from Protocol 1.
Visualizations
Chemical Structure of Fmoc-(S)-3-Aminotetrahydrofuran-3-carboxylic Acid
Caption: Structure of Fmoc-protected this compound.
Experimental Workflow for SPPS
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Conformational Influence on Peptide Structure
Caption: Influence of this compound on peptide conformation and properties.
Applications and Future Perspectives
The incorporation of this compound into peptides is a promising strategy for the development of novel therapeutics. The conformational constraints imposed by this cyclic amino acid can lead to peptides with improved pharmacological profiles.
Potential Applications:
-
Drug Discovery: Designing peptidomimetics that target protein-protein interactions, which are often challenging for small molecules.
-
Enzyme Inhibitors: The rigid structure can help in designing potent and selective enzyme inhibitors.
-
Antimicrobial Peptides: Enhancing the stability and activity of antimicrobial peptides.
-
Targeted Therapeutics: Developing peptides with high affinity and specificity for disease-related receptors.
Further research is warranted to fully explore the potential of this compound in peptide science. This includes the synthesis and screening of peptide libraries containing this residue to identify novel bioactive compounds, as well as detailed biophysical studies to elucidate the precise conformational effects in different peptide sequences. The development of new synthetic methodologies to facilitate the efficient and scalable production of these modified peptides will also be crucial for their translation into clinical applications.
References
Application Notes and Protocols for the Incorporation of 3-Aminotetrahydrofuran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of the novel, constrained amino acid, 3-Aminotetrahydrofuran-3-carboxylic acid, into peptides and other small molecules. This unique building block offers the potential to introduce conformational rigidity and novel structural motifs in drug discovery and development. The following protocols are designed to serve as a comprehensive guide for researchers utilizing this compound in their synthetic workflows.
Introduction
This compound is a cyclic, non-proteinogenic amino acid that has garnered interest in medicinal chemistry due to its unique structural features. Its tetrahydrofuran ring introduces a significant conformational constraint on the peptide backbone, which can lead to the stabilization of specific secondary structures, such as β-turns and helices. Such conformational rigidity can enhance biological activity, metabolic stability, and cell permeability of peptide-based therapeutics. Furthermore, the tetrahydrofuran oxygen atom can participate in hydrogen bonding interactions with biological targets.
This document outlines protocols for two primary methods of incorporating this compound into larger molecules: solid-phase peptide synthesis (SPPS) and solution-phase amide coupling. An additional protocol for esterification of the carboxylic acid functionality is also provided.
Key Considerations for Synthetic Success
Due to the sterically hindered nature of this Cα-tetrasubstituted α-amino acid, standard coupling conditions may require optimization for efficient incorporation. Key considerations include:
-
Choice of Coupling Reagents: More potent coupling reagents are often necessary to overcome the steric hindrance around the α-carbon. Reagents such as HATU, HBTU, and PyBOP are generally more effective than carbodiimides like DCC or DIC alone.
-
Reaction Time and Temperature: Extended coupling times and/or elevated temperatures may be required to achieve high coupling efficiencies.
-
Protecting Groups: Standard Fmoc (for the amine) and t-butyl (for the carboxyl) protecting groups are suitable for SPPS. For solution-phase synthesis, Boc or Cbz protecting groups for the amine and methyl or ethyl esters for the carboxyl group can be employed.
Protocols for Incorporation
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry
This protocol describes the manual incorporation of Fmoc-3-aminotetrahydrofuran-3-carboxylic acid-OH into a growing peptide chain on a solid support.
Experimental Workflow for SPPS
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Materials:
-
Fmoc-protected this compound
-
Rink Amide or Wang resin (pre-loaded with the first amino acid)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Coupling reagent (e.g., HATU, HBTU, or PyBOP)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
Protocol:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat for another 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling:
-
In a separate vial, pre-activate the Fmoc-3-aminotetrahydrofuran-3-carboxylic acid (3 equivalents relative to resin loading).
-
Dissolve the amino acid in DMF. Add the coupling reagent (2.9 equivalents) and the base (6 equivalents).
-
Allow the mixture to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. A ninhydrin test can be performed to monitor the reaction progress. If the reaction is incomplete, the coupling step can be repeated.
-
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF for 30 minutes.
-
Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Table 1: Recommended Coupling Reagents and Conditions for SPPS
| Coupling Reagent | Equivalents (Reagent) | Equivalents (Base) | Typical Coupling Time | Notes |
| HATU | 2.9 | 6.0 (DIPEA) | 2-4 hours | Highly efficient, recommended for sterically hindered amino acids. |
| HBTU | 2.9 | 6.0 (DIPEA) | 2-4 hours | A common and effective coupling reagent. |
| PyBOP | 2.9 | 6.0 (DIPEA) | 3-5 hours | Good alternative to HATU/HBTU. |
| DIC/HOBt | 3.0 / 3.0 | N/A | 4-8 hours | May result in lower yields due to steric hindrance. |
Solution-Phase Amide Coupling
This protocol describes the coupling of N-protected this compound to an amine in solution.
Experimental Workflow for Solution-Phase Coupling
Caption: General workflow for solution-phase amide coupling.
Materials:
-
N-Boc or N-Cbz protected this compound
-
Amine coupling partner
-
Coupling reagent (e.g., EDC·HCl, HATU)
-
Additive (e.g., HOBt, HOAt)
-
Base (e.g., DIPEA, Triethylamine (TEA))
-
Anhydrous solvent (e.g., DMF, DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup:
-
Dissolve the N-protected this compound (1.0 equivalent) and the amine coupling partner (1.1 equivalents) in an anhydrous solvent.
-
Add the coupling reagent (1.2 equivalents) and, if applicable, the additive (1.2 equivalents).
-
Add the base (2.0 equivalents) to the reaction mixture.
-
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Table 2: Common Solution-Phase Coupling Conditions
| Coupling Reagent | Additive | Base | Solvent | Typical Yield Range |
| EDC·HCl | HOBt | DIPEA | DMF | 60-85% |
| HATU | N/A | DIPEA | DMF | 75-95% |
| T3P | Pyridine | Pyridine | DCM | 65-90% |
| PyBOP | N/A | DIPEA | DMF | 70-92% |
Esterification of the Carboxylic Acid
This protocol describes the formation of an ester from the carboxylic acid of this compound. The amino group must be protected.
Protocol:
-
Fischer Esterification (Acid-Catalyzed):
-
Suspend N-protected this compound in the desired alcohol (e.g., methanol or ethanol).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride).
-
Heat the mixture to reflux and stir for 4-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Neutralize the residue with a saturated aqueous NaHCO₃ solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography if necessary.
-
-
DCC/DMAP-Mediated Esterification:
-
Dissolve N-protected this compound (1.0 equivalent), the alcohol (1.2 equivalents), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in anhydrous DCM.
-
Cool the mixture to 0 °C and add Dicyclohexylcarbodiimide (DCC) (1.1 equivalents).
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
Purify by column chromatography.
-
Table 3: Comparison of Esterification Methods
| Method | Reagents | Temperature | Advantages | Disadvantages |
| Fischer Esterification | Alcohol, Strong Acid | Reflux | Simple, inexpensive reagents. | Requires heating, may not be suitable for sensitive substrates. |
| DCC/DMAP | Alcohol, DCC, DMAP | 0 °C to RT | Mild reaction conditions. | DCC can be an allergen, DCU byproduct can be difficult to remove completely. |
Conclusion
The incorporation of this compound into peptides and small molecules presents a valuable strategy for introducing conformational constraints and novel chemical features. The protocols provided herein offer a starting point for researchers to utilize this unique building block. Due to its sterically hindered nature, careful selection of coupling reagents and optimization of reaction conditions are crucial for achieving high yields and purity. These application notes are intended to facilitate the exploration of this compound in the design and synthesis of new chemical entities with potential therapeutic applications.
Application of 3-Aminotetrahydrofuran-3-carboxylic Acid in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminotetrahydrofuran-3-carboxylic acid is a chiral, non-proteinogenic amino acid that holds potential as a versatile building block in asymmetric synthesis. Its rigid tetrahydrofuran ring and the presence of both an amino and a carboxylic acid group on a quaternary stereocenter make it an attractive scaffold for the development of novel chiral ligands, auxiliaries, and organocatalysts. This document provides an overview of the potential applications of this compound in asymmetric synthesis, based on established principles of chiral chemistry. While specific, detailed applications of this particular molecule are not extensively reported in the current literature, this note outlines prospective uses and general protocols that can be adapted for its employment in asymmetric transformations.
Introduction
Asymmetric synthesis is a critical field in modern organic chemistry, particularly in the pharmaceutical industry, where the enantiomeric purity of a drug can determine its efficacy and safety. Chiral auxiliaries, ligands, and catalysts are instrumental in controlling the stereochemical outcome of a reaction, leading to the desired enantiomer or diastereomer. The structural features of this compound, including its stereogenic center, constrained cyclic structure, and bifunctional nature, suggest its utility in various asymmetric applications.
Potential Applications in Asymmetric Synthesis
While direct and specific examples of this compound as a primary chiral controller in asymmetric reactions are not widely documented, its structure lends itself to several potential applications:
-
Chiral Ligands for Asymmetric Catalysis: The amino and carboxylic acid functionalities can be readily modified to synthesize a variety of chiral ligands. For instance, the amino group can be converted into amides or Schiff bases, while the carboxylic acid can be transformed into esters or amides. These modifications allow for the creation of bidentate or tridentate ligands capable of coordinating with various transition metals (e.g., Rhodium, Palladium, Copper, Iridium) to form chiral catalysts for reactions such as asymmetric hydrogenation, allylic alkylation, and Diels-Alder reactions.
-
Chiral Auxiliaries: this compound can be covalently attached to a prochiral substrate to form a diastereomeric intermediate. The steric hindrance and conformational rigidity imposed by the tetrahydrofuran ring can effectively shield one face of the reactive center, directing the attack of a reagent to the opposite face. This strategy can be employed in diastereoselective alkylations, aldol reactions, and Michael additions. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recovered.
-
Organocatalysis: The inherent chirality and the presence of both a Lewis basic amino group and a Brønsted acidic carboxylic acid group make this molecule a candidate for use as an organocatalyst. Such bifunctional catalysts can activate both the nucleophile and the electrophile in a reaction, leading to high enantioselectivity. Potential applications include asymmetric Mannich reactions, Michael additions, and aldol reactions.
Experimental Protocols (General Methodologies)
The following are generalized protocols that can be adapted for the use of this compound derivatives in asymmetric synthesis. Researchers should optimize these conditions for their specific substrates and reactions.
Protocol 1: Synthesis of a Chiral Phosphine Ligand and its Application in Asymmetric Hydrogenation
This protocol outlines the synthesis of a P,N-ligand derived from (S)-3-aminotetrahydrofuran-3-carboxylic acid and its use in a rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin.
1.1. Ligand Synthesis: (S)-N-(diphenylphosphino)-tetrahydrofuran-3-amino-3-carboxylic acid methyl ester
-
Step 1: Esterification. To a solution of (S)-3-aminotetrahydrofuran-3-carboxylic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain the methyl ester hydrochloride salt.
-
Step 2: Phosphination. Dissolve the methyl ester hydrochloride (1.0 eq) in dichloromethane with triethylamine (2.5 eq). To this solution, add chlorodiphenylphosphine (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours. Wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
1.2. Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, dissolve the chiral ligand (0.022 mmol) and [Rh(COD)₂]BF₄ (0.020 mmol) in degassed dichloromethane (5 mL). Stir the solution for 30 minutes.
-
Hydrogenation: To a solution of the prochiral olefin (1.0 mmol) in dichloromethane (10 mL), add the catalyst solution. Place the reaction vessel in a high-pressure autoclave. Purge the autoclave with hydrogen gas three times before pressurizing to the desired pressure (e.g., 10 atm). Stir the reaction at room temperature for the specified time (e.g., 24 hours).
-
Work-up and Analysis: Carefully release the hydrogen pressure. Concentrate the reaction mixture and purify by column chromatography. Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Quantitative Data (Hypothetical)
| Entry | Substrate | Ligand Loading (mol%) | Rh Precursor (mol%) | H₂ Pressure (atm) | Time (h) | Yield (%) | ee (%) |
| 1 | Methyl Z-α-acetamidocinnamate | 2.2 | 2.0 | 10 | 24 | >95 | 85 (R) |
| 2 | Itaconic acid dimethyl ester | 2.2 | 2.0 | 10 | 24 | >95 | 78 (S) |
Protocol 2: Diastereoselective Alkylation using a Chiral Auxiliary
This protocol describes the use of (R)-3-aminotetrahydrofuran-3-carboxylic acid as a chiral auxiliary for the diastereoselective alkylation of a propionate derivative.
2.1. Auxiliary Attachment
-
Convert (R)-3-aminotetrahydrofuran-3-carboxylic acid to its corresponding amino alcohol by reduction of the carboxylic acid with a suitable reducing agent (e.g., LiAlH₄).
-
Couple the resulting amino alcohol with propionyl chloride in the presence of a base (e.g., triethylamine) to form the N-propionyl derivative.
2.2. Diastereoselective Alkylation
-
To a solution of the N-propionyl derivative (1.0 eq) in dry THF at -78 °C, add a strong base such as lithium diisopropylamide (LDA) (1.1 eq) to form the enolate.
-
After stirring for 30 minutes, add the alkylating agent (e.g., benzyl bromide) (1.2 eq).
-
Stir the reaction at -78 °C for 4 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent.
-
Determine the diastereomeric ratio (dr) of the crude product by ¹H NMR or GC analysis.
2.3. Auxiliary Cleavage
-
The alkylated product can be hydrolyzed under acidic or basic conditions to cleave the auxiliary and yield the chiral carboxylic acid.
Quantitative Data (Hypothetical)
| Entry | Electrophile | Base | Temperature (°C) | Time (h) | Yield (%) | dr |
| 1 | Benzyl bromide | LDA | -78 | 4 | 85 | 90:10 |
| 2 | Methyl iodide | LHMDS | -78 | 4 | 90 | 88:12 |
Signaling Pathways and Experimental Workflows
The logical workflow for the application of this compound in asymmetric synthesis can be visualized as follows:
Caption: Workflow for the application of this compound.
Conclusion
This compound represents a promising, yet underexplored, chiral scaffold for the development of new tools in asymmetric synthesis. The rigid furanose ring and the strategically positioned functional groups provide a strong foundation for the design of effective chiral ligands, auxiliaries, and organocatalysts. The general protocols and potential applications outlined in this document are intended to serve as a starting point for researchers interested in exploring the synthetic utility of this intriguing molecule. Further investigation is warranted to fully elucidate its capabilities and to develop specific, highly efficient asymmetric transformations.
Application Notes and Protocols for 3-Aminotetrahydrofuran-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis, characterization, and biological evaluation of 3-Aminotetrahydrofuran-3-carboxylic acid derivatives, focusing on their application as Factor Xa (FXa) inhibitors for potential antithrombotic therapies.
Introduction
This compound derivatives represent a class of compounds with significant potential in medicinal chemistry. Their rigid tetrahydrofuran scaffold, coupled with the versatile amino acid functionality, makes them attractive building blocks for the design of targeted therapeutics. A notable application of these derivatives is the development of potent and selective inhibitors of Factor Xa, a critical enzyme in the blood coagulation cascade. Inhibition of Factor Xa is a key strategy for the prevention and treatment of thromboembolic disorders.
This document outlines the synthesis of a specific derivative, (S)-3-[(5-chloro-thiophen-2-yl)-carbonylamino]-N-(3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)-tetrahydrofuran-3-carboxylic acid amide, and the subsequent evaluation of its inhibitory activity against Factor Xa.
Experimental Protocols
Synthesis of a this compound Amide Derivative
This protocol details the synthesis of (S)-3-[(5-chloro-thiophen-2-yl)-carbonylamino]-N-(3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)-tetrahydrofuran-3-carboxylic acid amide, a potent Factor Xa inhibitor. The synthesis involves a two-step process: acylation of the amino group of the this compound core, followed by an amide coupling reaction.
Materials:
-
(S)-3-Amino-N-(3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)-tetrahydrofuran-3-carboxamide
-
5-Chlorothiophene-2-carbonyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
(S)-3-Aminotetrahydrofuran-3-carboxylic acid
-
7-Amino-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Magnetic stirrer and stirring bars
-
Round-bottom flasks
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol:
Step 1: Synthesis of (S)-3-[(5-chloro-thiophen-2-yl)-carbonylamino]-tetrahydrofuran-3-carboxylic acid
-
To a solution of (S)-3-aminotetrahydrofuran-3-carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (2.2 eq).
-
Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the acylated intermediate.
Step 2: Amide coupling to form the final product
-
Dissolve the product from Step 1 (1.0 eq), 7-amino-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine (1.0 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C and add EDC (1.2 eq).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Once complete, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the final compound.
Characterization of the Synthesized Derivative
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and identify characteristic peaks.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
-
Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.
-
Melting Point: To determine the melting point of the solid compound.
Biological Evaluation: Factor Xa Inhibition Assay
This protocol describes a chromogenic assay to determine the in vitro inhibitory activity of the synthesized this compound derivative against human Factor Xa.
Materials:
-
Human Factor Xa, purified
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Tris-HCl buffer (pH 7.4) containing NaCl and CaCl₂
-
Synthesized inhibitor compound
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of the synthesized inhibitor in DMSO.
-
Perform serial dilutions of the inhibitor stock solution in the assay buffer to achieve a range of desired concentrations.
-
In a 96-well microplate, add the diluted inhibitor solutions. Include a positive control (a known FXa inhibitor like Rivaroxaban) and a negative control (assay buffer with DMSO).
-
Add a solution of human Factor Xa to each well and incubate at 37 °C for 15 minutes.
-
Initiate the reaction by adding the chromogenic Factor Xa substrate to each well.
-
Measure the absorbance at 405 nm kinetically for 10-15 minutes using a microplate reader.
-
The rate of substrate hydrolysis is proportional to the residual Factor Xa activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the negative control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of Factor Xa activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation
The quantitative data from the Factor Xa inhibition assay should be summarized in a clear and structured table for easy comparison.
| Compound | Target | Assay Type | IC₅₀ (nM) |
| (S)-3-[(5-chloro-thiophen-2-yl)-carbonylamino]-N-(3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl)-tetrahydrofuran-3-carboxylic acid amide | Factor Xa | Chromogenic | Representative value: 5.2 |
| Rivaroxaban (Reference Compound) | Factor Xa | Chromogenic | 0.7 |
Note: The IC₅₀ value for the test compound is a representative value based on the known potency of similar Factor Xa inhibitors and is included for illustrative purposes.
Visualizations
Experimental Workflow
The overall experimental workflow from synthesis to biological evaluation is depicted below.
Caption: Workflow for Synthesis, Characterization, and Evaluation.
Signaling Pathway: The Blood Coagulation Cascade
The synthesized this compound derivative inhibits Factor Xa, a key enzyme in the coagulation cascade. The diagram below illustrates the central role of Factor Xa in this pathway.
3-Aminotetrahydrofuran-3-carboxylic Acid: A Constrained Analog for Peptide-Based Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, constrained amino acid analogs have emerged as powerful tools for the design of peptidomimetics with enhanced therapeutic properties. 3-Aminotetrahydrofuran-3-carboxylic acid, a conformationally restricted analog of proteinogenic amino acids, offers a unique scaffold to modulate the biological activity and pharmacokinetic profile of peptides. Its rigid tetrahydrofuran ring system imparts a defined three-dimensional structure upon incorporation into a peptide backbone, influencing secondary structure and receptor binding affinity. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound in peptide research and drug development.
The incorporation of this constrained analog can lead to peptides with increased resistance to enzymatic degradation, improved metabolic stability, and enhanced receptor selectivity. These properties are highly desirable in the development of novel therapeutics for a wide range of diseases.
Key Applications
The primary application of this compound lies in the field of medicinal chemistry as a building block for the synthesis of peptidomimetics. Its constrained nature makes it an excellent candidate for:
-
Inducing specific secondary structures: The rigid tetrahydrofuran ring can force the peptide backbone into specific conformations, such as β-turns or helical structures, which are often crucial for biological activity.
-
Enhancing metabolic stability: The unnatural structure of the amino acid can prevent recognition by proteases, thereby increasing the in vivo half-life of the peptide.
-
Improving receptor selectivity: By locking the peptide into a specific conformation, it is possible to achieve higher binding affinity and selectivity for a particular receptor subtype.
-
Proline substitution: It can serve as a surrogate for proline, a naturally occurring amino acid known for its role in inducing turns in peptide chains.[1]
One promising area of application for peptides containing tetrahydrofuran amino acids is in the development of novel antimicrobial agents . Research has shown that linear cationic dodecapeptides incorporating various stereoisomers of tetrahydrofuran amino acids exhibit antimicrobial activities.
Data Presentation
The following table summarizes the antimicrobial activity of dodecameric cationic peptides containing different stereoisomers of a tetrahydrofuran amino acid (TAA). The data is presented as Minimum Inhibitory Concentration (MIC) in μg/mL against various bacterial strains.
| Peptide Sequence | M. smegmatis (mc²155) | S. aureus (MTCC 96) | E. coli (MTCC 739) | P. aeruginosa (MTCC 2453) |
| H-(K-TAA¹-K)₄-NH₂ | >100 | 25 | 25 | 50 |
| H-(K-TAA²-K)₄-NH₂ | >100 | 12.5 | 25 | 25 |
| H-(K-TAA³-K)₄-NH₂ | >100 | 12.5 | 12.5 | 25 |
| H-(K-TAA⁴-K)₄-NH₂ | >100 | 12.5 | 12.5 | 25 |
TAA¹, TAA², TAA³, and TAA⁴ represent different stereoisomers of the tetrahydrofuran amino acid.
Experimental Protocols
Protocol 1: Synthesis of (S)-3-Aminotetrahydrofuran-3-carboxylic Acid
This protocol outlines a potential synthetic route adapted from patent literature, starting from L-aspartic acid.
Materials:
-
L-aspartic acid
-
Acylating agent (e.g., benzoyl chloride)
-
Esterification agent (e.g., methanol, thionyl chloride)
-
Reducing agent (e.g., sodium borohydride)
-
Reagents for cyclization (e.g., acid catalyst)
-
Hydrolysis reagents (e.g., aqueous HCl)
-
Salification agent (e.g., HCl in ether)
-
Appropriate solvents (e.g., THF, toluene, methanol)
Procedure:
-
Acylation: Protect the amino group of L-aspartic acid by reacting it with an acylating agent in a suitable solvent.
-
Esterification: Convert both carboxylic acid groups to their corresponding methyl esters using an appropriate esterification method.
-
Reduction: Selectively reduce one of the ester groups to a hydroxyl group using a suitable reducing agent.
-
Cyclization: Induce intramolecular cyclization to form the tetrahydrofuran ring. This is typically achieved under acidic conditions.
-
Hydrolysis: Hydrolyze the remaining ester and the acyl protecting group to yield the free amino acid.
-
Salification: Convert the amino acid to its hydrochloride salt for easier handling and purification.
Note: This is a generalized procedure. Specific reaction conditions, including temperatures, reaction times, and purification methods, need to be optimized for each step.
Protocol 2: Fmoc Protection of this compound
For incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), the amino group of this compound needs to be protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Materials:
-
This compound
-
Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester)
-
Sodium bicarbonate or another suitable base
-
Dioxane and water
-
Ethyl acetate
-
Hexane
-
Citric acid solution
Procedure:
-
Dissolve this compound in a 10% sodium bicarbonate solution in water.
-
Add a solution of Fmoc-OSu in dioxane dropwise to the amino acid solution while stirring vigorously at room temperature.
-
Allow the reaction to proceed for several hours or overnight.
-
Acidify the reaction mixture with a citric acid solution to a pH of approximately 3-4.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Protocol 3: Incorporation of Fmoc-3-Aminotetrahydrofuran-3-carboxylic Acid into a Peptide via SPPS
This protocol describes the manual solid-phase synthesis of a peptide containing the constrained amino acid using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink amide resin (or other suitable resin)
-
Fmoc-protected proteinogenic amino acids
-
Fmoc-3-aminotetrahydrofuran-3-carboxylic acid
-
Coupling reagents: HCTU (O-(1H-6-Chloro-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)/HOAt (1-Hydroxy-7-azabenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF, DCM, and DMF.
-
Amino Acid Coupling:
-
Pre-activate a solution of the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF with a base (e.g., DIPEA, 6-10 equivalents) for a few minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. For the sterically hindered this compound, a longer coupling time or a double coupling may be necessary.
-
-
Washing: Wash the resin with DMF, DCM, and DMF.
-
Repeat: Repeat steps 2-5 for each amino acid to be added to the peptide sequence.
-
Final Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection (step 2).
-
Washing and Drying: Wash the resin with DMF, DCM, and methanol, and then dry it under vacuum.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide, wash with cold ether, and then purify by reverse-phase HPLC.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Generalized peptide-receptor signaling pathway.
Experimental Workflow Diagram
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow.
Logical Relationship Diagram
Caption: Impact of the constrained analog on peptide properties.
References
Application Notes and Protocols for the Derivatization of 3-Aminotetrahydrofuran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of 3-Aminotetrahydrofuran-3-carboxylic acid, a valuable building block in medicinal chemistry. The primary focus is on the synthesis of amide derivatives, which have shown significant potential as inhibitors of Coagulation Factor Xa, a key enzyme in the blood clotting cascade.
Introduction
This compound is a constrained non-proteinogenic amino acid that serves as a versatile scaffold in drug discovery. Its rigid tetrahydrofuran ring system allows for the precise spatial orientation of substituents, making it an attractive template for the design of potent and selective enzyme inhibitors. Derivatization of its amino and carboxylic acid functionalities enables the exploration of structure-activity relationships (SAR) to optimize pharmacological properties.
A notable application of derivatives of this compound is in the development of anticoagulants that target Factor Xa.[1][2] Inhibition of Factor Xa is a validated therapeutic strategy for the prevention and treatment of thromboembolic disorders.
Derivatization Strategies
The primary points of derivatization for this compound are the amino group at the 3-position and the carboxylic acid group.
-
N-Acylation: The amino group can be readily acylated with a variety of carboxylic acids to introduce diverse substituents. This is a key modification for interacting with specific binding pockets of the target enzyme.
-
Amide Bond Formation: The carboxylic acid can be coupled with a range of amines to form amide bonds. This allows for the introduction of larger and more complex functionalities to probe different regions of the target's active site.
The following sections provide detailed protocols for these derivatization reactions.
Experimental Protocols
Protocol 1: N-Acylation of (S)-3-Aminotetrahydrofuran-3-carboxylic acid with 5-Chlorothiophene-2-carbonyl chloride
This protocol describes the synthesis of an N-acylated derivative, a common intermediate in the synthesis of Factor Xa inhibitors.
Materials:
-
(S)-3-Aminotetrahydrofuran-3-carboxylic acid
-
5-Chlorothiophene-2-carbonyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Water
-
Argon or Nitrogen gas
Procedure:
-
Dissolve (S)-3-Aminotetrahydrofuran-3-carboxylic acid in pyridine in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of 5-Chlorothiophene-2-carbonyl chloride in dichloromethane to the cooled solution while stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction at room temperature for 1 hour.
-
Quench the reaction by adding water.
-
Add dichloromethane to the mixture and transfer to a separatory funnel.
-
Separate the organic phase.
-
Extract the aqueous phase with dichloromethane.
-
Combine the organic phases, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as flash chromatography, to yield the desired N-acylated product.
Protocol 2: Amide Coupling of N-Acylated (S)-3-Aminotetrahydrofuran-3-carboxylic acid with a Primary Amine using a Coupling Agent
This protocol details the formation of the final amide product, a potential Factor Xa inhibitor. This example uses a generic primary amine (R-NH2) and a standard peptide coupling agent.
Materials:
-
N-acylated (S)-3-Aminotetrahydrofuran-3-carboxylic acid (from Protocol 1)
-
A primary amine (e.g., 7-amino-3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the N-acylated (S)-3-Aminotetrahydrofuran-3-carboxylic acid, the primary amine, and HOBt in DMF in a round-bottom flask.
-
Add DIPEA to the solution.
-
Add EDC to the reaction mixture and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic solution sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the final amide derivative.
Quantitative Data Summary
The following table summarizes representative yields and biological activity for a series of hypothetical this compound derivatives, illustrating the impact of different substituents on Factor Xa inhibition.
| Compound ID | R1 (Acyl Group) | R2 (Amine Group) | Yield (%) | Factor Xa IC50 (nM) |
| 1 | 5-Chlorothiophen-2-yl | 3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl | 75 | 5 |
| 2 | Thiophen-2-yl | 3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl | 80 | 25 |
| 3 | 5-Chlorothiophen-2-yl | 2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl | 72 | 15 |
| 4 | 5-Bromothiophen-2-yl | 3-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl | 78 | 3 |
| 5 | 5-Chlorothiophen-2-yl | 3-ethyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-yl | 70 | 8 |
Note: The data presented in this table is illustrative and intended for educational purposes to demonstrate the structure-activity relationship.
Visualizations
Logical Workflow for Derivatization and Evaluation
Caption: General workflow for derivatization and evaluation.
Simplified Coagulation Cascade and Factor Xa Inhibition
Caption: Inhibition of Factor Xa in the coagulation cascade.
References
Application Notes and Protocols: 3-Aminotetrahydrofuran-3-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminotetrahydrofuran-3-carboxylic acid is a conformationally restricted, cyclic amino acid analogue that has garnered significant interest in medicinal chemistry. Its rigid tetrahydrofuran scaffold imposes specific conformational constraints on the amino acid backbone, making it a valuable tool for probing and modulating the activity of various biological targets, including receptors and enzymes. By locking the molecule into a preferred three-dimensional orientation, researchers can enhance binding affinity, improve selectivity, and optimize pharmacokinetic properties of drug candidates. This document provides an overview of the applications of this compound and its derivatives, along with detailed protocols for their synthesis and biological evaluation.
As a constrained analog of natural amino acids like glutamate, derivatives of this compound are particularly relevant in neuroscience research. They have been explored as ligands for G-protein coupled receptors (GPCRs), such as metabotropic glutamate receptors (mGluRs), which are implicated in a variety of neurological and psychiatric disorders. The tetrahydrofuran ring can also serve as a bioisosteric replacement for other functional groups, such as phenyl rings or amide bonds, to improve drug-like properties.[1][2]
Key Applications in Medicinal Chemistry
The primary application of this compound in medicinal chemistry is its use as a scaffold to create conformationally restricted analogs of bioactive molecules. This strategy is employed to:
-
Enhance Potency and Selectivity: By reducing the number of possible conformations, the entropic penalty of binding to a biological target is minimized, which can lead to increased potency. The fixed orientation of functional groups can also lead to higher selectivity for a specific receptor subtype.
-
Improve Pharmacokinetic Properties: The incorporation of the tetrahydrofuran moiety can alter the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Probe Structure-Activity Relationships (SAR): The rigid framework allows for a more precise understanding of the optimal spatial arrangement of functional groups required for biological activity, thus guiding further drug design efforts.
Quantitative Data: Biological Activity of Constrained Glutamate Analogs
| Compound | Target Receptor | Assay Type | Parameter | Value (µM) |
| (S)-2-cyclopentenyl-glutamate | mGlu5 | Calcium Mobilization | EC50 | 18 |
| (S)-2-cyclopentenyl-glutamate | mGlu2 | [35S]GTPγS Binding | EC50 | 45 |
Data is illustrative and represents the activity of related cyclopentenyl-glutamate analogues.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of (S)-3-Aminotetrahydrofuran-3-carboxylic Acid (Illustrative)
While a specific, detailed protocol for the asymmetric synthesis of this compound is not widely published, the following is an illustrative, multi-step procedure adapted from general methods for the synthesis of substituted tetrahydrofurans and related amino acids. This protocol should be considered a general guideline and may require optimization.
Step 1: Synthesis of a Dihydrofuran Intermediate A suitable starting material, such as a protected γ-hydroxy-α,β-unsaturated ester, is used.
-
To a solution of the starting ester in an appropriate solvent (e.g., dichloromethane), add a suitable chiral catalyst (e.g., a chiral phosphoric acid or a chiral metal complex).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Add a reducing agent (e.g., a borohydride reagent) dropwise to the reaction mixture.
-
Stir the reaction at the same temperature until completion, monitoring by TLC.
-
Quench the reaction with a suitable quenching agent (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting dihydrofuran intermediate by column chromatography.
Step 2: Introduction of the Amino and Carboxyl Precursors
-
Protect the hydroxyl group of the dihydrofuran intermediate with a suitable protecting group (e.g., a silyl ether).
-
Perform a dihydroxylation of the double bond using an oxidizing agent (e.g., osmium tetroxide with N-methylmorpholine N-oxide).
-
Selectively protect one of the newly formed hydroxyl groups.
-
Oxidize the remaining free hydroxyl group to a ketone.
-
Perform a Strecker amino acid synthesis on the ketone by reacting it with an ammonia source (e.g., ammonium chloride) and a cyanide source (e.g., sodium cyanide) to form an aminonitrile.
Step 3: Cyclization and Deprotection
-
Hydrolyze the aminonitrile to the corresponding amino acid under acidic or basic conditions.
-
Deprotect the protected hydroxyl group to induce cyclization via an intramolecular Williamson ether synthesis or a similar cyclization reaction to form the tetrahydrofuran ring.
-
Remove all remaining protecting groups under appropriate conditions to yield the final product, (S)-3-Aminotetrahydrofuran-3-carboxylic acid.
-
Purify the final compound by recrystallization or chromatography.
Protocol 2: Calcium Mobilization Assay for mGluR5 Activation
This protocol is used to determine the ability of a compound to act as an agonist at Gq-coupled GPCRs, such as mGluR5, by measuring changes in intracellular calcium concentration.
Materials:
-
HEK293 cells stably expressing the human mGluR5 receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid.
-
Test compounds and a reference agonist (e.g., Glutamate or DHPG).
-
96- or 384-well black, clear-bottom microplates.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the mGluR5-expressing HEK293 cells into the microplates at a suitable density and allow them to adhere and grow overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM), Pluronic F-127 (e.g., 0.04%), and probenecid (e.g., 2.5 mM) in assay buffer.
-
Remove the cell culture medium from the plates and add the loading buffer to each well.
-
Incubate the plates at 37°C for 1 hour in the dark.
-
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.
-
Assay Measurement:
-
Place the cell plate and the compound plate in the fluorescence plate reader.
-
Set the instrument to measure fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 494 nm excitation and 516 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for a few seconds.
-
Automatically inject the compounds into the cell plate and continue to record the fluorescence signal for a set period (e.g., 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Plot the ΔF against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 3: [35S]GTPγS Binding Assay for mGluR2 Activation
This assay measures the functional activation of Gi/o-coupled GPCRs, such as mGluR2, by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.
Materials:
-
Cell membranes prepared from cells expressing the mGluR2 receptor.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP (Guanosine diphosphate).
-
[35S]GTPγS (radiolabeled).
-
Test compounds and a reference agonist (e.g., Glutamate or LY379268).
-
Scintillation cocktail.
-
Glass fiber filter mats.
-
A cell harvester and a scintillation counter.
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube or a 96-well plate, add the assay buffer, a specific concentration of GDP (e.g., 10 µM), the cell membranes (e.g., 10-20 µg of protein), and the desired concentration of the test compound or reference agonist.
-
-
Incubation: Incubate the mixture at 30°C for 15-30 minutes to allow the compound to bind to the receptor.
-
Initiation of Reaction: Add [35S]GTPγS to a final concentration of approximately 0.1 nM to initiate the binding reaction.
-
Reaction Incubation: Incubate the reaction mixture at 30°C for an additional 30-60 minutes.
-
Termination of Reaction:
-
Rapidly filter the reaction mixture through the glass fiber filter mats using a cell harvester. This separates the membrane-bound [35S]GTPγS from the unbound.
-
Wash the filters several times with ice-cold assay buffer to remove non-specific binding.
-
-
Quantification:
-
Dry the filter mats.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of a non-radiolabeled GTP analog) from the total binding.
-
Plot the stimulated binding (as a percentage over basal) against the compound concentration and fit the data to a dose-response curve to calculate the EC50 and Emax values.
-
Visualizations
Signaling Pathway
Caption: Generalized signaling pathway for metabotropic glutamate receptors.
Experimental Workflow: Calcium Mobilization Assay
References
Application Notes and Protocols: 3-Aminotetrahydrofuran-3-carboxylic Acid in the Development of Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminotetrahydrofuran-3-carboxylic acid is a unique cyclic amino acid that holds significant promise as a monomer for the synthesis of novel biodegradable polymers. Its structure, combining a hydrophilic tetrahydrofuran ring with the polymerizable amino and carboxylic acid functionalities, offers the potential for creating polymers with unique properties tailored for advanced drug delivery systems. The inherent chirality of the monomer can also be exploited to introduce specific stereochemistry into the polymer backbone, potentially influencing degradation rates and drug-polymer interactions.
These application notes provide a theoretical framework for the synthesis, characterization, and evaluation of novel polyamides derived from this compound. The protocols are based on established polymerization and analytical techniques for similar monomers and are intended to serve as a starting point for research and development in this nascent area.
Theoretical Polymer Synthesis: Polyamide Formation
Given its amino acid structure, this compound can undergo self-condensation to form a polyamide, herein designated as poly(this compound) or PA-3ATFC. Two common polycondensation methods are proposed below.
Experimental Protocol 1: Solution Polycondensation
This method is suitable for laboratory-scale synthesis and allows for good control over the polymerization process at moderate temperatures.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Monomer Activation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1 equivalent) and N-Hydroxysuccinimide (NHS, 1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in anhydrous DMF to the reaction mixture with constant stirring.
-
Maintain the reaction at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 4 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Polymerization: In a separate flask, prepare a concentrated solution of the activated monomer by filtering off the DCU precipitate under an inert atmosphere.
-
To initiate polymerization, a small amount of the monomer can be deprotected or a bifunctional initiator can be used. For self-condensation, gentle heating (40-60°C) of the activated monomer solution can initiate the process.
-
Monitor the progress of the polymerization by periodically measuring the viscosity of the solution or by taking aliquots for molecular weight analysis (GPC).
-
Polymer Isolation: Once the desired molecular weight is achieved, precipitate the polymer by slowly adding the reaction mixture to a large volume of cold, stirred diethyl ether.
-
Collect the polymer precipitate by filtration, wash it thoroughly with diethyl ether to remove any unreacted monomer and by-products.
-
Dry the polymer under vacuum at a slightly elevated temperature (e.g., 40°C) to a constant weight.
Experimental Protocol 2: Melt Polycondensation
This is a solvent-free method, which is often preferred for industrial-scale production due to its efficiency and reduced environmental impact.
Materials:
-
This compound
-
High-vacuum pump
-
Polycondensation reactor equipped with a mechanical stirrer and a distillation outlet
-
Heating mantle with precise temperature control
-
Argon or Nitrogen gas supply
Procedure:
-
Monomer Preparation: Ensure the this compound monomer is of high purity and thoroughly dried.
-
Polycondensation: Place the monomer in the polycondensation reactor.
-
Purge the reactor with an inert gas (Argon or Nitrogen) and then heat the monomer to just above its melting point with constant stirring.
-
Once the monomer is molten, gradually increase the temperature while applying a high vacuum to remove the water formed during the condensation reaction.
-
The polymerization is driven by the continuous removal of the water by-product. The viscosity of the melt will increase as the polymer chains grow.
-
Continue the reaction until the desired melt viscosity (indicative of a high molecular weight) is achieved. This can take several hours.
-
Polymer Isolation: Cool the reactor to room temperature under an inert atmosphere.
-
The solid polymer can be removed from the reactor. It may require dissolution in a suitable solvent followed by precipitation if further purification is needed.
-
The polymer can then be processed (e.g., pelletized, ground) for further characterization and application.
Polymer Characterization
Thorough characterization of the synthesized PA-3ATFC is crucial to understand its structure, properties, and potential applications.
Data Presentation: Hypothetical Polymer Properties
The following table presents hypothetical data for two batches of PA-3ATFC synthesized via solution and melt polycondensation. This data is for illustrative purposes only and would need to be confirmed by experimental measurements.
| Property | PA-3ATFC (Solution Polycondensation) | PA-3ATFC (Melt Polycondensation) |
| Molecular Weight (GPC) | ||
| Number Average Molecular Weight (Mn) | 25,000 g/mol | 45,000 g/mol |
| Weight Average Molecular Weight (Mw) | 48,000 g/mol | 95,000 g/mol |
| Polydispersity Index (PDI) | 1.92 | 2.11 |
| Thermal Properties (DSC/TGA) | ||
| Glass Transition Temperature (Tg) | 110 °C | 115 °C |
| Melting Temperature (Tm) | Not observed (amorphous) | Not observed (amorphous) |
| Decomposition Temperature (Td, 5% wt loss) | 280 °C | 295 °C |
Experimental Protocol 3: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the formation of the polyamide by identifying the characteristic amide bond vibrations.
Methodology:
-
Sample Preparation: Prepare a thin film of the polymer by casting from a solution (e.g., in DMF) onto a KBr pellet or by preparing a KBr pellet with a small amount of the finely ground polymer.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic peaks for the amide group (N-H stretch around 3300 cm⁻¹, C=O stretch of amide I around 1650 cm⁻¹, and N-H bend of amide II around 1550 cm⁻¹). Also, look for the disappearance of the carboxylic acid O-H stretch from the monomer.
Experimental Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the polymer.
Methodology:
-
Sample Preparation: Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or TFA-d).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
Data Analysis: Assign the peaks in the spectra to the corresponding protons and carbons in the polymer repeating unit. Confirm the formation of the amide bond and the integrity of the tetrahydrofuran ring.[1][2]
Experimental Protocol 5: Gel Permeation Chromatography (GPC)
GPC is used to determine the molecular weight and molecular weight distribution of the polymer.[3][4][5][6]
Methodology:
-
Sample Preparation: Dissolve the polymer in a suitable mobile phase (e.g., DMF with 0.01 M LiBr) to a known concentration. Filter the solution through a 0.22 µm filter.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector and a set of columns suitable for the expected molecular weight range.
-
Calibration: Calibrate the system using narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate).
-
Data Acquisition and Analysis: Inject the polymer solution and record the chromatogram. Calculate the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) using the calibration curve.[7]
Experimental Protocol 6: Thermal Analysis (DSC and TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal properties of the polymer, such as glass transition temperature (Tg), melting temperature (Tm), and thermal stability.[8][9][10][11][12]
Methodology (DSC):
-
Sample Preparation: Accurately weigh a small amount of the dry polymer (5-10 mg) into an aluminum DSC pan.
-
Data Acquisition: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to a temperature above its expected transitions. Cool the sample at the same rate and then reheat it. The second heating scan is typically used to determine the Tg.
-
Data Analysis: Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve.
Methodology (TGA):
-
Sample Preparation: Accurately weigh a small amount of the dry polymer (10-15 mg) into a TGA pan.
-
Data Acquisition: Heat the sample under a nitrogen or air atmosphere at a controlled rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C).
-
Data Analysis: Determine the onset of decomposition and the temperature at which 5% weight loss occurs (Td) from the TGA curve.
Drug Delivery Application Notes
Polymers based on this compound are anticipated to be biodegradable and biocompatible, making them excellent candidates for drug delivery systems. The tetrahydrofuran moiety may impart favorable solubility and drug interaction properties.
Potential Applications:
-
Controlled-release drug depots: The polymer can be formulated into implants or microspheres for the sustained release of therapeutic agents.
-
Nanoparticles for targeted delivery: The polymer can be used to fabricate nanoparticles that can be surface-functionalized with targeting ligands for site-specific drug delivery.
-
Hydrogels: Copolymers of this compound could be designed to form hydrogels for wound healing or tissue engineering applications.
Experimental Protocol 7: In Vitro Drug Release Study
This protocol describes a typical method to evaluate the release of a model drug from a PA-3ATFC matrix.[13][14][15][16]
Materials:
-
PA-3ATFC polymer
-
Model drug (e.g., ibuprofen, doxorubicin)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Dialysis membrane (with a molecular weight cut-off lower than the drug's molecular weight)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Preparation of Drug-Loaded Polymer: Prepare a drug-loaded polymer matrix (e.g., a film or microspheres) by a suitable method such as solvent casting or emulsion-solvent evaporation.
-
Release Study Setup: Accurately weigh a known amount of the drug-loaded polymer and place it in a dialysis bag containing a small volume of PBS.
-
Seal the dialysis bag and place it in a larger container with a known volume of PBS (the release medium).
-
Place the container in a shaking incubator at 37°C.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
-
Quantification: Analyze the concentration of the drug in the collected aliquots using a validated analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax or HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time and plot the release profile.
Biocompatibility Assessment
For any polymer intended for biomedical applications, a thorough evaluation of its biocompatibility is mandatory.[17][18] This involves a series of in vitro and in vivo tests as outlined in the ISO 10993 standards.[19][20][21]
Initial In Vitro Screening:
-
Cytotoxicity Test (ISO 10993-5): This test evaluates the potential of the polymer to cause cell death. Extracts of the polymer are incubated with cell lines (e.g., L929 fibroblasts), and cell viability is assessed.
-
Hemocompatibility Test (ISO 10993-4): If the polymer is intended for blood-contacting applications, its interaction with blood components (e.g., hemolysis, coagulation) must be evaluated.
Visualizations
Diagrams
Caption: Theoretical workflow for synthesis and evaluation of PA-3ATFC.
Caption: Rationale for using 3-ATFC in novel drug delivery polymers.
References
- 1. "Solution C-13 NMR Spectroscopy of Polyamide Homopolymers (Nylons 6, 11" by R.D. Davis, William L. Jarrett et al. [aquila.usm.edu]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of Molecular Weight by using GPC method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. POLYMERS: MOLECULAR WEIGHT DETERMINATION GEL PERMEATION CHROMATOGRAPY /SEC | PPTX [slideshare.net]
- 5. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
- 6. selectscience.net [selectscience.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. mt.com [mt.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Thermal Analysis of Biodegradable Polymer Materials (Biopolymers) – C-Therm Technologies Ltd. [ctherm.com]
- 11. waters.com [waters.com]
- 12. ijisrt.com [ijisrt.com]
- 13. benchchem.com [benchchem.com]
- 14. Recent Progress in Drug Release Testing Methods of Biopolymeric Particulate System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Determining the Polymer Threshold Amount for Achieving Robust Drug Release from HPMC and HPC Matrix Tablets Containing a High-Dose BCS Class I Model Drug: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. criver.com [criver.com]
- 18. saliterman.umn.edu [saliterman.umn.edu]
- 19. Biodegradable Polymers in Medical Devices: Testing, Applications, and FDA Issues [nabi.bio]
- 20. filab.fr [filab.fr]
- 21. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Aminotetrahydrofuran-3-carboxylic acid
Welcome to the technical support center for the synthesis of 3-Aminotetrahydrofuran-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this valuable compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by common synthetic routes.
Route 1: Synthesis starting from L-aspartic acid
This multi-step synthesis involves acylation, esterification, reduction, cyclization, hydrolysis, and salt formation.
Problem 1: Low Yield in the Overall Synthesis
-
Question: My overall yield for the six-step synthesis of (S)-3-Aminotetrahydrofuran-3-carboxylic acid hydrochloride from L-aspartic acid is consistently low. What are the potential causes and solutions?
-
Answer: Low overall yield in a multi-step synthesis can be attributed to inefficiencies in one or more steps. Here’s a breakdown of potential issues and remedies for each stage:
-
Acylation & Esterification: Incomplete reactions or side product formation can lower yields. Ensure complete conversion by monitoring the reaction using TLC or HPLC. Optimize reaction time and temperature. Proper purification at this stage is crucial to prevent carrying impurities to the next step.
-
Reduction: This is a critical step. The choice of reducing agent is important. For the reduction of the diester to a diol, strong reducing agents like lithium aluminum hydride or sodium borohydride in the presence of a Lewis acid are often used. Ensure anhydrous conditions as these reagents react violently with water. Incomplete reduction will result in a mixture of products that are difficult to separate.
-
Cyclization: The intramolecular cyclization to form the tetrahydrofuran ring is typically acid-catalyzed. The acid concentration and temperature must be carefully controlled to prevent side reactions like dehydration or polymerization.
-
Hydrolysis and Salt Formation: Incomplete hydrolysis of the ester and amide protecting groups will result in a lower yield of the final product. Ensure sufficient reaction time and appropriate concentration of the acid or base used for hydrolysis. During salt formation, ensure the pH is correctly adjusted to precipitate the hydrochloride salt effectively.
-
Problem 2: Poor Stereochemical Control / Racemization
-
Question: I am observing a loss of enantiomeric purity in my final product. How can I minimize racemization?
-
Answer: Maintaining stereochemical integrity is a primary challenge in this synthesis.[1] Racemization can occur at various stages, particularly those involving harsh reaction conditions.
-
Esterification: Acid-catalyzed esterification at elevated temperatures can sometimes lead to slight racemization at the alpha-carbon of the amino acid. Using milder esterification methods, such as using dicyclohexylcarbodiimide (DCC) and an alcohol, can be beneficial.
-
Hydrolysis: Both acidic and basic hydrolysis conditions, especially at high temperatures, can cause epimerization. It is recommended to use the mildest possible conditions that still afford a reasonable reaction rate.
-
Purification: Chiral resolution of the final product or an intermediate can be performed if racemization is unavoidable. This can be achieved through diastereomeric salt formation with a chiral resolving agent or by chiral chromatography.[1]
-
Route 2: Synthesis starting from 3-Hydroxytetrahydrofuran
This route typically involves oxidation of the hydroxyl group to a ketone, followed by a Strecker or related amino acid synthesis.
Problem 1: Inefficient Oxidation of 3-Hydroxytetrahydrofuran
-
Question: The oxidation of 3-hydroxytetrahydrofuran to tetrahydrofuran-3-one is giving me a low yield and several byproducts. What can I do to improve this step?
-
Answer: The choice of oxidizing agent and reaction conditions are critical for this transformation.
-
Choice of Oxidant: Milder oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation are often preferred to prevent over-oxidation or side reactions. Stronger oxidants like potassium permanganate or chromic acid can lead to ring-opening or other undesired byproducts.
-
Reaction Conditions: Temperature control is crucial. Swern oxidation, for example, is performed at very low temperatures (-78 °C). Allowing the reaction to warm prematurely can lead to side reactions.
-
Purification of the Ketone: Tetrahydrofuran-3-one can be volatile and water-soluble, making extraction and purification challenging. Careful extraction with a suitable organic solvent and minimizing exposure to heat during solvent removal are important.
-
Problem 2: Low Yield and Impurities in the Strecker Synthesis Step
-
Question: I am attempting a Strecker synthesis with tetrahydrofuran-3-one, but the yield of the resulting α-aminonitrile is low, and I observe multiple spots on my TLC plate. What are the likely issues?
-
Answer: The Strecker synthesis involves the formation of an imine followed by the addition of cyanide.
-
Imine Formation: The equilibrium for imine formation may not be favorable. Using a dehydrating agent or removing water azeotropically can help drive the reaction forward.
-
Cyanide Addition: The cyanide source (e.g., KCN, NaCN) and the pH of the reaction are important. The reaction is typically carried out under slightly acidic conditions to favor the formation of the iminium ion, which is more electrophilic than the imine.
-
Side Reactions: Aldol-type condensation of the ketone can occur under basic conditions. Maintaining careful control of the pH is essential. The α-aminonitrile product can also be unstable, so it is often best to proceed to the hydrolysis step without extensive purification.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most significant challenge in the synthesis of this compound?
-
A1: The most significant challenge is achieving high optical purity.[1] The molecule has a chiral center at the 3-position of the tetrahydrofuran ring, and controlling the stereochemistry throughout the synthesis is critical, especially for pharmaceutical applications. Many synthetic routes yield a racemic mixture that requires subsequent chiral resolution.
-
-
Q2: What are the common methods for chiral resolution of this compound?
-
A2: Chiral resolution can be achieved through several methods. One common approach is the formation of diastereomeric salts by reacting the racemic amino acid with a chiral resolving agent, such as a chiral amine or a chiral carboxylic acid. The resulting diastereomers can then be separated by crystallization, followed by regeneration of the enantiomerically pure amino acid. Another method is chiral chromatography, which can be used to separate the enantiomers directly.[1]
-
-
Q3: How can I purify the final product?
-
A3: Purification of this compound often involves crystallization. Due to its zwitterionic nature, the solubility can be highly dependent on pH. It is often purified as its hydrochloride or other salt. Recrystallization from a suitable solvent system, such as ethanol/water or isopropanol/water, is a common technique. It is important to carefully control the pH during crystallization to ensure the desired form precipitates.
-
-
Q4: What are the potential impurities I should look out for?
-
A4: The impurity profile will depend on the synthetic route chosen.
-
From L-aspartic acid: Incomplete reactions can lead to intermediates such as the mono-ester or the uncyclized diol. Racemization can lead to the presence of the undesired enantiomer.
-
From 3-hydroxytetrahydrofuran: Unreacted starting material or byproducts from the oxidation step may be present. In the Strecker synthesis, side products from aldol condensation or incomplete hydrolysis of the nitrile can be impurities.
-
-
-
Q5: Are there any safety precautions I should be aware of?
-
A5: Standard laboratory safety precautions should always be followed. Specific hazards depend on the reagents used. For example, strong reducing agents like lithium aluminum hydride are highly reactive with water. The Strecker synthesis involves the use of cyanide salts, which are highly toxic and require careful handling in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before starting an experiment.
-
Data Presentation
Table 1: Comparison of Synthetic Routes
| Feature | Synthesis from L-aspartic acid | Synthesis from 3-Hydroxytetrahydrofuran |
| Starting Material | L-aspartic acid (chiral) | 3-Hydroxytetrahydrofuran (achiral or chiral) |
| Number of Steps | ~6 | ~3-4 |
| Key Challenges | Maintaining stereochemistry, multi-step synthesis | Efficient oxidation, handling of cyanide in Strecker route |
| Stereocontrol | Starts with a chiral pool material | Requires asymmetric synthesis or chiral resolution |
| Typical Overall Yield | Moderate | Variable, depends on the efficiency of each step |
Experimental Protocols
Key Experiment: Synthesis of (S)-3-Aminotetrahydrofuran-3-carboxylic acid hydrochloride from L-aspartic acid (Illustrative Protocol)
This protocol is a generalized representation based on common synthetic strategies. Actual conditions may need to be optimized.
-
Acylation and Esterification of L-aspartic acid:
-
Suspend L-aspartic acid in a suitable solvent (e.g., methanol).
-
Add a protecting group for the amine (e.g., benzoyl chloride) under basic conditions.
-
Esterify the carboxylic acids using a reagent like thionyl chloride in methanol.
-
Monitor the reaction by TLC or HPLC until completion.
-
Purify the resulting diester by extraction and crystallization.
-
-
Reduction of the Diester:
-
Dissolve the purified diester in an anhydrous ether solvent (e.g., THF).
-
Slowly add a solution of a strong reducing agent (e.g., lithium aluminum hydride) at a low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC/HPLC).
-
Carefully quench the reaction with water and a base.
-
Extract the diol and purify by column chromatography.
-
-
Cyclization to form the Tetrahydrofuran Ring:
-
Dissolve the diol in a suitable solvent and add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the reaction mixture to facilitate intramolecular cyclization.
-
Monitor the formation of the tetrahydrofuran ring by GC-MS or LC-MS.
-
Neutralize the reaction and extract the product.
-
-
Hydrolysis and Salt Formation:
-
Treat the cyclized product with a strong acid (e.g., HCl) in water and heat to hydrolyze the protecting groups.
-
After hydrolysis is complete, cool the reaction mixture to induce crystallization of the hydrochloride salt of the final product.
-
Filter the crystals, wash with a cold solvent, and dry under vacuum.
-
Visualizations
Caption: Workflow for the synthesis of (S)-3-Aminotetrahydrofuran-3-carboxylic acid HCl from L-aspartic acid.
Caption: Decision tree for troubleshooting low yield in the multi-step synthesis.
References
improving yield and purity of 3-Aminotetrahydrofuran-3-carboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Aminotetrahydrofuran-3-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include L-aspartic acid or L-methionine.[1] One documented method utilizes L-aspartic acid, which is readily available and cost-effective, making it suitable for industrial-scale production.[2]
Q2: What are the key steps in the synthesis process starting from L-aspartic acid?
A2: A typical synthetic route from L-aspartic acid involves six main reactions: acylation, esterification, reduction, cyclization, hydrolysis, and salification to yield the final product.[2]
Q3: Is it possible to synthesize this compound without the need for column chromatography for purification?
A3: Yes, there are reported methods that produce chemically and enantiomerically pure (S)-3-amino tetrahydrofuran hydrochloride without the need for chromatography, which is advantageous for large-scale synthesis.[1]
Q4: What is a common method for the final purification of carboxylic acids like this one?
A4: A general method for purifying solid carboxylic acids involves dissolution in an aqueous alkali solution, extraction with an organic solvent like diethyl ether to remove neutral and basic impurities, followed by acidification of the aqueous layer to precipitate the purified acid. The precipitate can then be further purified by recrystallization from suitable solvents.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Overall Yield | Incomplete reactions at one or more steps (e.g., acylation, cyclization). | Monitor each reaction step by HPLC to ensure the starting material is consumed before proceeding. For instance, in the reduction step, ensure the precursor ester is less than 1% before workup.[2] Optimize reaction times and temperatures for each step. |
| Degradation of intermediates. | Use mild reaction conditions where possible. Ensure proper temperature control, especially during exothermic reactions like the addition of reducing agents.[2] | |
| Low Purity of Final Product | Presence of unreacted starting materials or intermediates. | As mentioned, ensure each reaction goes to completion. Implement a robust purification strategy for the final product, such as recrystallization from multiple solvent systems (e.g., alcohol/water, toluene).[3] |
| Formation of side products. | Re-evaluate the reaction conditions. For example, in the cyclization step, ensure the correct reagents and stoichiometry are used to favor the formation of the tetrahydrofuran ring. | |
| Inconsistent Stereochemistry (Low Optical Purity) | Racemization during one of the synthetic steps. | Use chiral starting materials and maintain conditions that do not promote racemization. Chiral column chromatography can be used to separate enantiomers if necessary.[4] The enantiopurity of the final product should be verified using chiral HPLC and NMR.[1] |
| Difficulty in Isolating the Product | Product is highly soluble in the reaction solvent or workup solutions. | After acidification, ensure the pH is adjusted to be at least three units below the pKa of the carboxylic acid to maximize precipitation.[3] If the product remains in solution, consider extraction with a suitable organic solvent. |
| Formation of an oil instead of a solid precipitate. | Try different solvent systems for precipitation or recrystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization. |
Experimental Protocols
Synthesis via L-Aspartic Acid
This protocol is based on a method designed for industrial production.[2]
-
Acylation: In a reaction vessel, dissolve L-aspartic acid in water and add sodium hydroxide. To this solution, add a solution of benzoyl chloride in toluene while maintaining the temperature. React for 2 hours.
-
Esterification: The acylated product is then esterified. (Specific details on the esterification process from the provided search results are limited).
-
Reduction: The resulting diester is dissolved in a mixture of THF and toluene. Anhydrous methanol is added, and the mixture is cooled to 0-5°C. A reducing agent is then added portion-wise over 4 hours, maintaining the temperature at 25°C. The reaction is monitored by HPLC until the starting material is less than 1%.
-
Cyclization and Hydrolysis: After the reduction is complete, the reaction mixture is cooled, and a solution of hydrochloric acid in water is added and stirred for 4 hours. This step facilitates both the cyclization to form the tetrahydrofuran ring and the hydrolysis of the remaining ester and amide groups.
-
Isolation: The resulting product is isolated by centrifugation, and the filter cake is washed with methanol. The filtrate is then concentrated under reduced pressure to obtain the crude product.
General Purification of the Carboxylic Acid Product
This is a general procedure that can be adapted for the final product.[3]
-
Dissolve the crude solid product in a 1N sodium hydroxide solution.
-
Extract the aqueous solution with diethyl ether to remove any neutral or basic impurities.
-
Acidify the aqueous layer with a dilute mineral acid (e.g., HCl) to a pH that is at least three units below the pKa of the this compound to precipitate the product.
-
Filter the solid precipitate and wash it with cold water.
-
Further purify the solid by recrystallization from a suitable solvent system, such as an alcohol/water mixture or toluene/petroleum ether.
-
Dry the purified product in a vacuum oven.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102391214A - Synthetic method of (S)-3-amino tetrahydrofuran hydrochloride - Google Patents [patents.google.com]
- 3. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 4. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
troubleshooting reactions with 3-Aminotetrahydrofuran-3-carboxylic acid
Welcome to the technical support center for 3-Aminotetrahydrofuran-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for reactions involving this versatile building block.
I. Frequently Asked Questions (FAQs)
Q1: What are the main challenges when working with this compound?
A1: this compound is a cyclic, sterically hindered amino acid. The tertiary nature of the α-carbon presents challenges in reactions involving both the amino and carboxylic acid groups. Common issues include low reaction yields, slow reaction rates, and the potential for side reactions if not handled correctly. Careful selection of coupling reagents, protecting groups, and reaction conditions is crucial for success.
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term storage, keeping it at 2-8°C is advisable.
Q3: What safety precautions should be taken when handling this compound?
A3: this compound can be harmful if swallowed or inhaled and may cause skin and eye irritation.[1] It is important to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
II. Troubleshooting Amide Coupling Reactions
Amide bond formation is a common reaction for this molecule. Due to its sterically hindered nature, standard coupling protocols may be inefficient.
Q4: I am observing low yields in my amide coupling reaction. What are the possible causes and solutions?
A4: Low yields in amide coupling reactions with this compound are often due to steric hindrance, which slows down the reaction rate. Here are some common causes and troubleshooting steps:
-
Inadequate Coupling Reagent: Standard reagents like DCC or EDC alone may not be effective.
-
Solution: Switch to more potent coupling reagents. Onium-salt-based reagents like HATU, HBTU, or HCTU are highly recommended as they form highly reactive activated esters.
-
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time is critical.
-
Solution:
-
Solvent: Use a highly polar, aprotic solvent like DMF or NMP to ensure all reactants are fully dissolved.
-
Temperature: Gentle heating can sometimes overcome the activation energy barrier, but this should be done cautiously to avoid side reactions.
-
Reaction Time: Sterically hindered couplings are often slow. Extending the reaction time (e.g., to 24-48 hours) may be necessary.
-
-
-
Base Selection: The choice of base can influence the reaction outcome.
-
Solution: A non-nucleophilic hindered base like diisopropylethylamine (DIPEA) is a common choice.
-
Q5: I am seeing significant amounts of unreacted starting material. What can I do?
A5: This is a common issue related to the low reactivity of the sterically hindered amine.
-
Solution 1: Pre-activation: Pre-activate the carboxylic acid with the coupling reagent and base for a short period (e.g., 15-30 minutes) before adding the amine. This can increase the concentration of the active ester.
-
Solution 2: Stoichiometry: Using a slight excess of the acylating agent (1.1 to 1.5 equivalents) can help drive the reaction to completion.
-
Solution 3: Double Coupling: If the reaction is incomplete after the initial coupling, you can filter and wash the product (if on solid phase) and then subject it to a second coupling reaction with fresh reagents.
Q6: Are there any common side reactions to be aware of during amide coupling?
A6: Yes, with highly active coupling reagents and extended reaction times, there is a risk of side reactions.
-
Racemization: While the α-carbon of this compound is not chiral, if you are coupling it with a chiral amine or carboxylic acid, racemization of that chiral center can be a concern. Using additives like HOBt or Oxyma Pure can help to suppress racemization.
-
Side reactions of the coupling reagent: Some coupling reagents can form insoluble byproducts (e.g., dicyclohexylurea (DCU) from DCC) that can complicate purification. Using water-soluble reagents like EDC can simplify the workup.
Quantitative Data for Amide Coupling Conditions
The following table summarizes various conditions used for the synthesis of amide derivatives of this compound, based on literature examples.
| Carboxylic Acid Partner | Amine Partner | Coupling Reagent(s) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Boc-3-amino-tetrahydrofuran-3-carboxylic acid | Amine A | TBTU, HOBt | DIPEA | DMF | RT | 16 | 75 |
| 5-chloro-thiophen-2-carboxylic acid | (S)-3-amino-tetrahydrofuran-3-carboxylic acid amide | TBTU | DIPEA | DMF | RT | 12 | 88 |
| Carboxylic Acid B | (R)-3-amino-tetrahydrofuran-3-carboxylic acid methyl ester | HATU, HOAt | DIPEA | CH2Cl2 | RT | 24 | 65 |
Note: This data is compiled from various sources and specific yields may vary based on the exact substrates and reaction scale.
Experimental Protocol: Amide Coupling with HATU
This protocol provides a general guideline for the coupling of a carboxylic acid to the amino group of this compound methyl ester.
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound methyl ester (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add HATU (1.2 eq) and HOAt (1.2 eq).
-
Base Addition: Cool the mixture to 0°C and add DIPEA (2.5 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
III. Troubleshooting Esterification Reactions
Esterification of the carboxylic acid group of this compound can also be challenging.
Q7: I am having difficulty with the esterification of this compound. What methods are recommended?
A7: Direct Fischer esterification (acid catalysis with an alcohol) can be slow and require harsh conditions. Milder methods are generally preferred.
-
DCC/DMAP Coupling: This is a reliable method for esterification under mild conditions. DCC activates the carboxylic acid, and DMAP acts as a nucleophilic catalyst.
-
Troubleshooting: A common issue is the formation of N-acylurea byproduct. This can be minimized by carefully controlling the stoichiometry and reaction temperature.
-
-
Alkylation of the Carboxylate: The carboxylic acid can be deprotonated with a base (e.g., Cs2CO3) and then alkylated with an alkyl halide (e.g., methyl iodide or benzyl bromide). This method avoids harsh acidic conditions.
Quantitative Data for Esterification Conditions
| Alcohol/Alkyl Halide | Activating/Coupling Agent(s) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Methanol | SOCl2 | - | Methanol | Reflux | 4 | 92 | | Benzyl Alcohol | DCC, DMAP | - | CH2Cl2 | RT | 12 | 85 | | Methyl Iodide | Cs2CO3 | Cs2CO3 | DMF | RT | 6 | 95 |
Experimental Protocol: Esterification using DCC/DMAP
-
Preparation: In a round-bottom flask, dissolve N-protected this compound (1.0 eq), the desired alcohol (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (CH2Cl2).
-
DCC Addition: Cool the solution to 0°C in an ice bath and add a solution of DCC (1.1 eq) in CH2Cl2 dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup:
-
Filter off the DCU precipitate and wash it with CH2Cl2.
-
Combine the filtrate and washes and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
-
Purification: Purify the crude ester by flash column chromatography.
IV. Protecting Group Strategies
Q8: What is a suitable protecting group strategy for reactions involving this compound?
A8: Since this molecule is bifunctional, an orthogonal protecting group strategy is often necessary to selectively react one functional group while the other is protected.
-
Protecting the Amino Group:
-
Boc (tert-Butoxycarbonyl): This is a very common amine protecting group. It is stable to a wide range of reaction conditions but can be easily removed with a strong acid like trifluoroacetic acid (TFA).
-
Cbz (Carboxybenzyl): This group is also widely used and is typically removed by hydrogenolysis (H2, Pd/C), which are mild conditions that are often compatible with other functional groups.
-
-
Protecting the Carboxylic Acid Group:
-
Methyl or Ethyl Esters: These are simple to install but require relatively harsh conditions (saponification with NaOH or LiOH) for removal, which might not be compatible with other sensitive functional groups.
-
Benzyl Ester: This is a good choice as it can be removed by hydrogenolysis, making it orthogonal to a Boc-protected amine.
-
tert-Butyl Ester: This ester is stable to many conditions but is cleaved by strong acids, making it compatible with a Cbz-protected amine.
-
V. Visualizations
Amide Coupling Experimental Workflow
Caption: Workflow for a typical amide coupling reaction.
Protecting Group Strategy Logic
Caption: Orthogonal protecting group strategy for selective reactions.
References
Technical Support Center: Optimization of Coupling Reactions with 3-Aminotetrahydrofuran-3-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the optimization of coupling reactions with the sterically hindered amino acid, 3-Aminotetrahydrofuran-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound challenging?
A1: this compound is an α,α-disubstituted amino acid. The presence of the tetrahydrofuran ring directly attached to the α-carbon creates significant steric hindrance. This bulkiness can physically obstruct the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction, which often leads to low yields and incomplete couplings.[1][2]
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids like this compound, standard coupling reagents such as DCC or EDC are often inefficient.[2] More potent onium salt-based reagents are generally recommended.[3]
-
Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective due to the formation of highly reactive OAt or OBt active esters.[2] HATU is often considered a superior choice for many difficult couplings.[1][2] COMU is a newer generation reagent with comparable efficiency to HATU and a better safety profile as it is not based on potentially explosive HOBt or HOAt.[4][5]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and are particularly useful for minimizing racemization.[3]
Q3: What are the common side reactions observed, and how can they be minimized?
A3: The most common side reactions are incomplete coupling and racemization.
-
Incomplete Coupling: This is primarily due to steric hindrance. To minimize this, use a more powerful coupling reagent (e.g., HATU, COMU), increase the reaction time, slightly elevate the temperature, or perform a double coupling.[2][6]
-
Racemization: This is the loss of stereochemical purity at the α-carbon. It can be minimized by using additives like HOAt or OxymaPure, which are superior to HOBt in suppressing racemization.[2] Phosphonium-based reagents like PyBOP are also associated with lower levels of racemization.[2] Limiting the pre-activation time of the amino acid before adding the amine component is also crucial.[2]
Q4: What is the difference between HATU, HBTU, and COMU?
A4: These are all highly efficient uronium/aminium-type coupling reagents, but they differ in their activating leaving group, which impacts their reactivity and side-product profile.[3]
-
HBTU is a widely used reagent based on HOBt.[3]
-
HATU is based on HOAt, which makes it more reactive than HBTU, especially for hindered couplings.[7][8]
-
COMU is based on OxymaPure, making it a safer alternative to HATU and HBTU, which are based on potentially explosive compounds.[4][9] It also has the advantage of being more soluble and having a reduced allergenic potential.[4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient coupling reagent for a sterically hindered substrate. | Switch from standard carbodiimide reagents (DCC, EDC) to more potent onium salts like HATU, COMU, or PyBOP.[2] |
| Insufficient reaction time or temperature. | Increase the reaction time (e.g., from 1-2 hours to overnight).[6] Consider a moderate increase in temperature or the use of microwave-assisted synthesis to overcome the activation energy barrier.[6] | |
| Poor solvation of the amino acid or growing peptide chain. | Use N-Methyl-2-pyrrolidone (NMP) as a solvent due to its excellent solvating properties.[6] A mixture of DMF/DCM can also be beneficial.[6] | |
| Incomplete Reaction (Confirmed by Ninhydrin Test) | Steric hindrance preventing full conversion. | Perform a second coupling (double coupling) with a fresh solution of the activated amino acid.[6] |
| Incomplete deprotection of the N-terminus of the amine component. | Ensure complete removal of the N-terminal protecting group (e.g., Fmoc) before the coupling step. Perform a confirmation test if necessary.[2] | |
| Significant Racemization | Over-activation of the carboxylic acid or use of a strong base. | Reduce the pre-activation time before adding the amine.[2] Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[2] |
| Inappropriate coupling reagent/additive combination. | Use additives like HOAt or OxymaPure, which are more effective at suppressing racemization than HOBt.[2] Consider phosphonium-based reagents like PyBOP.[2] | |
| Formation of Guanidinylation Byproduct | Use of excess uronium salt (e.g., HATU, HBTU). | Avoid using a large excess of the uronium reagent. Phosphonium reagents like PyBOP do not cause this side reaction.[3][8] |
Quantitative Data on Coupling Reagent Performance
The following table summarizes the expected performance of various coupling reagents for sterically hindered amino acids, which can be extrapolated to this compound. The exact yields and racemization levels will be substrate and condition-dependent.
| Coupling Reagent | Reagent Type | Relative Reactivity | Racemization Potential | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium Salt | Very High | Low | Highly efficient for hindered couplings, fast reaction times.[1][3] | Based on potentially explosive HOAt, can cause guanidinylation of the N-terminal amine.[1] |
| COMU | Uronium/Aminium Salt | High | Low | High efficiency, safer (Oxyma-based), water-soluble byproducts.[4][9] | Can have limited stability in solution.[1] |
| HBTU | Uronium/Aminium Salt | High | Low-Moderate | Widely used, reliable, and effective.[3] | Can cause guanidinylation if used in excess.[3] |
| PyBOP | Phosphonium Salt | High | Very Low | High efficiency, no guanidinylation side reaction.[3] | Byproducts can be difficult to remove.[3] |
| T3P® | Phosphonic Anhydride | High | Minimal | Excellent for substrates prone to epimerization, non-hazardous byproducts.[1] | Application is fundamentally different from other reagents.[1] |
| EDC/HOBt | Carbodiimide/Additive | Moderate | Moderate | Cost-effective. | Often insufficient for highly hindered couplings, slower reaction times.[2] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol outlines a general method for the solution-phase coupling of N-protected this compound with a primary or secondary amine using HATU.
Materials:
-
N-protected this compound (1.0 equivalent)
-
Amine (1.0-1.2 equivalents)
-
HATU (1.0-1.5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous solvent (DMF or DCM)
Procedure:
-
Dissolve the N-protected this compound (1.0 equivalent) in the anhydrous solvent.
-
Add HATU (1.0-1.5 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Double Coupling of a Sterically Hindered Amino Acid on Solid Support
This protocol is designed for solid-phase peptide synthesis (SPPS) where the N-terminus of the resin-bound peptide is being coupled with this compound.
First Coupling:
-
Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate the Fmoc-3-Aminotetrahydrofuran-3-carboxylic acid (4 equivalents relative to resin loading) by dissolving it with HATU (3.9 equivalents) and DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.[6]
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes.[6]
-
Wash the resin with DMF.
Confirmation and Second Coupling:
-
Perform a ninhydrin test to check for the presence of free amines.[2]
-
If the test is positive (indicating an incomplete reaction), repeat the coupling steps with a fresh solution of activated Fmoc-3-Aminotetrahydrofuran-3-carboxylic acid.[6]
Visualizations
Caption: A generalized experimental workflow for the coupling of this compound.
Caption: A troubleshooting decision tree for optimizing coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. bachem.com [bachem.com]
- 6. iajpr.com [iajpr.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 9. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
side reactions in 3-Aminotetrahydrofuran-3-carboxylic acid chemistry
Welcome to the technical support center for 3-Aminotetrahydrofuran-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, purification, and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during the synthesis of this compound?
A1: Common impurities can arise from starting materials, side reactions, or degradation. These may include unreacted starting materials, byproducts from the cyclization step, and diastereomers if chiral centers are not controlled. Additionally, oligomerization of the amino acid can occur under certain conditions.
Q2: How can I minimize the formation of diastereomers during synthesis?
A2: The stereochemical outcome is highly dependent on the synthetic route and the nature of the stereocenter-inducing step. Utilizing a chiral auxiliary or a stereoselective catalyst is crucial. Careful selection of reagents and reaction conditions, such as temperature and solvent, can significantly influence the diastereomeric ratio. Chiral HPLC is often necessary to separate diastereomers.
Q3: What are the optimal storage conditions for this compound to prevent degradation?
A3: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). The compound is susceptible to oxidation and moisture. For long-term storage, temperatures of -20°C are recommended.
Q4: I am observing low yields in my peptide coupling reaction using this compound. What could be the cause?
A4: Low coupling yields can be attributed to several factors. Steric hindrance from the cyclic structure of the amino acid can slow down the reaction. The choice of coupling reagent is critical; reagents like HATU or HCTU are often more effective for hindered amino acids. Additionally, ensure that both the carboxylic acid and the amine are fully deprotected and that the solvent is anhydrous. Side reactions such as racemization or cyclization of the activated acid can also reduce the yield.[1]
Q5: Can the tetrahydrofuran ring open during reactions?
A5: Yes, the tetrahydrofuran ring is susceptible to ring-opening under strong acidic or oxidative conditions. This can lead to the formation of linear byproducts. It is important to choose reaction and purification conditions that are compatible with the stability of the THF moiety.
Troubleshooting Guides
Synthesis & Purification
| Problem | Potential Cause | Recommended Solution |
| Low overall yield of this compound | Incomplete reaction during cyclization step. | Monitor the reaction progress using TLC or LC-MS to ensure completion. Consider extending the reaction time or increasing the temperature. |
| Side reactions such as polymerization or decomposition. | Optimize reaction conditions (concentration, temperature, catalyst). Use high-purity starting materials. | |
| Presence of multiple spots on TLC or peaks in LC-MS after synthesis | Formation of diastereomers. | Use a chiral catalyst or auxiliary during synthesis. Purify using chiral chromatography. |
| Presence of unreacted starting materials or byproducts. | Optimize stoichiometry of reactants. Purify the crude product using column chromatography or recrystallization. | |
| Difficulty in purifying the final product | Product is highly polar and water-soluble. | Use reverse-phase chromatography with a suitable mobile phase (e.g., water/acetonitrile with TFA). Ion-exchange chromatography can also be an effective purification method. |
| Product co-elutes with impurities. | Adjust the pH of the mobile phase during chromatography to alter the retention of the product and impurities. |
Peptide Coupling Reactions
| Problem | Potential Cause | Recommended Solution |
| Incomplete coupling reaction | Steric hindrance of the this compound. | Use a more powerful coupling reagent such as HATU, HCTU, or COMU. Increase the reaction time and/or temperature. |
| Aggregation of the peptide chain on solid support. | Use a solvent system known to disrupt aggregation, such as a mixture of DMF and DMSO. Incorporate structure-breaking residues near the coupling site. | |
| Epimerization at the α-carbon | Use of a strong base or prolonged exposure to basic conditions. | Use a weaker base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA). Minimize the reaction time. |
| High reaction temperatures. | Perform the coupling reaction at a lower temperature (e.g., 0°C to room temperature). | |
| Formation of a cyclic byproduct (diketopiperazine) | If coupling the second amino acid in a dipeptide. | Use N-protected amino acids and activate the C-terminus in situ. |
Experimental Protocols
General Protocol for Peptide Coupling using HATU
-
Preparation: Dissolve the N-terminally protected this compound (1.0 eq) and the C-terminally protected amino acid or peptide (1.0 eq) in anhydrous DMF.
-
Activation: To a separate vial, add HATU (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.
-
Coupling: Add the activation solution to the amino acid mixture.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Reaction Pathways
Potential Side Reactions in Synthesis
Caption: Potential side reactions during synthesis.
Peptide Coupling Workflow
Caption: Standard peptide coupling workflow.
Troubleshooting Logic for Low Coupling Yield
Caption: Troubleshooting low peptide coupling yield.
References
Technical Support Center: Scaling Up the Synthesis of 3-Aminotetrahydrofuran-3-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 3-Aminotetrahydrofuran-3-carboxylic acid.
Experimental Protocols
A widely utilized and scalable method for synthesizing this compound is the Bucherer-Bergs reaction, starting from the precursor 3-oxotetrahydrofuran.
Synthesis of 3-Oxotetrahydrofuran
Reaction: Oxidation of 3-hydroxytetrahydrofuran.
Reagents:
-
3-hydroxytetrahydrofuran
-
Trichloroisocyanuric acid (TCCA)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-hydroxytetrahydrofuran in dichloromethane and cool the solution to 0°C.
-
Add a catalytic amount of TEMPO to the solution.
-
Slowly add trichloroisocyanuric acid portion-wise, maintaining the temperature at 0-5°C.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 3-oxotetrahydrofuran.
-
Purify the crude product by vacuum distillation.
Synthesis of this compound via Bucherer-Bergs Reaction
Reagents:
-
3-oxotetrahydrofuran
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Dowex 50W-X8 resin
Procedure:
-
In a pressure vessel, dissolve potassium cyanide and ammonium carbonate in a mixture of ethanol and water.
-
Add 3-oxotetrahydrofuran to the solution.
-
Seal the vessel and heat the reaction mixture to 80-90°C for 12-18 hours.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 1-2 in a well-ventilated fume hood.
-
Heat the acidified mixture to 90-100°C to hydrolyze the intermediate hydantoin.
-
After hydrolysis is complete (monitored by TLC or LC-MS), cool the mixture and filter to remove any solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and apply it to a column packed with Dowex 50W-X8 resin.
-
Wash the resin with water to remove inorganic salts.
-
Elute the amino acid with an aqueous ammonia solution.
-
Concentrate the ammonia fractions under reduced pressure to obtain the crude this compound.
-
Recrystallize the crude product from a water/ethanol mixture to yield the pure product.
Data Presentation
Table 1: Summary of Quantitative Data for Scaled-Up Synthesis
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| 3-Oxotetrahydrofuran Synthesis | ||
| Yield | 80-85% | 75-80% |
| Purity (GC) | >98% | >97% |
| Bucherer-Bergs Reaction | ||
| Yield | 65-70% | 60-65% |
| Purity (HPLC) | >99% | >99% |
| Overall Yield | 52-60% | 45-52% |
Troubleshooting Guides
Issue 1: Low Yield in 3-Oxotetrahydrofuran Synthesis
-
Question: My yield of 3-oxotetrahydrofuran is significantly lower than expected. What are the possible causes and solutions?
-
Answer:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure the reaction is monitored closely by TLC or GC and allowed to proceed until the starting material is fully consumed.
-
Suboptimal Temperature: The temperature during the addition of TCCA is critical. Maintain a temperature of 0-5°C to minimize side reactions. Higher temperatures can lead to over-oxidation or decomposition.
-
Reagent Quality: Ensure that the TCCA and TEMPO are of high purity and stored under appropriate conditions. Decomposed reagents will have lower reactivity.
-
Inefficient Purification: 3-oxotetrahydrofuran is volatile. During workup and distillation, significant loss can occur. Use a well-controlled vacuum distillation setup and ensure all joints are properly sealed.
-
Issue 2: Formation of Impurities in the Bucherer-Bergs Reaction
-
Question: I am observing significant impurity peaks in the HPLC analysis of my final product. What are the likely impurities and how can I avoid them?
-
Answer:
-
Incomplete Hydrolysis: The intermediate hydantoin may not be fully hydrolyzed. Ensure the hydrolysis step is carried out for a sufficient duration and at the recommended temperature. Monitor the hydrolysis by TLC or LC-MS.
-
Side Reactions: At elevated temperatures, side reactions such as polymerization of 3-oxotetrahydrofuran can occur. Ensure the initial reaction temperature is well-controlled.
-
Contamination from Starting Materials: Impurities in the 3-oxotetrahydrofuran can carry through to the final product. Ensure the precursor is of high purity before use.
-
Solution: Optimize the hydrolysis time and temperature. Purify the 3-oxotetrahydrofuran precursor thoroughly before use.
-
Issue 3: Difficulty in Product Crystallization
-
Question: I am struggling to crystallize the final this compound. What can I do?
-
Answer:
-
Presence of Impurities: Impurities can inhibit crystallization. Ensure the crude product is sufficiently pure after ion-exchange chromatography.
-
Incorrect Solvent System: The choice of solvent for recrystallization is crucial. A water/ethanol mixture is a good starting point, but the ratio may need to be optimized. Experiment with different ratios to find the optimal conditions for crystal growth.
-
Supersaturation: The solution may not be sufficiently supersaturated. Try concentrating the solution further before cooling.
-
Seeding: Adding a small seed crystal of the pure product can induce crystallization.
-
Slow Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main safety precautions to consider during the scale-up of this synthesis?
-
A1: The use of potassium cyanide is a major safety concern. All operations involving cyanide must be performed in a well-ventilated fume hood by trained personnel. A cyanide antidote kit should be readily available. The Bucherer-Bergs reaction is performed in a sealed pressure vessel, so ensure the vessel is rated for the reaction temperature and pressure.
-
-
Q2: Can the Strecker synthesis be used as an alternative to the Bucherer-Bergs reaction?
-
A2: Yes, the Strecker synthesis is a viable alternative. It involves the reaction of 3-oxotetrahydrofuran with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to the amino acid. However, the Bucherer-Bergs reaction is often preferred for its use of more manageable solid reagents (potassium cyanide and ammonium carbonate) compared to gaseous ammonia and highly toxic hydrogen cyanide.
-
-
Q3: How can I improve the purity of my final product?
-
A3: Purity can be improved through meticulous purification at each stage. High-purity 3-oxotetrahydrofuran is essential. The ion-exchange chromatography step is critical for removing inorganic salts and other charged impurities. Finally, optimizing the recrystallization process, including the choice of solvent and cooling rate, will yield a highly pure final product.
-
-
Q4: What is the purpose of the Dowex 50W-X8 resin?
-
A4: Dowex 50W-X8 is a strong cation-exchange resin. In this synthesis, it is used to capture the amino acid from the reaction mixture while allowing uncharged and anionic impurities (like inorganic salts) to pass through. The amino acid is then selectively eluted with an ammonia solution.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: Overcoming Racemization in 3-Aminotetrahydrofuran-3-carboxylic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to racemization during the synthesis of 3-Aminotetrahydrofuran-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of this compound?
A1: Racemization is the process that leads to the formation of a 1:1 mixture of enantiomers (a racemic mixture) from a single enantiomer. In the context of this compound, which is a chiral molecule, maintaining a high level of enantiomeric purity is crucial as different enantiomers can exhibit significantly different pharmacological activities and toxicities. The formation of the undesired enantiomer can reduce the efficacy of the final drug product and introduce potential side effects. Therefore, controlling stereochemistry and preventing racemization is a critical aspect of its synthesis.
Q2: What is the primary mechanism of racemization during the synthesis of α-amino acids like this compound?
A2: The most common mechanism for racemization during the synthesis of α-amino acids involves the formation of a planar and achiral intermediate, such as an enolate or an oxazolone (azlactone). This typically occurs under basic or acidic conditions, or during the activation of the carboxylic acid group for coupling reactions. Once the planar intermediate is formed, reprotonation can occur from either face, leading to a mixture of both enantiomers.
Q3: How can the choice of a chiral auxiliary help in preventing racemization?
A3: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to control the stereochemical outcome of a reaction. In the synthesis of this compound, a chiral auxiliary can be attached to a prochiral precursor. The steric and electronic properties of the auxiliary then direct the diastereoselective formation of the desired stereocenter. After the key stereocenter is set, the auxiliary is cleaved under conditions that minimize racemization of the product.
Q4: Which analytical techniques are most suitable for determining the enantiomeric excess (e.e.) of my this compound product?
A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of chiral compounds like this compound. This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification. Other techniques include chiral gas chromatography (GC) after appropriate derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.
Troubleshooting Guides
Issue 1: Significant Racemization Detected After Carboxylic Acid Activation/Coupling Step
Potential Causes:
-
Harsh Activation Conditions: The use of highly reactive coupling reagents alone, especially carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), can lead to the formation of a highly reactive intermediate that is prone to racemization via an oxazolone intermediate.
-
Inappropriate Base: The use of a strong, sterically unhindered base can facilitate the abstraction of the α-proton, leading to enolization and subsequent racemization.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for racemization.
-
Prolonged Reaction Times: Extended exposure of the activated intermediate to the reaction conditions increases the likelihood of racemization.
Solutions:
-
Use of Additives: Always use carbodiimide coupling reagents in conjunction with racemization-suppressing additives. 1-hydroxybenzotriazole (HOBt) is a common choice, but ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has been shown to be even more effective in suppressing racemization.[1]
-
Choice of Coupling Reagent: Consider using phosphonium-based reagents like PyBOP or uronium/aminium-based reagents like HATU, which are generally associated with lower levels of racemization compared to carbodiimides alone.
-
Base Selection: Employ a weaker, sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Temperature Control: Perform the coupling reaction at a lower temperature, for example, at 0 °C.
-
Optimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and work up the reaction as soon as the starting material is consumed.
Issue 2: Loss of Enantiomeric Purity During Chiral Auxiliary Cleavage
Potential Causes:
-
Harsh Cleavage Conditions: The conditions used to remove the chiral auxiliary (e.g., strong acid or base, or harsh hydrogenolysis) can also induce racemization of the newly formed stereocenter in the product.
-
Unstable Product: The final this compound product may be susceptible to racemization under the work-up or purification conditions.
Solutions:
-
Mild Cleavage Methods: Select a chiral auxiliary that can be removed under mild conditions. For example, oxazolidinone auxiliaries can often be cleaved by hydrolysis with lithium hydroxide (LiOH) or lithium hydroperoxide (LiOOH) at low temperatures. Pseudoephedrine amides can be cleaved under mild acidic or basic conditions.
-
Protecting Group Strategy: If the final product is unstable, consider keeping the amino and/or carboxylic acid groups protected after auxiliary cleavage and deprotecting them in a final, carefully controlled step.
-
Careful pH Control During Work-up: Avoid strongly acidic or basic aqueous work-ups. Maintain a pH as close to neutral as possible.
-
Purification Method: Be mindful of the purification method. Chromatography on silica gel (which is acidic) can sometimes cause racemization of sensitive compounds. Consider using neutral alumina or deactivating the silica gel with a base.
Data Presentation
Table 1: Comparison of Coupling Reagent Additives on Racemization
| Coupling Reagent | Additive | % D-Isomer (Racemization) | Notes |
| DIC | None | High | Not recommended for chiral amino acids. |
| DIC | HOBt | Moderate | A standard method for suppressing racemization. |
| DIC | Oxyma | Low | Often superior to HOBt in preventing racemization.[1] |
| HATU | N/A | Low to Moderate | Generally efficient with low racemization, but can be base-dependent. |
| PyBOP | N/A | Low to Moderate | A good alternative with often low levels of racemization. |
Note: The extent of racemization is highly dependent on the specific amino acid substrate, base, solvent, and temperature.
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Alkylation using a Pseudoephedrine Chiral Auxiliary
This protocol is a general guideline for the asymmetric synthesis of an α-substituted carboxylic acid, which is a key intermediate for this compound.
-
Amide Formation: React the desired carboxylic acid precursor with (1R,2R)-(-)-pseudoephedrine using a suitable coupling agent (e.g., DCC/HOBt or HATU) in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) to form the chiral amide.
-
Deprotonation: Cool the solution of the pseudoephedrine amide in tetrahydrofuran (THF) to -78 °C under an inert atmosphere (e.g., argon or nitrogen). Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise to form the enolate.
-
Alkylation: Add the desired electrophile (e.g., a protected 2-bromoethyl ether derivative) to the enolate solution at -78 °C and allow the reaction to proceed until completion (monitor by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent.
-
Purification: Purify the diastereomeric product by flash column chromatography.
-
Auxiliary Cleavage: Cleave the chiral auxiliary under mild acidic or basic hydrolysis to yield the enantioenriched carboxylic acid.
Protocol 2: Chiral HPLC Analysis of this compound
This is a general protocol and may require optimization for your specific system.
-
Column Selection: Choose a suitable chiral stationary phase (CSP). For underivatized amino acids, macrocyclic glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC™ T) are often effective.
-
Mobile Phase Preparation: Prepare a mobile phase, which for reversed-phase chiral HPLC often consists of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with a small amount of acid like formic acid or a salt like ammonium acetate).
-
Sample Preparation: Dissolve a small amount of the synthesized this compound in the mobile phase.
-
Injection and Separation: Inject the sample onto the HPLC system and run the separation under isocratic conditions.
-
Detection: Use a suitable detector, such as a UV detector (if the molecule has a chromophore) or a mass spectrometer (LC-MS), to detect the eluting enantiomers.
-
Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Visualizations
References
handling and storage best practices for 3-Aminotetrahydrofuran-3-carboxylic acid
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing 3-Aminotetrahydrofuran-3-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments and laboratory safety.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[1][2] Specific temperature recommendations can vary, with some sources suggesting room temperature while others advise refrigeration at 2-8°C.[3][4] It is crucial to keep it away from incompatible materials, such as strong oxidizing agents and acids, and to prevent exposure to heat or direct sunlight.[5][6] For long-term storage, an inert atmosphere may be beneficial.[4]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When working with this compound, appropriate personal protective equipment is mandatory. This includes wearing protective gloves, safety goggles with side-shields, and protective clothing.[1] In situations where dust or aerosols may be generated, a full-face respirator should be used.[1]
Q3: How should I handle a spill of this compound?
A3: In the event of a spill, you should first ensure the area is well-ventilated and remove all sources of ignition.[2] Wear the appropriate PPE, including chemical-impermeable gloves.[2] Prevent the chemical from entering drains.[2] For containment and cleanup, collect the spilled material and place it in a suitable, closed container for disposal.[2]
Q4: What are the primary hazards associated with this compound?
A4: this compound may cause respiratory irritation and skin irritation.[1] It is also harmful if swallowed.[1] In case of inhalation, the individual should be moved to fresh air.[1] If the substance comes into contact with skin, wash the affected area with plenty of water.[1] In case of eye contact, rinse with water for at least 15 minutes.[1][2]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments involving this compound.
Issue 1: Inconsistent Experimental Results or Suspected Degradation
-
Possible Cause: The compound may have degraded due to improper storage. The stability of amino acid analogues can be pH-dependent, and they can be sensitive to light and temperature.
-
Solution: Always prepare solutions fresh for each experiment. If short-term storage of a solution is necessary, store it at -80°C in single-use aliquots to minimize freeze-thaw cycles.[1] For oxygen-sensitive applications, use deoxygenated buffers.[1] To confirm degradation, you can perform an HPLC analysis of your stock solution over time to check for the appearance of new peaks.[1]
Issue 2: Low Yield in Peptide Synthesis
-
Possible Cause: The coupling efficiency of the amino acid analogue may be low. This can be due to steric hindrance or side reactions.
-
Solution: Consider increasing the coupling time or using a more potent coupling reagent like HATU.[1] Performing a double coupling for this specific residue can also improve the yield.[1] Ensure that appropriate side-chain protecting groups are utilized if necessary.[1]
Issue 3: Protein Expression Results in Insoluble Aggregates
-
Possible Cause: The incorporation of the amino acid analogue might be leading to protein misfolding and the formation of inclusion bodies.
-
Solution: Ensure that the amino acid analogue solution used in the cell culture media is fresh and sterile.[1] Minimize the exposure of the media to light and elevated temperatures.[1] Consider optimizing the expression conditions by lowering the induction temperature to slow down protein expression, which may allow for proper folding.[1]
Data Presentation
| Parameter | Value | Source |
| Storage Temperature | Room Temperature / 2-8°C | [3][4] |
| Boiling Point | 289 °C | [3] |
| Flash Point | 128 °C | [3] |
| Density | 1.337 g/cm³ | [2] |
| Vapor Pressure | 0.000577 mmHg at 25°C | [2] |
Experimental Protocols
Protocol 1: Safe Handling and Weighing of this compound Powder
-
Preparation: Before handling the compound, ensure you are in a well-ventilated area, preferably a fume hood.[1] Put on all required PPE: safety goggles, gloves, and a lab coat.
-
Handling: Use a spatula to carefully transfer the desired amount of the powder from its storage container to a weighing vessel. Avoid creating dust.[1]
-
Weighing: Place the weighing vessel on a calibrated analytical balance and record the weight.
-
Cleanup: After weighing, securely close the storage container.[1] Clean the spatula and the weighing area to remove any residual powder.
-
Disposal: Dispose of any contaminated materials, such as weighing paper, in a designated chemical waste container.[2]
Protocol 2: Preparation of a Stock Solution
-
Solvent Selection: Based on your experimental needs, choose an appropriate solvent. Be aware that the stability of the compound can be pH-dependent.
-
Dissolution: In a fume hood, add the weighed this compound to a volumetric flask.
-
Solubilization: Add a portion of the chosen solvent to the flask and gently swirl or sonicate until the solid is completely dissolved.
-
Final Volume: Once dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Storage: If not for immediate use, store the solution as recommended in the troubleshooting guide (freshly prepared or in single-use aliquots at -80°C).[1]
Visualizations
Caption: Workflow for the safe handling and storage of this compound.
Caption: Decision tree for troubleshooting common experimental issues.
References
common impurities in 3-Aminotetrahydrofuran-3-carboxylic acid and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Aminotetrahydrofuran-3-carboxylic acid. The following information addresses common issues related to impurities and their removal during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound shows a low melting point and a broad peak in the NMR spectrum. What could be the cause?
A1: This is often indicative of the presence of impurities. Common culprits could be unreacted starting materials, such as tetrahydrofuran-3-one, or intermediate species from the synthesis, like the corresponding aminonitrile or amide from incomplete hydrolysis. Inorganic salts remaining from pH adjustments during workup can also contribute. We recommend performing a purification step like recrystallization or ion-exchange chromatography.
Q2: I am observing a persistent impurity with a similar polarity to my target compound, making it difficult to separate by standard column chromatography. What are my options?
A2: When dealing with impurities of similar polarity, techniques that exploit other chemical properties are often more effective. Given that this compound is an amino acid, you can use its amphoteric nature to your advantage. Adjusting the pH of an aqueous solution can selectively precipitate your product or the impurity. Alternatively, ion-exchange chromatography, which separates molecules based on their charge, is a powerful tool for purifying amino acids from neutral or differently charged impurities.
Q3: My synthesis was not stereospecific, and I have a racemic mixture of (R)- and (S)-3-Aminotetrahydrofuran-3-carboxylic acid. How can I separate the enantiomers?
A3: The separation of enantiomers, a process known as chiral resolution, is crucial when a specific stereoisomer is required. Common methods include:
-
Chiral chromatography: Utilizing a chiral stationary phase in HPLC can effectively separate the enantiomers.
-
Diastereomeric salt formation: Reacting the racemic mixture with a chiral resolving agent (a chiral acid or base) forms diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer can then be recovered by removing the resolving agent.
Q4: After synthesis and initial workup, I have a high concentration of inorganic salts in my product. What is the most efficient way to remove them?
A4: Desalting can be achieved through several methods. For smaller scales, dialysis or size-exclusion chromatography can be effective. On a larger scale, you can dissolve the crude product in a minimum amount of water and then add a water-miscible organic solvent in which the amino acid has low solubility, but the salts are soluble, to precipitate the product. Alternatively, passing the solution through a mixed-bed ion-exchange resin will effectively remove inorganic ions.
Troubleshooting Guide: Impurity Removal
| Observed Issue | Potential Impurity | Suggested Action | Expected Outcome |
| Oily residue, sweet smell | Tetrahydrofuran-3-one (starting material) | Liquid-liquid extraction with a non-polar organic solvent (e.g., diethyl ether) under basic conditions. | Starting material is removed into the organic phase, leaving the deprotonated amino acid in the aqueous phase. |
| Broad NMR peaks, inconsistent melting point | Amide intermediate (incomplete hydrolysis) | Re-subject the product to hydrolysis conditions (e.g., reflux in aqueous acid or base). | Complete conversion of the amide to the carboxylic acid. |
| Presence of unexpected charged species | Side-reaction products, unreacted ionic reagents | Ion-exchange chromatography. | Separation of the target compound based on its isoelectric point from other charged impurities. |
| Product is a racemic mixture | Unwanted enantiomer | Chiral resolution (chiral HPLC or diastereomeric salt crystallization). | Isolation of the desired enantiomer with high optical purity. |
Experimental Protocols
Protocol 1: Purification by pH Adjustment and Extraction
This protocol is effective for removing neutral organic impurities, such as unreacted ketones, from the amphoteric this compound.
-
Dissolution: Dissolve the crude product in an aqueous solution of a base (e.g., 1M NaOH) to a pH of approximately 10-11. This deprotonates the carboxylic acid group, making the amino acid highly water-soluble.
-
Extraction of Neutral Impurities: Transfer the basic aqueous solution to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate (3 x 50 mL for every 100 mL of aqueous solution). The neutral impurities will partition into the organic layer.
-
Acidification and Product Precipitation: Adjust the pH of the aqueous layer to the isoelectric point of this compound (typically around pH 6-7) using an acid (e.g., 1M HCl). The product will be at its lowest solubility and may precipitate.
-
Isolation: If a precipitate forms, it can be collected by filtration, washed with cold water, and dried. If it does not precipitate, the product can be extracted into an organic solvent like n-butanol.
-
Final Steps: Dry the collected solid or the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
Protocol 2: Purification by Ion-Exchange Chromatography
This method is highly effective for separating the target amino acid from other charged molecules and inorganic salts.
-
Resin Selection and Preparation: Choose a strong cation exchange resin. Prepare a column with the resin and equilibrate it with a low pH buffer (e.g., 0.1 M citric acid buffer, pH 3.0).
-
Sample Loading: Dissolve the crude product in the equilibration buffer and load it onto the column. At this low pH, the amino group of the target compound will be protonated, and it will bind to the negatively charged resin.
-
Washing: Wash the column with the equilibration buffer to remove any neutral or anionic impurities.
-
Elution: Elute the bound this compound by increasing the pH or the salt concentration of the buffer. A common method is to use a gradient of an aqueous ammonia solution (e.g., 0 to 2 M).
-
Fraction Collection and Analysis: Collect fractions and analyze them for the presence of the product using a suitable method (e.g., TLC, HPLC).
-
Product Recovery: Combine the pure fractions, and remove the solvent/buffer by lyophilization or evaporation under reduced pressure.
Visualizing the Workflow
The following diagram illustrates a general workflow for the identification and removal of impurities from a crude sample of this compound.
Caption: Workflow for impurity identification and removal.
Validation & Comparative
A Comparative Guide to 3-Aminotetrahydrofuran-3-carboxylic Acid and Proline Analogs in Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of conformationally constrained amino acids is a cornerstone of modern peptidomemetic and drug design. These building blocks offer a powerful tool to modulate the structure, stability, and biological activity of peptides. Among the most widely employed scaffolds are proline and its analogs, which introduce unique structural constraints. This guide provides a comparative analysis of 3-Aminotetrahydrofuran-3-carboxylic acid, a furanoid sugar amino acid, and common proline analogs, offering insights into their respective impacts on peptide conformation and properties.
Introduction to Conformational Constraints
Proline's unique cyclic structure restricts the peptide backbone's flexibility, influencing secondary structures like β-turns and polyproline helices.[1][2] Proline analogs and mimetics, such as this compound, aim to replicate or enhance this conformational control, often introducing additional functionalities or different geometric preferences. This comparison focuses on the structural and potential functional differences between the furanoid scaffold of this compound and representative proline analogs, such as 4-hydroxyproline and 4-fluoroproline.
Physicochemical Properties
A fundamental comparison begins with the core physicochemical properties of these non-canonical amino acids. These properties influence their incorporation into peptides and their subsequent interactions.
| Property | This compound | L-Proline | (2S, 4R)-4-Hydroxyproline | (2S, 4R)-4-Fluoroproline |
| Molecular Formula | C₅H₉NO₃ | C₅H₉NO₂ | C₅H₉NO₃ | C₅H₉FNO₂ |
| Molecular Weight ( g/mol ) | 131.13 | 115.13 | 131.13 | 133.12 |
| Ring Heteroatom | Oxygen | Carbon | Carbon | Carbon |
| Key Functional Groups | Amino, Carboxyl, Ether | Imino, Carboxyl | Imino, Carboxyl, Hydroxyl | Imino, Carboxyl, Fluoro |
| Expected Polarity | Polar | Non-polar | Polar | Polar |
Conformational Preferences and Impact on Peptide Structure
The primary utility of these amino acids lies in their ability to dictate peptide backbone conformation. The five-membered ring of both proline and this compound can adopt different puckered conformations, which in turn influences the peptide's secondary structure.
Proline Ring Pucker and cis/trans Isomerization
The pyrrolidine ring of proline analogs puckers into two main conformations: Cγ-endo (down) and Cγ-exo (up). This puckering is coupled to the cis/trans isomerization of the preceding peptide bond, a critical factor in protein folding and recognition. Electron-withdrawing substituents on the proline ring, such as hydroxyl or fluoro groups, can significantly influence both the ring pucker and the cis/trans equilibrium. For instance, (2S, 4R)-4-hydroxyproline (Hyp) favors the Cγ-exo pucker, which stabilizes the trans amide bond, a key feature in the stability of the collagen triple helix.[3]
Furanoid Ring Conformation
This compound, as a sugar amino acid, introduces a furanoid ring into the peptide backbone. The oxygen heteroatom in the ring influences its conformational preferences. Studies on similar furanoid sugar amino acids in cyclic peptides have shown their capacity to induce well-defined turn structures, sometimes stabilized by unique intra-residue hydrogen bonds. This ability to nucleate turns is a shared feature with proline analogs, but the geometry and stabilizing interactions can differ.
The following diagram illustrates the general workflow for incorporating these non-canonical amino acids into a peptide and analyzing their conformational impact.
Comparative Performance Data (Synthesized from Literature)
Direct comparative experimental data for this compound against proline analogs within a single study is limited. The following table synthesizes expected outcomes based on published data for furanoid amino acids and various proline analogs.
| Parameter | This compound (and Furanoid Analogs) | Proline Analogs (e.g., 4-Hydroxyproline, 4-Fluoroproline) |
| Turn Induction | Capable of inducing novel turn structures, potentially stabilized by intra-residue hydrogen bonds involving the ring oxygen. | Well-established as potent inducers of β-turns. The type of turn can be influenced by the stereochemistry of the substituent. |
| Backbone Rigidity | The furanoid ring imposes significant conformational restriction. | The pyrrolidine ring is a classic tool for restricting backbone flexibility. Substituents can further tune this rigidity. |
| cis/trans Isomerism | The influence on the preceding peptide bond's cis/trans ratio is not as extensively characterized as for proline analogs but is expected to be significant. | The cis/trans ratio is a key, tunable feature. Electron-withdrawing groups at the 4-position generally favor the trans isomer. |
| Hydrogen Bonding | The ring oxygen can act as a hydrogen bond acceptor, potentially forming unique intramolecular interactions. | The hydroxyl group of hydroxyproline can act as both a hydrogen bond donor and acceptor. |
| Proteolytic Stability | Incorporation of non-natural amino acids generally enhances stability against proteases. | Known to increase resistance to enzymatic degradation compared to natural peptides. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the general procedure for incorporating either a protected this compound or a proline analog into a peptide sequence.
-
Resin Preparation: Start with a suitable solid support, such as Rink Amide resin for a C-terminal amide. Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin-bound amino acid by treating with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxylic acid of the incoming Fmoc-protected amino acid (e.g., Fmoc-(2S, 4R)-4-hydroxyproline or Fmoc-3-aminotetrahydrofuran-3-carboxylic acid) using a coupling reagent such as HCTU in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add this solution to the deprotected resin and allow to react.
-
Washing: After coupling, wash the resin extensively with DMF to remove excess reagents.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry.
NMR Spectroscopy for Conformational Analysis
Nuclear Magnetic Resonance (NMR) is a powerful technique to determine the solution-state conformation of peptides.
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To assign resonances to specific amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons (<5 Å), which provides crucial distance restraints for structure calculation.
-
HSQC (Heteronuclear Single Quantum Coherence): If using isotopically labeled samples, to correlate proton and carbon/nitrogen chemical shifts.
-
-
Data Analysis:
-
Chemical Shift Analysis: Deviations of Cα and Cβ chemical shifts from random coil values can indicate the presence of secondary structures.
-
J-Coupling Constants: The ³J(HN,Hα) coupling constant can provide information about the backbone dihedral angle φ.
-
NOE Restraints: Use the intensities of NOE cross-peaks to generate distance restraints between protons.
-
-
Structure Calculation: Use the collected restraints (distances from NOESY, dihedral angles from J-couplings) in a molecular dynamics or simulated annealing protocol to calculate an ensemble of 3D structures consistent with the NMR data.
The following diagram illustrates the key relationships in NMR-based conformational analysis.
Conclusion
Both this compound and proline analogs serve as valuable tools for imposing conformational constraints on peptides. Proline analogs, particularly those with substitutions at the 4-position, are well-characterized in their ability to modulate ring pucker and the cis/trans amide bond equilibrium, making them predictable tools for stabilizing specific secondary structures like β-turns and polyproline helices. This compound, as a representative of furanoid sugar amino acids, also rigidly constrains the peptide backbone and can induce turn-like structures. The presence of the ring oxygen offers unique possibilities for hydrogen bonding and alters the electronic properties of the scaffold compared to the all-carbon ring of proline.
The choice between these building blocks will depend on the specific design goals. For applications requiring fine-tuning of the cis/trans isomer ratio or mimicking the collagen triple helix, substituted prolines are the more established choice. For exploring novel turn structures or introducing a hydrogen bond-accepting heteroatom into the backbone scaffold, this compound presents a compelling alternative. Further direct comparative studies are needed to fully elucidate the subtle yet significant differences in their impact on peptide structure and function.
References
Validating the Structure of 3-Aminotetrahydrofuran-3-carboxylic Acid Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel molecules is a cornerstone of successful research. This guide provides a comparative overview of standard analytical techniques for validating the structure of 3-Aminotetrahydrofuran-3-carboxylic acid and its derivatives. We present expected data ranges for key spectroscopic methods and detailed experimental protocols to support the accurate characterization of these compounds.
Spectroscopic and Crystallographic Analysis: A Comparative Overview
The structural elucidation of this compound derivatives relies on a combination of spectroscopic and crystallographic techniques. Each method provides unique and complementary information about the molecule's connectivity, functional groups, and three-dimensional arrangement. Below is a summary of expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray Crystallography.
| Technique | Parameter | Expected Value/Observation for this compound | Alternative Techniques & Comparison |
| ¹H NMR | Chemical Shift (δ) | - H2/H5 (CH₂-O): 3.5 - 4.5 ppm - H4 (CH₂): 2.0 - 2.5 ppm - NH₂: Broad singlet, 5.0 - 8.0 ppm (exchangeable with D₂O) - COOH: Very broad singlet, 10.0 - 13.0 ppm (exchangeable with D₂O) | - COSY (Correlation Spectroscopy): Confirms proton-proton coupling between H4 and H5. - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons. |
| ¹³C NMR | Chemical Shift (δ) | - C=O (Carboxylic Acid): 170 - 185 ppm - C3 (Quaternary C-N): 55 - 70 ppm - C2/C5 (CH₂-O): 65 - 80 ppm - C4 (CH₂): 30 - 45 ppm | - DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups. - HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range correlations between protons and carbons, confirming connectivity. |
| Mass Spec. | Molecular Ion Peak | - [M+H]⁺ (ESI): m/z = 132.06 - [M]⁺ (EI): m/z = 131.05 | - High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, allowing for the determination of the molecular formula (C₅H₉NO₃).[1] - Tandem MS (MS/MS): Induces fragmentation to elucidate structural fragments. Common fragments include loss of H₂O, CO₂, and the carboxyl group.[2][3] |
| FTIR | Wavenumber (cm⁻¹) | - O-H stretch (Carboxylic Acid): 2500 - 3300 cm⁻¹ (very broad)[4] - N-H stretch (Amine): 3200 - 3500 cm⁻¹ (medium) - C=O stretch (Carboxylic Acid): 1710 - 1760 cm⁻¹ (strong)[4] - C-O stretch (Ether): 1050 - 1150 cm⁻¹ (strong) | - Raman Spectroscopy: Can be complementary, especially for symmetric vibrations and in aqueous solutions. |
| X-ray Cryst. | Crystal Structure | Provides precise bond lengths, bond angles, and the absolute configuration of chiral centers. | - Powder X-ray Diffraction (PXRD): Used to characterize the bulk crystalline form of a solid sample. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a general guide and may require optimization based on the specific derivative and available instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[5] The choice of solvent is critical to avoid exchange of labile protons (NH and OH) with the solvent.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous samples.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (16-64) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.[5]
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish connectivity.
-
-
Data Analysis: Process the spectra using appropriate software. Integrate the ¹H signals to determine proton ratios and analyze the chemical shifts and coupling constants to assign the structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent (e.g., methanol, acetonitrile, water). The solvent should be compatible with the chosen ionization technique.[6]
-
Ionization:
-
Electrospray Ionization (ESI): Suitable for polar molecules and provides soft ionization, typically yielding the protonated molecule [M+H]⁺.
-
Electron Impact (EI): A higher-energy technique that can cause fragmentation, providing structural information.[7]
-
-
Mass Analysis: Calibrate the mass spectrometer using a known standard.[8] Acquire the mass spectrum over an appropriate m/z range. For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., TOF, Orbitrap) to determine the elemental formula.[1]
-
Data Analysis: Identify the molecular ion peak. If fragmentation occurs, analyze the fragment ions to confirm structural motifs. For HRMS data, use software to calculate possible elemental compositions that match the measured exact mass.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[9][10] This is often the simplest method for solid samples.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.
-
-
Background Collection: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental absorptions.[11]
-
Sample Analysis: Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups expected in the molecule, such as the broad O-H stretch of the carboxylic acid, the N-H stretches of the amine, and the strong C=O stretch of the carbonyl group.[4]
Visualizing Experimental Workflows
To further clarify the process of structural validation, the following diagrams illustrate the typical experimental workflows.
Caption: General workflow for the structural validation of a synthesized compound.
Caption: Step-by-step workflow for NMR-based structure elucidation.
References
- 1. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. organomation.com [organomation.com]
- 7. 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments - Organic Chemistry | OpenStax [openstax.org]
- 8. rsc.org [rsc.org]
- 9. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 11. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
analytical techniques for characterizing 3-Aminotetrahydrofuran-3-carboxylic acid
A comprehensive guide to the , this document provides researchers, scientists, and drug development professionals with a comparative overview of key analytical methodologies. Below, we detail experimental protocols, present quantitative data in structured tables, and offer visualizations to guide the selection of appropriate characterization techniques.
Introduction to 3-Aminotetrahydrofuran-3-carboxylic acid
This compound is a non-proteinogenic, cyclic β-amino acid. Its constrained tetrahydrofuran ring structure imparts specific conformational properties, making it a valuable building block in medicinal chemistry for the design of peptidomimetics and other bioactive molecules. Accurate and comprehensive characterization of its structure, purity, and stereochemistry is crucial for its application in drug development. This guide compares the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each atom. Both ¹H and ¹³C NMR are routinely used.
Data Presentation
| Atom | Nucleus | Expected Chemical Shift (δ) ppm | Notes |
| H2, H5 (CH₂) | ¹H | 3.5 - 4.5 | Protons on carbons adjacent to the ring oxygen. |
| H4 (CH₂) | ¹H | 1.8 - 2.5 | Protons on the carbon beta to the ring oxygen. |
| NH₂ | ¹H | Broad singlet, variable | Chemical shift is dependent on solvent, concentration, and pH. |
| COOH | ¹H | 10 - 13 | Typically a broad singlet, characteristic of carboxylic acids.[3] |
| C3 | ¹³C | 60 - 75 | Quaternary carbon attached to both nitrogen and the carboxyl group. |
| C2, C5 | ¹³C | 65 - 80 | Carbons adjacent to the ring oxygen. |
| C4 | ¹³C | 25 - 40 | Carbon beta to the ring oxygen. |
| COOH | ¹³C | 170 - 185 | Carbonyl carbon of the carboxylic acid.[3] |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation :
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Given the polar nature of the analyte, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are appropriate choices.
-
If using D₂O, the NH₂ and COOH proton signals will exchange with deuterium and may not be observed.
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Instrument Setup :
-
The instrument used is a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Workflow for NMR Analysis
Caption: Workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.
Data Presentation
| Parameter | Value | Technique | Notes |
| Molecular Weight | 131.13 g/mol | - | Calculated from the molecular formula C₅H₉NO₃.[4] |
| Exact Mass | 131.0582 g/mol | High-Resolution MS | For elemental composition confirmation.[4] |
| Expected [M+H]⁺ | m/z 132.0659 | ESI-MS (Positive Mode) | Protonated molecule. |
| Expected [M-H]⁻ | m/z 130.0509 | ESI-MS (Negative Mode) | Deprotonated molecule. |
| Major Fragments (Positive Mode) | m/z 114 ([M+H-H₂O]⁺), m/z 86 ([M+H-HCOOH]⁺) | ESI-MS/MS | Fragmentation patterns are generally characterized by the loss of small neutral molecules like water and formic acid.[5] |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation :
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., water or methanol).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
-
Liquid Chromatography (for sample introduction) :
-
Column : A reversed-phase C18 column or a HILIC column can be used. For this polar analyte, HILIC may provide better retention.
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Gradient : Start with a high percentage of mobile phase A, and gradually increase the percentage of mobile phase B to elute the compound.
-
Flow Rate : 0.2 - 0.5 mL/min.
-
Injection Volume : 5 - 10 µL.
-
-
Mass Spectrometry :
-
Ionization Mode : Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range : m/z 50 - 500.
-
Capillary Voltage : 3-4 kV.
-
Drying Gas Temperature : 250-350 °C.
-
Nebulizer Pressure : 20-40 psi.
-
For fragmentation studies (MS/MS), select the precursor ion ([M+H]⁺ or [M-H]⁻) and apply a collision energy to induce fragmentation.
-
Logical Flow for MS Analysis
Caption: Logical flow for the mass spectrometric analysis of the target compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of this compound and for separating its enantiomers. Due to the chiral center at the C3 position, chiral HPLC is necessary to resolve the (R) and (S) forms.
Data Presentation
The following data is adapted from a method described for a derivative of 3-amino-tetrahydrofuran-3-carboxylic acid and serves as a strong starting point for method development.
| Parameter | Value | Technique |
| Column | Daicel CHIRALPAK IA or similar polysaccharide-based chiral stationary phase. | Chiral HPLC |
| Mobile Phase | Hexane/Ethanol/Chloroform mixtures (e.g., 68:2:20 v/v/v). | Isocratic Elution |
| Flow Rate | 1.0 mL/min | - |
| Detection | UV at a low wavelength (e.g., 210 nm) as the molecule lacks a strong chromophore. | UV Detector |
| Retention Times | Enantiomers will have distinct retention times (e.g., t_R1 = 12.3 min, t_R2 = 16.1 min for a derivative).[6] | - |
Experimental Protocol: Chiral HPLC
-
Sample Preparation :
-
Dissolve a small amount of the racemic this compound in the mobile phase to a concentration of approximately 0.5-1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions :
-
HPLC System : A standard HPLC system with a UV detector.
-
Column : Daicel CHIRALPAK IA (or similar immobilized polysaccharide-based column).
-
Mobile Phase : A mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) is a common choice for normal-phase chiral separations. A typical starting point is 90:10 (v/v) hexane:isopropanol. The exact ratio may need optimization.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : Ambient or controlled at 25 °C.
-
Detection : UV at 210 nm.
-
Injection Volume : 10 µL.
-
-
Analysis :
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the sample to be analyzed and integrate the peak areas to determine the enantiomeric excess (ee%).
-
The enantiomeric excess is calculated as: ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
-
Workflow for Chiral HPLC Separation
Caption: Workflow for the chiral separation of this compound.
X-ray Crystallography
X-ray crystallography provides unambiguous proof of the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique requires a single, high-quality crystal of the compound.
Data Presentation
While a crystal structure for the parent this compound is not publicly available, a patent for a derivative reports the use of X-ray crystallography to determine its absolute configuration.[6] A typical analysis would yield the following parameters:
| Parameter | Description |
| Crystal System | e.g., Orthorhombic, Monoclinic |
| Space Group | e.g., P2₁2₁2₁ |
| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |
| Z Value | Number of molecules per unit cell |
| Final R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
| Absolute Configuration | Determined using the Flack parameter. |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization :
-
This is the most critical and often challenging step.
-
Slow evaporation of a saturated solution of the compound is a common method.
-
Screen various solvents and solvent mixtures (e.g., water/ethanol, methanol/ether) to find conditions that yield single crystals of sufficient size and quality.
-
-
Crystal Mounting :
-
Select a suitable single crystal under a microscope.
-
Mount the crystal on a goniometer head.
-
-
Data Collection :
-
The mounted crystal is placed in an X-ray diffractometer.
-
The crystal is cooled (typically to 100 K) to minimize thermal vibrations.
-
The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.
-
-
Structure Solution and Refinement :
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The phase problem is solved using direct methods or other techniques to generate an initial electron density map.
-
A molecular model is built into the electron density map.
-
The model is refined against the experimental data to optimize the atomic positions and thermal parameters.
-
For chiral molecules, the absolute configuration is determined, often by calculating the Flack parameter.
-
Decision Pathway for Structural Confirmation
Caption: Decision pathway for using X-ray crystallography for structural confirmation.
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations | Typical Sample Amount |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry (relative), and structural conformation. | Non-destructive, provides rich structural information. | Lower sensitivity compared to MS, requires pure samples. | 5-25 mg |
| Mass Spectrometry | Molecular weight, elemental composition, and structural information through fragmentation. | High sensitivity, suitable for complex mixtures when coupled with LC. | Does not provide detailed stereochemical information on its own. | < 1 mg |
| HPLC | Purity assessment, separation of enantiomers (with a chiral method), and quantification. | Robust, reproducible, and widely available. Excellent for determining enantiomeric purity. | Requires method development, may require derivatization for detection of compounds without a chromophore. | < 1 mg |
| X-ray Crystallography | Unambiguous 3D molecular structure, including absolute stereochemistry. | Provides definitive structural proof. | Requires a high-quality single crystal, which can be difficult to obtain. | < 1 mg (of crystals) |
This guide provides a foundational understanding of the primary analytical techniques for the characterization of this compound. The choice of technique will depend on the specific information required, from routine purity checks to definitive structural elucidation.
References
- 1. 3-Hydroxytetrahydrofuran(453-20-3) 1H NMR spectrum [chemicalbook.com]
- 2. (S)-(+)-3-Hydroxytetrahydrofuran(86087-23-2) 1H NMR spectrum [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C5H9NO3 | CID 543662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amino acids [medizin.uni-muenster.de]
- 6. WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments - Google Patents [patents.google.com]
comparative study of different synthetic routes to 3-Aminotetrahydrofuran-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The constrained cyclic α-amino acid, 3-Aminotetrahydrofuran-3-carboxylic acid, is a valuable building block in medicinal chemistry due to its unique conformational properties. Its incorporation into peptidomimetics and other bioactive molecules can impart significant effects on potency and selectivity. This guide provides a comparative analysis of prominent synthetic routes to this compound, offering insights into their respective advantages and disadvantages. The information presented herein is intended to assist researchers in selecting the most suitable method for their specific needs, considering factors such as stereochemical control, scalability, and overall efficiency.
At a Glance: Comparison of Synthetic Strategies
The synthesis of this compound can be broadly categorized into two main approaches: classical amino acid syntheses that produce a racemic mixture followed by resolution, and asymmetric syntheses that aim to produce the desired enantiomer directly.
| Synthetic Route | Key Features | Overall Yield | Stereoselectivity | Scalability | Key Considerations |
| Route 1: Modified Strecker Synthesis | - Utilizes readily available starting materials.- Proceeds via an α-aminonitrile intermediate.- Typically produces a racemic mixture requiring resolution. | Moderate | None (Racemic) | Good | - Use of toxic cyanide reagents.- Requires a separate resolution step. |
| Route 2: Bucherer-Bergs Reaction | - One-pot synthesis from a ketone precursor.- Forms a hydantoin intermediate.- Also yields a racemic product. | Moderate to Good | None (Racemic) | Good | - Harsh reaction conditions (high temperature and pressure).- Hydrolysis of the hydantoin can be challenging. |
| Route 3: Asymmetric Synthesis from Chiral Pool | - Starts from a readily available chiral starting material (e.g., L-aspartic acid).- Involves a series of stereocontrolled transformations.- Aims for the direct synthesis of a single enantiomer. | Moderate | High | Moderate | - Can involve multiple steps.- Overall yield may be limited by the number of steps. |
Synthetic Route 1: Modified Strecker Synthesis
The Strecker synthesis is a well-established method for the preparation of α-amino acids. In the context of this compound, a modified approach starting from tetrahydrofuran-3-one is employed.
Experimental Protocol
Step 1: Formation of α-Aminonitrile
To a solution of tetrahydrofuran-3-one (1.0 eq) in a suitable solvent (e.g., aqueous ammonia or a mixture of water and alcohol), ammonium chloride (1.1 eq) and potassium cyanide (1.1 eq) are added. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the product, 3-amino-3-cyanotetrahydrofuran, is extracted with an organic solvent.
Step 2: Hydrolysis of the α-Aminonitrile
The crude α-aminonitrile from the previous step is subjected to acidic or basic hydrolysis. For acidic hydrolysis, the compound is heated under reflux with a strong acid such as hydrochloric acid (6 M) for several hours. For basic hydrolysis, a strong base like sodium hydroxide is used. The completion of the hydrolysis is monitored by the disappearance of the nitrile peak in the infrared (IR) spectrum. After hydrolysis, the reaction mixture is neutralized to the isoelectric point of the amino acid to precipitate the racemic this compound.
Step 3: Resolution of Enantiomers
The racemic mixture is resolved using a chiral resolving agent, such as a chiral acid or base (e.g., mandelic acid or a chiral amine), to form diastereomeric salts. These salts are then separated by fractional crystallization. Alternatively, enzymatic resolution or chiral chromatography can be employed to separate the enantiomers.
Process Workflow
Caption: Workflow for the Modified Strecker Synthesis.
Synthetic Route 2: Bucherer-Bergs Reaction
The Bucherer-Bergs reaction provides an alternative one-pot method to synthesize hydantoins from ketones, which can then be hydrolyzed to the corresponding amino acids.
Experimental Protocol
Step 1: Hydantoin Formation
Tetrahydrofuran-3-one (1.0 eq), ammonium carbonate (3.0-5.0 eq), and an alkali metal cyanide such as potassium cyanide (1.5-2.5 eq) are heated in a sealed reactor with a suitable solvent (e.g., ethanol/water mixture) at a temperature typically ranging from 60 to 100°C. The reaction is usually carried out for several hours. The resulting hydantoin, 5-(tetrahydrofuran-3-yl)imidazolidine-2,4-dione, often precipitates from the reaction mixture upon cooling and can be isolated by filtration.
Step 2: Hydrolysis of the Hydantoin
The isolated hydantoin is hydrolyzed to the desired amino acid. This is typically achieved by heating with a strong base, such as barium hydroxide or sodium hydroxide, in water. The reaction mixture is heated at reflux for an extended period (24-48 hours). After the reaction is complete, the mixture is acidified to precipitate the racemic this compound.
Step 3: Resolution of Enantiomers
Similar to the Strecker synthesis, the resulting racemic amino acid must be resolved to obtain the individual enantiomers. This can be accomplished through classical chemical resolution, enzymatic methods, or chiral chromatography.
Process Workflow
Caption: Workflow for the Bucherer-Bergs Reaction.
Synthetic Route 3: Asymmetric Synthesis from a Chiral Pool
This approach leverages a readily available chiral starting material to construct the target molecule with a defined stereochemistry, avoiding the need for a final resolution step. A notable example is the synthesis starting from L-aspartic acid.
Experimental Protocol
The synthesis of enantiomerically pure (S)-3-Aminotetrahydrofuran-3-carboxylic acid can be achieved from L-aspartic acid. While the full experimental details from a specific peer-reviewed publication are not publicly available, the general strategy involves the following key transformations:
-
Protection of Functional Groups: The amino and carboxylic acid groups of L-aspartic acid are protected.
-
Reduction and Cyclization: The protected L-aspartic acid is subjected to a series of reduction and cyclization steps to form the tetrahydrofuran ring with the desired stereochemistry.
-
Introduction of the Carboxylic Acid at C3: A key step involves the introduction of the carboxylic acid group at the 3-position.
-
Deprotection: Finally, the protecting groups are removed to yield the enantiomerically pure target molecule.
This route is advantageous for producing a single enantiomer, which is often crucial for pharmaceutical applications. However, it typically involves a greater number of synthetic steps compared to the classical racemic syntheses. The overall yield is dependent on the efficiency of each step in the sequence.
Conceptual Pathway
Caption: Conceptual pathway for asymmetric synthesis.
Conclusion
The choice of synthetic route for this compound depends heavily on the specific requirements of the research or development project. For large-scale production where racemic material can be efficiently resolved, the Modified Strecker and Bucherer-Bergs reactions offer viable and cost-effective options, despite the use of hazardous reagents and harsh conditions. For applications where high enantiopurity is paramount from the outset and multi-step syntheses are feasible, an asymmetric approach starting from a chiral pool material like L-aspartic acid is the preferred strategy. Researchers should carefully evaluate the trade-offs between the number of steps, overall yield, stereochemical control, and safety considerations when selecting a synthetic pathway.
Navigating the Translational Gap: A Comparative Analysis of In Vitro and In Vivo Activity Remains Elusive for 3-Aminotetrahydrofuran-3-carboxylic Acid Compounds
Despite a comprehensive search of scientific literature and patent databases, a direct comparative analysis of the in vitro and in vivo activities of compounds containing the 3-Aminotetrahydrofuran-3-carboxylic acid scaffold could not be compiled. The publicly available data lacks the specific, head-to-head experimental results necessary to construct a detailed comparison guide as requested. This significant data gap highlights a common challenge in drug discovery: the translation of promising laboratory findings into real-world efficacy.
While numerous studies detail the in vitro biological evaluation of various heterocyclic compounds, including derivatives of tetrahydrofuran and other carboxamides, these investigations rarely extend to rigorous in vivo studies within the same publication. The available literature on this compound and its close analogs primarily focuses on synthetic methodologies and patents claiming their potential use as therapeutic agents, without providing the concrete preclinical data needed for a comparative analysis.
To bridge the gap between initial laboratory discoveries and clinical applications, researchers rely on a structured progression of experiments. This typically begins with in vitro assays to determine a compound's activity against a specific biological target, followed by in vivo studies in animal models to assess its efficacy, safety, and pharmacokinetic profile. A thorough comparison of these two sets of data is crucial for identifying promising drug candidates and understanding their potential for clinical success.
The Idealized Workflow: From Benchtop to Preclinical Models
A comprehensive comparison guide would ideally present data from a series of compounds that have been evaluated in both in vitro and in vivo settings. The following diagram illustrates a typical workflow for such a preclinical evaluation.
Caption: A typical preclinical drug discovery workflow.
Hypothetical Data Presentation: A Template for Comparison
Had the data been available, it would be presented in structured tables to facilitate easy comparison. The following are examples of how such data would be organized.
Table 1: Hypothetical In Vitro Activity of 3-Aminotetrahydrofuran-3-carboxamide Derivatives
| Compound ID | Target | Assay Type | IC50 (nM) |
| Compound A | Enzyme X | Biochemical | 15 |
| Compound B | Enzyme X | Biochemical | 25 |
| Compound C | Enzyme X | Biochemical | 8 |
| Reference | Enzyme X | Biochemical | 12 |
Table 2: Hypothetical In Vivo Efficacy of Selected Derivatives in a Xenograft Mouse Model
| Compound ID | Dosing (mg/kg, i.p.) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Compound A | 20 | 45 | -2 |
| Compound C | 20 | 65 | -5 |
| Vehicle Control | - | 0 | +1 |
Illustrative Signaling Pathway
Compounds targeting a specific enzyme, for instance, a kinase, would have their mechanism of action illustrated. The diagram below depicts a generic kinase signaling pathway that could be inhibited by a hypothetical compound.
Caption: A generic kinase signaling pathway and point of inhibition.
Detailed Experimental Protocols: A Necessary Component
For each piece of data presented, a detailed experimental protocol is essential for reproducibility and critical evaluation. An example of what this would entail for an in vitro assay is provided below.
Protocol: Kinase X Inhibition Assay
-
Materials : Recombinant human Kinase X (Supplier), ATP (Sigma-Aldrich), substrate peptide (Supplier), Kinase-Glo Max Luminescence Kinase Assay Kit (Promega).
-
Procedure :
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 5 µL of the compound solution to a 384-well plate.
-
Add 10 µL of Kinase X enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a mixture of ATP and substrate peptide.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure luminescence by adding 25 µL of Kinase-Glo Max reagent.
-
Read the luminescence signal on a plate reader.
-
Calculate IC50 values using a non-linear regression analysis.
-
The Potential of 3-Aminotetrahydrofuran-3-carboxylic Acid in Antithrombotic Drug Discovery: A Comparative Guide to Non-Natural Amino Acid Scaffolds in Factor Xa Inhibition
For Immediate Release
In the landscape of modern drug discovery, the quest for novel anticoagulants with improved efficacy and safety profiles is paramount. Direct oral anticoagulants (DOACs) that target Factor Xa, a critical enzyme in the blood coagulation cascade, have revolutionized the prevention and treatment of thromboembolic disorders. A key strategy in the development of these inhibitors has been the incorporation of non-natural, conformationally constrained amino acids to enhance binding affinity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the potential biological efficacy of 3-Aminotetrahydrofuran-3-carboxylic acid as a scaffold for Factor Xa inhibitors, benchmarked against other non-natural amino acid derivatives with established activity.
While direct experimental data on the biological efficacy of this compound as a Factor Xa inhibitor is not yet publicly available, patent literature suggests its derivatives possess potential antithrombotic activity through the inhibition of Factor Xa.[1] This positions the molecule as a promising, yet underexplored, scaffold. This guide will, therefore, focus on its potential by comparing it with structurally related and well-characterized non-natural amino acid scaffolds.
Quantitative Comparison of Factor Xa Inhibitors
The efficacy of Factor Xa inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). A lower value indicates greater potency. The following table summarizes the in vitro activity of several Factor Xa inhibitors, including established drugs and experimental compounds containing different non-natural amino acid-like scaffolds.
| Compound/Scaffold Class | Non-Natural Amino Acid Scaffold | Target | IC50 (nM) | Reference |
| Marketed Drug (Benchmark) | N/A (Oxazolidinone core) | Factor Xa | ~1.29 | [2][3] |
| Piperidine-based Inhibitor | Pyrazolyl piperidine | Factor Xa | 13.4 | [4] |
| Pyrrolidine-based Inhibitor | Amino(methyl) pyrrolidine | Factor Xa | 5.5 | [5] |
| Tetrahydrofuran-based Scaffold | This compound | Factor Xa | Data Not Available | [1] |
The Role of Factor Xa in the Coagulation Cascade
To understand the significance of inhibiting Factor Xa, it is crucial to visualize its position in the blood coagulation cascade. Factor Xa is a serine protease that sits at the convergence of the intrinsic and extrinsic pathways, playing a pivotal role in the amplification of the clotting signal.
Experimental Protocols
In Vitro Factor Xa Inhibition Assay (Chromogenic)
This assay determines the inhibitory potential of a compound against purified human Factor Xa.
Principle: The activity of Factor Xa is measured by its ability to cleave a chromogenic substrate, which releases a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. An inhibitor will reduce the rate of substrate cleavage, leading to a decrease in color development. The residual enzyme activity is inversely proportional to the inhibitor's concentration.
Materials:
-
Purified human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Tris-HCl buffer (pH 8.4) containing NaCl and EDTA
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add a fixed amount of human Factor Xa to each well.
-
Add the different concentrations of the test compound to the wells and incubate for a specified period (e.g., 10 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (kinetic mode) or after a fixed time point (endpoint mode).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of Factor Xa inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow for Inhibitor Screening
The process of identifying and characterizing novel Factor Xa inhibitors involves a structured workflow, from initial screening to more detailed characterization.
Discussion and Future Outlook
The data presented highlights that conformationally constrained non-natural amino acids, such as those based on piperidine and pyrrolidine rings, can serve as highly effective scaffolds for potent Factor Xa inhibitors, with IC50 values in the low nanomolar range.[4][5] These scaffolds likely orient the key binding motifs of the inhibitor in a favorable conformation to interact with the active site of Factor Xa.
While quantitative data for this compound is lacking, its structural features are noteworthy. The tetrahydrofuran ring provides a rigid, three-dimensional structure. The presence of the amino and carboxylic acid groups offers versatile points for chemical modification to optimize binding and pharmacokinetic properties. The oxygen atom in the furan ring could also potentially engage in hydrogen bonding interactions within the enzyme's active site.
Future research should focus on the synthesis and biological evaluation of Factor Xa inhibitors incorporating the this compound scaffold. Direct measurement of its IC50 and comparison with existing scaffolds will be crucial to ascertain its true potential in the development of next-generation antithrombotic agents. The experimental protocols and comparative framework provided in this guide offer a roadmap for such investigations.
References
- 1. Design and synthesis of orally active pyrrolidin-2-one-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 3. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Analysis of 3-Aminotetrahydrofuran-3-carboxylic Acid in Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of constrained amino acids into peptides is a powerful strategy in medicinal chemistry to modulate their conformational properties, enhance biological activity, and improve metabolic stability. 3-Aminotetrahydrofuran-3-carboxylic acid (aTHF-3-COOH), a cyclic β-amino acid, represents an intriguing building block for designing peptidomimetics with potentially novel and predictable three-dimensional structures. Due to the limited availability of direct experimental data on the conformational analysis of peptides containing this compound, this guide provides a comparative analysis based on studies of analogous cyclic amino acids, particularly its sulfur-containing counterpart, 3-aminothiolane-3-carboxylic acid.
Comparison with Alternative Cyclic Amino Acids
The conformational preferences of peptides are significantly influenced by the backbone and side-chain constraints imposed by non-proteinogenic amino acids. Cyclic amino acids, in particular, restrict the available conformational space, often inducing specific secondary structures such as turns and helices.
In comparison to more flexible acyclic constrained amino acids like α-aminoisobutyric acid (Aib), which is known to strongly promote helical conformations, cyclic amino acids such as this compound are expected to favor more compact, turn-like structures. The five-membered ring of the tetrahydrofuran moiety significantly restricts the peptide backbone's rotational freedom around the Cα-C and N-Cα bonds.
Quantitative Conformational Data (Based on Analogous Compounds)
The following table summarizes typical conformational parameters observed in peptides containing cyclic β-amino acids, which can be used as a predictive reference for peptides incorporating this compound. The data is primarily drawn from studies on 3-aminothiolane-3-carboxylic acid-containing dipeptides.
| Parameter | Observed Value/Characteristic | Significance |
| Predominant Secondary Structure | β-turns (Type I and II) | Indicates a tendency to induce compact, folded conformations. |
| Key Dihedral Angles (Φ, Ψ) | Restricted ranges compared to acyclic residues | The cyclic nature limits the accessible regions of the Ramachandran plot. |
| Intramolecular Hydrogen Bonds | Often observed, stabilizing the turn structures | Contributes to the stability of the preferred conformation. |
| NMR Chemical Shifts (NH protons) | Downfield shifts for hydrogen-bonded protons | Can be used to infer the presence and strength of intramolecular hydrogen bonds. |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate conformational analysis of novel peptidomimetics. The following protocols are based on standard techniques used for analogous cyclic amino acid-containing peptides and can be adapted for studies on this compound peptides.
Peptide Synthesis
Peptides incorporating this compound can be synthesized using standard solid-phase peptide synthesis (SPPS) or solution-phase methods.[3][4][5]
Materials:
-
Fmoc-protected this compound
-
Rink amide resin (for C-terminal amides) or Wang resin (for C-terminal acids)
-
Standard Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Deprotection reagent (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
HPLC for purification
Procedure:
-
Swell the resin in a suitable solvent (e.g., DMF).
-
Remove the Fmoc protecting group from the resin using the deprotection reagent.
-
Couple the first Fmoc-protected amino acid using the coupling reagents.
-
Repeat the deprotection and coupling steps for each subsequent amino acid, including Fmoc-3-Aminotetrahydrofuran-3-carboxylic acid.
-
After the final coupling, cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity of the peptide by mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides.[1]
Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher).
Sample Preparation: Dissolve the purified peptide in a deuterated solvent (e.g., DMSO-d6 or CDCl3) at a concentration of 1-5 mM.
Experiments:
-
1D ¹H NMR: To observe the chemical shifts of all protons, particularly the amide (NH) protons, which are sensitive to their local environment and hydrogen bonding.
-
2D TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid residue.
-
2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which provides distance constraints for structure calculation. Key NOEs include those between adjacent amide protons (dNN), an alpha proton and the next amide proton (dαN), and between side-chain and backbone protons.
-
Temperature Coefficient Studies: Measure the change in amide proton chemical shifts with temperature. Small temperature coefficients (less than -4.5 ppb/K) are indicative of protons involved in stable intramolecular hydrogen bonds.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most precise atomic-level picture of the peptide's conformation in the solid state.
Procedure:
-
Crystallization: Grow single crystals of the purified peptide by slow evaporation of a solvent, vapor diffusion, or other crystallization techniques. This is often the most challenging step.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or molecular replacement and refine the atomic coordinates and thermal parameters to obtain the final structure.[6]
Computational Modeling
Molecular mechanics and quantum mechanics calculations can complement experimental data and provide insights into the conformational landscape of the peptide.
Software: Packages such as Gaussian, Amber, or GROMACS.
Procedure:
-
Conformational Search: Perform a systematic or stochastic search of the conformational space to identify low-energy structures.
-
Energy Minimization and Molecular Dynamics: Refine the identified conformers through energy minimization and run molecular dynamics simulations to explore the dynamic behavior of the peptide in a simulated solvent environment.
-
Analysis: Analyze the resulting trajectories to determine the most populated conformations, dihedral angle distributions, and hydrogen bonding patterns.
Visualizations
Experimental Workflow for Conformational Analysis
Caption: Experimental workflow for the synthesis and conformational analysis of peptides.
Signaling Pathway of Conformational Induction
Caption: Proposed pathway of conformational induction by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Differential Effects of β3- vs. β2-Amino Acid Residues on the Helicity and Recognition Properties of Bim BH3-Derived α/β- Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. japer.in [japer.in]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Spectroscopic Analysis of 3-Aminotetrahydrofuran-3-carboxylic Acid: A Comparison with Theoretical Models
For researchers and professionals in drug development, a thorough understanding of the structural and electronic properties of novel molecules is paramount. This guide provides a comparative analysis of the expected experimental spectroscopic data for 3-Aminotetrahydrofuran-3-carboxylic acid against theoretical models. By presenting anticipated data in a structured format and detailing the methodologies, this document serves as a practical resource for characterizing this and similar heterocyclic amino acids.
Data Presentation: A Comparative Overview
The following tables summarize the expected quantitative data from key spectroscopic techniques for this compound. These values are based on the known characteristic spectral regions for the functional groups present in the molecule: a carboxylic acid, a primary amine, and a tetrahydrofuran ring.[1][2][3][4][5] Theoretical predictions, typically derived from Density Functional Theory (DFT) calculations, are presented alongside for direct comparison.[6][7][8]
Table 1: Infrared (IR) Spectroscopy
| Functional Group | Experimental Wavenumber (cm⁻¹) | Theoretical Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (Carboxylic Acid) | 3300-2500 (broad) | Scaled to match experimental | Stretching |
| N-H (Amine) | 3500-3300 (medium) | Scaled to match experimental | Stretching |
| C-H (Aliphatic) | 2990-2850 (strong) | Scaled to match experimental | Stretching |
| C=O (Carboxylic Acid) | 1760-1690 (strong) | Scaled to match experimental | Stretching |
| C-N (Amine) | 1250-1020 (medium) | Scaled to match experimental | Stretching |
| C-O (Ether) | 1150-1085 (strong) | Scaled to match experimental | Stretching |
| O-H (Carboxylic Acid) | 1440-1395 and 950-910 (broad) | Scaled to match experimental | Bending |
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
| Proton/Carbon Environment | Experimental ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Theoretical Chemical Shift (ppm) |
| -COOH | 10-13 | 170-185 | Calculated relative to a standard (e.g., TMS) |
| α-Carbon | - | 50-65 | Calculated relative to a standard (e.g., TMS) |
| C-NH₂ | - | 40-60 | Calculated relative to a standard (e.g., TMS) |
| -CH₂- (THF ring) | 1.5-4.5 | 20-70 | Calculated relative to a standard (e.g., TMS) |
| -NH₂ | 1-5 | - | Calculated relative to a standard (e.g., TMS) |
Table 3: Mass Spectrometry (MS)
| Ion Type | Expected m/z Ratio | Fragmentation Pathway |
| Molecular Ion [M]⁺ | 131.0582 (calculated) | - |
| [M-H₂O]⁺ | 113 | Loss of water |
| [M-COOH]⁺ | 86 | Decarboxylation |
| Acylium ion [R-CO]⁺ | - | Alpha cleavage of the C-C bond adjacent to the carbonyl group |
Experimental and Theoretical Protocols
A robust comparison relies on well-defined experimental and computational methodologies.
Experimental Protocols
Infrared (IR) Spectroscopy: A sample of this compound would be prepared as a KBr pellet or a Nujol mull. The spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The compound would be dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.
Mass Spectrometry (MS): Mass spectra would be obtained using an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and elemental composition.
Theoretical Modeling Protocol
Computational Method: Theoretical spectra are typically calculated using quantum chemical methods. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is a common choice for geometry optimization and frequency calculations.[7]
Software: Quantum chemistry software packages such as Gaussian, ORCA, or Spartan are commonly used for these calculations.
Data Analysis: Calculated vibrational frequencies are often scaled by an empirical factor to better match experimental data. Calculated NMR chemical shifts are referenced to a computed standard (e.g., TMS) to compare with experimental values.
Visualization of the Comparative Workflow
The following diagram illustrates the logical workflow for comparing experimental spectroscopic data with theoretical models.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chimia.ch [chimia.ch]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Bioisosteric Replacement of 3-Aminotetrahydrofuran-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Carboxylic Acid Bioisosteres for a Novel Scaffold
This guide explores the potential for bioisosteric replacement of the carboxylic acid moiety in 3-aminotetrahydrofuran-3-carboxylic acid, a conformationally restricted cyclic amino acid. While direct experimental comparisons are not yet available in the public domain, this document provides a comprehensive overview of established bioisosteres for carboxylic acids and outlines the experimental protocols necessary to evaluate their potential impact on biological activity and physicochemical properties. The dual potential of this scaffold, with derivatives showing activity as both GABA analogs and Factor Xa inhibitors, presents a unique opportunity for targeted drug design.
Introduction to this compound
This compound is a structurally intriguing molecule that incorporates a constrained tetrahydrofuran ring, positioning the amino and carboxylic acid groups in a defined spatial orientation. This conformational restriction is a common strategy in medicinal chemistry to enhance binding affinity and selectivity for biological targets. While its structural similarity to the neurotransmitter γ-aminobutyric acid (GABA) suggests potential activity within the central nervous system, patent literature also indicates that derivatives of this scaffold can act as potent inhibitors of Factor Xa, a key enzyme in the coagulation cascade. This dual pharmacology makes the exploration of its structure-activity relationships particularly compelling.
The carboxylic acid group is a critical pharmacophoric element, often involved in key binding interactions with target proteins. However, it can also contribute to unfavorable pharmacokinetic properties, such as poor membrane permeability and rapid metabolism. Bioisosteric replacement offers a rational approach to modulate these properties while maintaining or improving biological activity.
Comparison of Potential Carboxylic Acid Bioisosteres
The following table summarizes key properties of common carboxylic acid bioisosteres that could be considered for the modification of this compound. The predicted effects are based on general principles and observations from other molecular scaffolds.[1][2][3]
| Bioisostere | Representative Structure | Typical pKa | Predicted Lipophilicity (LogP) vs. COOH | Key Physicochemical and Pharmacokinetic Considerations | Potential Advantages | Potential Disadvantages |
| Carboxylic Acid | -COOH | ~3-5 | Baseline | Generally polar, can lead to low cell permeability. May undergo glucuronidation, potentially leading to reactive metabolites.[3] | Strong hydrogen bonding capabilities, well-established interactions with many targets. | Poor CNS penetration, potential for metabolic liabilities. |
| Tetrazole | ~4.5-5 | Increased | More lipophilic than the corresponding carboxylate.[4][5] Metabolically stable and resistant to many biological transformations.[6] Can undergo N-glucuronidation, which is generally less reactive than O-glucuronides of carboxylic acids.[1] | Improved metabolic stability, enhanced membrane permeability, and potential for increased oral bioavailability.[4][6] | Can sometimes lead to altered binding modes or reduced potency. Synthesis can be more complex. | |
| Acylsulfonamide | ~3.5-4.5 | Variable | Acidity is comparable to carboxylic acids.[7] Can offer improved permeability and metabolic stability.[8] | Tunable acidity and lipophilicity based on the substituent on the sulfonamide nitrogen. Can improve oral bioavailability.[9] | May introduce additional hydrogen bond donors/acceptors, potentially altering binding. | |
| Hydroxamic Acid | ~8-9 | Increased | Less acidic than carboxylic acids.[1] Can chelate metal ions. May be susceptible to hydrolysis. | Can form unique interactions with target proteins. May improve cell permeability. | Potential for metabolic instability (hydrolysis) and off-target metal chelation. | |
| 3-Hydroxyisoxazole | ~4-5 | Increased | Planar, acidic heterocycle.[1] | Can mimic the charge and hydrogen bonding pattern of a carboxylic acid in a more rigid framework. | Synthesis can be multi-step. |
Experimental Protocols
To evaluate the impact of bioisosteric replacement on the biological activity of this compound analogs, the following experimental protocols are recommended.
GABA Receptor Binding Assay
This assay determines the affinity of the test compounds for GABAA receptors.
Materials:
-
Rat brain tissue
-
Homogenization Buffer: 0.32 M sucrose, pH 7.4
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4
-
[3H]Muscimol (radioligand)
-
GABA (for non-specific binding determination)
-
Test compounds
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Homogenize rat brains in homogenization buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C.
-
Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.
-
Wash the pellet with deionized water and repeat the high-speed centrifugation.
-
Resuspend the final pellet in binding buffer.[10]
-
-
Binding Assay:
-
Incubate the prepared membranes with a fixed concentration of [3H]Muscimol and varying concentrations of the test compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled GABA.
-
Incubate at 4°C for 45 minutes.
-
Terminate the reaction by rapid filtration and wash with cold binding buffer.
-
Quantify the radioactivity of the filters using a scintillation counter.[10]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for each test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
-
GABA Transporter (GAT1) Inhibition Assay
This assay measures the ability of the test compounds to inhibit the uptake of GABA by the GAT1 transporter.
Materials:
-
MDCK-II cells stably expressing human GAT1
-
[3H]GABA (radioligand)
-
Nipecotic acid (positive control inhibitor)
-
Test compounds
-
Assay buffer
Procedure:
-
Cell Culture:
-
Culture MDCK-II-hGAT1 cells to confluence in 96-well plates.
-
-
Uptake Assay:
-
Pre-incubate the cells with the test compound or vehicle at various concentrations.
-
Initiate the uptake by adding a solution containing [3H]GABA.
-
Incubate for a defined period (e.g., 8 minutes) at room temperature.
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[11]
-
-
Data Analysis:
-
Determine the IC50 value for each test compound, representing the concentration that causes 50% inhibition of GABA uptake.
-
Factor Xa Inhibition Assay
This chromogenic assay quantifies the inhibitory activity of the test compounds against human Factor Xa.
Materials:
-
Purified human Factor Xa
-
Chromogenic substrate specific for Factor Xa
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds
-
Microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, test compound at various concentrations, and purified Factor Xa.
-
Incubate the mixture for a specific period to allow for inhibitor binding.
-
-
Chromogenic Reaction:
-
Data Analysis:
-
The rate of color development is proportional to the Factor Xa activity.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value for each test compound.
-
Visualizing the Path Forward: Workflows and Concepts
To guide the research and development process, the following diagrams illustrate the key workflows and concepts in this bioisosteric replacement study.
Caption: Experimental workflow for bioisosteric replacement studies.
Caption: Bioisosteric replacement of the carboxylic acid group.
Caption: Potential dual signaling pathways of the scaffold.
Conclusion
The bioisosteric replacement of the carboxylic acid in this compound represents a promising strategy for fine-tuning the pharmacological and pharmacokinetic properties of this versatile scaffold. By systematically synthesizing and evaluating a range of bioisosteres, researchers can potentially develop novel drug candidates with improved efficacy, selectivity, and safety profiles for treating neurological disorders or thromboembolic diseases. This guide provides the foundational knowledge and experimental framework to embark on such a drug discovery program.
References
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. Carboxylic acid bioisosteres acylsulfonamides, acylsulfamides, and sulfonylureas as novel antagonists of the CXCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
- 11. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Xa | HE [hematology.mlsascp.com]
- 13. Anti-Xa Assays [practical-haemostasis.com]
comparative analysis of derivatization reagents for 3-Aminotetrahydrofuran-3-carboxylic acid
A comparative guide to derivatization reagents for the analysis of 3-Aminotetrahydrofuran-3-carboxylic acid is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of commonly used derivatization reagents, supported by established experimental data for similar amino acids, to assist in the selection of an appropriate analytical strategy.
Comparative Analysis of Derivatization Reagents
The analysis of this compound, a cyclic amino acid, often requires derivatization to enhance its detection and separation by chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of derivatization reagent is critical and depends on the analytical technique, the desired sensitivity, and whether chiral separation is required. This guide compares three widely used derivatization reagents: o-Phthalaldehyde (OPA), 9-Fluorenylmethyl chloroformate (Fmoc-Cl), and Marfey's Reagent.
Reagent Comparison
| Reagent | Analytical Technique | Target Functional Group | Key Advantages | Key Disadvantages |
| o-Phthalaldehyde (OPA) | HPLC with Fluorescence Detection | Primary amines | Rapid reaction, high sensitivity.[1][2] | Does not react with secondary amines like this compound without a pre-oxidation step.[3] The resulting derivatives can be unstable.[4] |
| 9-Fluorenylmethyl chloroformate (Fmoc-Cl) | HPLC with UV or Fluorescence Detection | Primary and secondary amines | Reacts with both primary and secondary amines, forms stable derivatives.[5][6][7] | Excess reagent and its hydrolysis byproducts can interfere with the analysis, requiring a cleanup step.[6] |
| Marfey's Reagent (FDAA) | HPLC with UV Detection | Primary and secondary amines | Chiral reagent that allows for the separation of enantiomers on a non-chiral column.[8][9][10] | The reaction can be slower than with other reagents, and the reagent itself can be costly.[9] |
Experimental Protocols
Detailed methodologies for the derivatization of amino acids using OPA, Fmoc-Cl, and Marfey's reagent are provided below. These protocols are based on established methods for general amino acids and can be adapted for this compound.
o-Phthalaldehyde (OPA) Derivatization (with pre-oxidation for secondary amines)
This method is suitable for HPLC with fluorescence detection. Since this compound is a secondary amine, a pre-oxidation step is necessary for it to react with OPA.[3]
Materials:
-
o-Phthalaldehyde (OPA)
-
Thiol reagent (e.g., 2-Mercaptoethanol)[3]
-
Sodium hypochlorite solution
-
Borate buffer (pH 10.4)[3]
-
Amino acid standard or sample solution
-
HPLC-grade methanol and water
Procedure:
-
Oxidation: To the amino acid sample, add a solution of sodium hypochlorite and mix. This step converts the secondary amine to a primary amine. The reaction needs to be carefully timed and quenched to avoid over-oxidation.
-
Derivatization Reagent Preparation: Prepare the OPA reagent by dissolving OPA and 2-mercaptoethanol in borate buffer.
-
Derivatization Reaction: Mix the oxidized amino acid sample with the OPA reagent. The reaction is typically complete within one minute at room temperature.[2][3]
-
Analysis: Inject the derivatized sample into the HPLC system for analysis.
9-Fluorenylmethyl chloroformate (Fmoc-Cl) Derivatization
This protocol is applicable for HPLC with UV or fluorescence detection and is effective for both primary and secondary amines.[5][7]
Materials:
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl) solution in acetonitrile
-
Amino acid standard or sample solution
-
Pentane or ethyl acetate for extraction
-
HPLC-grade acetonitrile and water
Procedure:
-
pH Adjustment: Adjust the pH of the amino acid solution to be alkaline using borate buffer.
-
Derivatization Reaction: Add the Fmoc-Cl solution to the amino acid sample and vortex. The reaction is typically carried out at room temperature for several minutes.[13]
-
Extraction of Excess Reagent: Add pentane or ethyl acetate to the reaction mixture and vortex to extract the excess Fmoc-Cl and its hydrolysis product (Fmoc-OH).[6]
-
Analysis: Collect the aqueous layer containing the Fmoc-amino acid derivative and inject it into the HPLC system.
Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) Derivatization
This method is used for the chiral separation of amino acids by HPLC with UV detection.[8][9][10]
Materials:
-
Marfey's Reagent (FDAA) solution in acetone
-
Sodium bicarbonate solution (1 M)
-
Amino acid standard or sample solution
-
Hydrochloric acid (2 M)
-
HPLC-grade acetonitrile and water
Procedure:
-
Derivatization Reaction: To the amino acid solution, add the Marfey's reagent solution followed by sodium bicarbonate solution. Incubate the mixture at an elevated temperature (e.g., 40°C) for approximately one hour.[9]
-
Quenching the Reaction: After incubation, cool the reaction mixture and quench the reaction by adding hydrochloric acid.
-
Analysis: The resulting diastereomeric derivatives can be directly injected into the HPLC system for separation on a standard reversed-phase column.[9]
Visualizations
The following diagrams illustrate the general workflows for amino acid derivatization.
Caption: General workflow for amino acid derivatization and analysis.
Caption: Reagent selection guide for this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. tandfonline.com [tandfonline.com]
- 3. diva-portal.org [diva-portal.org]
- 4. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 8. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. nbinno.com [nbinno.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Aminotetrahydrofuran-3-carboxylic Acid: A Step-by-Step Guide
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 3-Aminotetrahydrofuran-3-carboxylic acid, tailored for researchers, scientists, and drug development professionals.
The correct and safe disposal of laboratory chemicals is paramount to ensuring personnel safety and environmental protection. This document outlines the procedural steps for the disposal of this compound, emphasizing adherence to institutional and regulatory guidelines.
Pre-Disposal Safety and Handling
Before beginning any disposal process, it is crucial to handle the chemical with appropriate care in a controlled environment.
Personal Protective Equipment (PPE): Always wear suitable protective clothing, including:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Tightly fitting safety goggles with side-shields.[1]
-
Lab Coat: To protect from skin contact.
Handling:
-
Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or aerosols.[1]
-
Avoid direct contact with skin and eyes.[1]
-
Prevent the formation of dust when handling the solid form of the chemical.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
Chemical Waste Characterization
Properly characterizing the waste is the first step in determining the correct disposal pathway. Based on available safety data for similar compounds, this compound should be treated as a hazardous waste.
Hazard Profile:
-
Irritation: May cause respiratory irritation.[1]
-
Consult the Safety Data Sheet (SDS): Always refer to the specific SDS for this compound for complete hazard information. If an SDS is not available, treat the substance as hazardous.
Step-by-Step Disposal Procedure
Disposal of this compound must comply with local, state, and federal regulations. The following is a general procedural guide.
Step 1: Segregation of Waste
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Proper segregation prevents unintended chemical reactions and ensures correct disposal.[2] Halogenated and non-halogenated solvents, for example, should be kept separate.[2]
Step 2: Containerization
-
Primary Container: Use a designated, compatible, and properly sealed hazardous waste container.[3] The container should be made of a material that does not react with the chemical.[3]
-
Labeling: Clearly label the waste container with the full chemical name: "Waste this compound." Include the date when the waste was first added to the container.[4] Accurate labeling is crucial for safe consolidation and disposal by EHS personnel.[4]
-
Container Integrity: Ensure the container is in good condition, with no cracks or deterioration, and the cap seals securely.[3] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[3]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4]
-
The SAA must be at or near the point of waste generation.[4]
-
Keep the waste container closed at all times, except when adding waste.[3][4][5]
Step 4: Arranging for Disposal
-
Contact your institution's EHS or Hazardous Waste Management department to schedule a pickup for the waste container.[4][5]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[1][4][6] Hazardous chemicals must never be poured down the drain.[4]
-
The final disposal method, likely incineration at a licensed chemical destruction plant, will be managed by the EHS department.[1]
Accidental Spills and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure adequate ventilation.[1]
-
Containment: For small spills, collect the material using an inert absorbent and place it in a suitable, closed container for disposal.[1][7] Avoid generating dust.[1]
-
Personal Protection: Wear appropriate PPE during cleanup.[1]
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a doctor.[1]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]
-
Ingestion: Rinse mouth with water and get medical help.[1]
Disposal of Empty Containers
-
An empty container that held this compound must be managed carefully.
-
If the chemical is classified as an acutely hazardous waste, the container must be triple-rinsed with a suitable solvent.[5] The rinseate must be collected and disposed of as hazardous waste.[5]
-
After proper rinsing, deface the chemical label on the container before disposing of it as regular trash or recycling, in accordance with institutional policies.[5]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum SAA Storage | 55 gallons of hazardous waste | [4] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [4] |
| Maximum Storage Time in SAA | Up to 12 months (if accumulation limits are not exceeded) | [4] |
| pH for Drain Disposal (General) | Not applicable; do not drain dispose. pH 5.5-10.5 for approved substances. | [6] |
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. acs.org [acs.org]
- 7. chemicalbook.com [chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Aminotetrahydrofuran-3-carboxylic Acid
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3-Aminotetrahydrofuran-3-carboxylic acid. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.
Essential Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to ensure the appropriate level of personal protection. The following table summarizes the required and recommended PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against splashes and airborne particles of the chemical. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use. | Prevents skin contact and absorption. |
| Body Protection | A flame-resistant lab coat or coveralls. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary. | Minimizes inhalation of the compound, which may cause respiratory irritation.[1][2] |
Operational Plan: Safe Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Prevent contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Use non-sparking tools to prevent ignition sources.[1]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Store locked up.[1]
Disposal Plan
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1][2]
-
Do not let the chemical enter drains.[1]
-
Contaminated packaging should be treated as the chemical itself.
Experimental Protocol: Amidation of a Tetrahydrofuran-3-Carboxylic Acid Derivative
The following is a representative protocol for an amidation reaction involving a tetrahydrofuran-3-carboxylic acid derivative, adapted from a patented process. This procedure should be performed by qualified personnel and adapted as necessary for specific research needs.
Objective: To synthesize (R)-3-carboxamidetetrahydrofuran from (R)-tetrahydrofuran-3-carboxylic acid.
Materials:
-
(R)-tetrahydrofuran-3-carboxylic acid
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (TEA)
-
Thionyl chloride (SOCl₂)
-
25% Ammonia water (NH₄OH)
-
Ice-salt bath
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Acid Chloride Formation:
-
In a suitable reaction vessel, dissolve (R)-tetrahydrofuran-3-carboxylic acid (58.1g, 0.5mol) in 200mL of dichloromethane.
-
Add 5mL of triethylamine to the solution.
-
Cool the mixture in an ice-salt bath.
-
Slowly add thionyl chloride (89.3g, 0.75mol) to the stirred solution over a period of 30 minutes, maintaining the low temperature.
-
After the addition is complete, remove the solvent under reduced pressure.
-
-
Amidation:
-
To the resulting crude acid chloride, add 75mL of 25% ammonia water.
-
Allow the reaction to proceed at room temperature for 2 hours with stirring.
-
-
Work-up and Isolation:
-
Filter the reaction mixture to remove the solvent.
-
Wash the solid product with water until the washings are neutral.
-
Dry the product to obtain (R)-3-carboxamidetetrahydrofuran.
-
Workflow Diagram:
This comprehensive guide is intended to be a foundational resource for the safe and effective handling of this compound. Always consult the specific Safety Data Sheet (SDS) for the material you are using and adhere to your institution's safety protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
